4-(Tert-butyl)cinnamic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSPZKLJQZSLQU-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Tert-butyl)cinnamic acid
CAS Number: 1208-65-7
This technical guide provides a comprehensive overview of 4-(Tert-butyl)cinnamic acid, a derivative of cinnamic acid. Cinnamic acid and its derivatives are a class of organic compounds with significant interest in research and development, particularly in the fields of materials science and pharmacology. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the synthesis, characterization, and potential biological activities of this compound.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular formula of C13H16O2 and a molecular weight of 204.26 g/mol .[1][2] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1208-65-7 | [1][3] |
| Molecular Formula | C13H16O2 | [1][2] |
| Molecular Weight | 204.26 g/mol | [2] |
| Melting Point | 198-200 °C | [2] |
| Appearance | White crystalline solid | |
| Solubility | Soluble in chloroform and dichloromethane | [2] |
Synthesis and Purification
The synthesis of this compound can be approached through two primary synthetic strategies: Knoevenagel condensation or Friedel-Crafts alkylation of cinnamic acid.
Knoevenagel Condensation
This method involves the condensation of 4-(tert-butyl)benzaldehyde with malonic acid. The reaction is typically catalyzed by a base such as pyridine or piperidine. A greener approach utilizing tetrabutylammonium bromide (TBAB) and potassium carbonate in water under microwave irradiation has also been reported for the synthesis of cinnamic acid derivatives.
Experimental Protocol: Knoevenagel Condensation (General Procedure)
-
Reaction Setup: In a round-bottom flask, dissolve 4-(tert-butyl)benzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a suitable solvent (e.g., pyridine or a mixture of toluene and triethylamine).
-
Catalyst Addition: Add a catalytic amount of piperidine or another suitable base.
-
Reaction Conditions: Heat the mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol or acetic acid to obtain pure this compound.
Friedel-Crafts Alkylation
An alternative route involves the direct alkylation of cinnamic acid with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).[4] Care must be taken to control the reaction conditions to favor para-substitution and avoid side reactions.
Experimental Protocol: Friedel-Crafts Alkylation (General Procedure)
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, suspend cinnamic acid (1 equivalent) in a dry, non-polar solvent like carbon disulfide or nitrobenzene.
-
Catalyst Addition: Add anhydrous aluminum chloride (AlCl3) (1.1 to 2.5 equivalents) portion-wise while cooling the mixture in an ice bath.
-
Addition of Alkylating Agent: Slowly add tert-butyl chloride (1 equivalent) from the dropping funnel.
-
Reaction Conditions: After the addition, allow the reaction mixture to warm to room temperature and then heat gently for several hours until the evolution of HCl gas ceases.
-
Work-up: Cool the reaction mixture and decompose the complex by carefully pouring it onto crushed ice and concentrated hydrochloric acid.
-
Purification: The precipitated solid is filtered, washed with water, and purified by recrystallization from an appropriate solvent.
dot
Caption: Synthetic routes to this compound.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Signals for the tert-butyl protons (singlet, ~1.3 ppm), aromatic protons (two doublets in the aromatic region, ~7.4-7.6 ppm), and vinylic protons (two doublets with a large coupling constant indicative of a trans configuration, ~6.4 and ~7.7 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm). |
| ¹³C NMR | Resonances for the tert-butyl carbons (quaternary and methyls), aromatic carbons (including the ipso-carbon attached to the tert-butyl group), vinylic carbons, and the carboxylic acid carbonyl carbon (~170 ppm). |
| Infrared (IR) | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1680-1700 cm⁻¹), the C=C stretch of the alkene (~1625 cm⁻¹), and C-H stretches of the aromatic ring and alkyl groups. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ should be observed, along with characteristic fragmentation patterns, including the loss of the tert-butyl group. |
Potential Biological Activities and Signaling Pathways
While specific biological studies on this compound are not extensively available in the reviewed literature, the broader class of cinnamic acid derivatives has been widely investigated for various pharmacological activities.[5] The presence of the lipophilic tert-butyl group may influence the bioavailability and activity of the parent cinnamic acid structure.
Antioxidant Activity
Cinnamic acid derivatives are known to possess antioxidant properties, primarily due to their ability to scavenge free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay (General Procedure)
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Also, prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Assay: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. A control containing only the solvent and DPPH is also included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Antimicrobial Activity
Cinnamic acid derivatives have demonstrated activity against a range of bacteria and fungi.[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (General Procedure)
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.
-
Serial Dilution: Perform serial dilutions of this compound in a suitable growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Anticancer Activity
Many cinnamic acid derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[5]
Experimental Protocol: MTT Assay for Cytotoxicity (General Procedure)
-
Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Determine the cell viability and calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity and Signaling Pathways
Cinnamic acid derivatives have been shown to exert anti-inflammatory effects, potentially through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] These pathways are crucial in regulating the expression of pro-inflammatory mediators.
dot
Caption: Potential modulation of NF-κB and MAPK signaling pathways.
Conclusion
This compound is a readily synthesizable derivative of cinnamic acid. While specific biological data for this compound is limited in the current literature, the extensive research on related cinnamic acid derivatives suggests its potential as a valuable compound for further investigation in antioxidant, antimicrobial, anticancer, and anti-inflammatory applications. The methodologies and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the therapeutic and material science potential of this compound. Further studies are warranted to elucidate its specific biological activities and mechanisms of action.
References
- 1. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 4-(Tert-butyl)cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical properties of 4-(tert-butyl)cinnamic acid. The information herein is intended to support research, development, and formulation activities by providing key data on its physicochemical characteristics, along with standardized experimental protocols for property determination.
Core Physical and Chemical Properties
This compound is a derivative of cinnamic acid, featuring a bulky tert-butyl group at the para position of the phenyl ring. This substitution significantly influences its physical properties compared to the parent compound.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (E)-3-(4-tert-butylphenyl)prop-2-enoic acid | N/A |
| CAS Number | 1208-65-7 | [1] |
| Molecular Formula | C₁₃H₁₆O₂ | [2] |
| Molecular Weight | 204.26 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 198-200 °C | [1] |
| Boiling Point | Data not readily available; may decompose upon heating. | N/A |
| pKa (estimated) | ~4.5 | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane. | [1] |
Note on pKa: The pKa value is an estimation based on the structurally similar compound 4-tert-butylbenzoic acid. The actual pKa of this compound may vary.
Experimental Protocols
Accurate determination of physical properties is crucial for compound characterization and process development. The following are detailed methodologies for key experiments.
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated rapidly to approximately 15-20 °C below the expected melting point (198 °C).
-
Observation: The rate of heating is then reduced to 1-2 °C per minute. The temperature at which the first liquid droplet appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting.
-
Reporting: The result is reported as a melting point range. For a pure sample of this compound, this range is expected to be narrow.
This protocol provides a straightforward method to assess the solubility of this compound in various solvents.
Protocol:
-
Preparation: Approximately 25 mg of this compound is placed into a small test tube.
-
Solvent Addition: 0.75 mL of the test solvent (e.g., chloroform, dichloromethane, water, ethanol) is added in small portions.
-
Agitation: After each addition, the test tube is vigorously shaken.
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved.
-
Classification: The compound is classified as "soluble," "sparingly soluble," or "insoluble" in the tested solvent under these conditions. Based on available data, this compound is soluble in chloroform and dichloromethane[1].
Synthesis Workflow: Knoevenagel Condensation
A primary route for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation. The following diagram illustrates the general workflow for synthesizing this compound from 4-tert-butylbenzaldehyde and malonic acid.
Caption: Knoevenagel condensation workflow for this compound synthesis.
Spectral Data
While a full spectral analysis is beyond the scope of this guide, key spectral features are important for identification.
-
¹H NMR: Expected signals would include peaks corresponding to the tert-butyl protons (singlet), aromatic protons (doublets), and the vinylic protons of the acrylic acid moiety (doublets).
-
¹³C NMR: Characteristic signals would be present for the quaternary carbon and methyl carbons of the tert-butyl group, the aromatic carbons, the olefinic carbons, and the carboxylic acid carbonyl carbon.
-
IR Spectroscopy: Key absorption bands would be observed for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=C stretching of the alkene and aromatic ring, and C-H stretches.
References
An In-depth Technical Guide to the Chemical Properties of 4-(Tert-butyl)cinnamic Acid
Introduction
4-(Tert-butyl)cinnamic acid, a derivative of cinnamic acid, is an organic compound with significant interest in various fields of chemical research and development. Its structure, featuring a bulky tert-butyl group on the phenyl ring, imparts unique physical and chemical properties that distinguish it from its parent compound. Cinnamic acid and its derivatives are known for their wide-ranging biological activities, including antioxidant, anti-inflammatory, antimicrobial, and hypolipidemic effects, making them valuable scaffolds in drug discovery and materials science.[1][2][3][4] This guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential applications of this compound for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound is a solid crystalline compound.[5] The presence of the tert-butyl group influences its solubility, melting point, and reactivity compared to unsubstituted cinnamic acid.
Physical and Chemical Data
The quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2E)-3-[4-(tert-butyl)phenyl]prop-2-enoic acid | |
| CAS Number | 1208-65-7 | [5][6] |
| Molecular Formula | C₁₃H₁₆O₂ | [6][7] |
| Molecular Weight | 204.26 g/mol | [5][6] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 198-200 °C | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane.[5] Slightly soluble in water.[8] | |
| Storage | Sealed in a dry environment at room temperature.[5] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through several established organic chemistry reactions. The reactivity is primarily dictated by the carboxylic acid group, the alkene double bond, and the electron-rich aromatic ring.
Synthesis Protocols
A common and effective method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation.[9] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid.
Experimental Protocol: Knoevenagel Condensation for this compound
-
Reactant Preparation: In a round-bottom flask, dissolve 4-tert-butylbenzaldehyde and malonic acid in a suitable solvent such as pyridine, which can also act as a basic catalyst.
-
Catalyst Addition: Add a small amount of a catalyst like piperidine to facilitate the reaction.
-
Reaction Condition: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture and acidify it with a dilute acid (e.g., HCl) to precipitate the crude product. The solid is then filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
An alternative approach involves the Friedel-Crafts alkylation of cinnamic acid, though this may present challenges with selectivity and potential side reactions at the double bond.[10]
Key Chemical Reactions
Like other cinnamic acids, this compound can undergo several characteristic reactions:
-
Esterification: The carboxylic acid group can be readily esterified by reacting with an alcohol under acidic conditions.
-
Addition Reactions: The alkene double bond can undergo addition reactions, such as hydrogenation to form 4-(tert-butyl)phenylpropanoic acid.
-
Dimerization: Upon exposure to UV light, cinnamic acids can undergo a [2+2] cycloaddition reaction to form truxillic or truxinic acid derivatives.[11] This topochemical reaction is dependent on the crystal packing of the solid-state material.
Caption: Photodimerization of this compound.
Spectral Analysis
Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (a pair of doublets in the ~7.4-7.7 ppm region), the vinylic protons of the double bond (two doublets with a large coupling constant of ~16 Hz for the trans isomer, typically around 6.4 and 7.7 ppm), and a sharp singlet for the nine equivalent protons of the tert-butyl group around 1.3 ppm.[12] The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (>12 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (~172 ppm), the carbons of the double bond (~118 and ~145 ppm), the aromatic carbons (including a quaternary carbon attached to the tert-butyl group), and the carbons of the tert-butyl group itself (~31 and ~35 ppm).[13]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for cinnamic acid derivatives include:
-
A broad O-H stretching band for the carboxylic acid from ~2500-3300 cm⁻¹.[14]
-
A strong C=O stretching vibration for the carbonyl group around 1680-1700 cm⁻¹.[14]
-
A C=C stretching band for the alkene at approximately 1620-1640 cm⁻¹.[14]
-
Stretching vibrations for aromatic C-H bonds above 3000 cm⁻¹.[14]
The table below summarizes the expected spectral data.
| Spectral Data | Expected Chemical Shifts / Frequencies |
| ¹H NMR (δ, ppm) | ~1.3 (s, 9H, C(CH₃)₃), ~6.4 (d, 1H, J≈16 Hz, =CH), ~7.4 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H), ~7.7 (d, 1H, J≈16 Hz, =CH), >12 (br s, 1H, COOH) |
| ¹³C NMR (δ, ppm) | ~31 (C(CH₃)₃), ~35 (C(CH₃)₃), ~118 (=CH), ~126 (Ar-CH), ~128 (Ar-CH), ~132 (Ar-C), ~145 (=CH), ~155 (Ar-C), ~172 (C=O) |
| IR (cm⁻¹) | 2500-3300 (O-H stretch, broad), 1680-1700 (C=O stretch), 1620-1640 (C=C stretch) |
Biological Activity and Potential Applications
Derivatives of cinnamic acid are extensively studied for their therapeutic potential.[1][4] The incorporation of a lipophilic tert-butyl group can enhance membrane permeability and modulate biological activity.
-
Antioxidant and Hypolipidemic Activity: Studies on similar di-tert-butyl-hydroxyphenyl acrylic acids have shown significant radical scavenging and antioxidant properties.[1] These compounds have also demonstrated the ability to decrease triglyceride and total cholesterol levels in animal models, suggesting potential applications in managing hyperlipidemia.[1]
-
Neuroprotective Effects: Certain substituted cinnamic acids, such as 4-hydroxy-3,5-di-tert-butyl cinnamic acid, have been investigated for their neuroprotective actions, particularly in the context of ischemic stroke, by improving mitochondrial function in hippocampal cells.[15]
The general workflow for evaluating the biological activity of a novel cinnamic acid derivative is outlined below.
References
- 1. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review | Bentham Science [benthamscience.com]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 1208-65-7 [m.chemicalbook.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. This compound | C13H16O2 | CID 724839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. reddit.com [reddit.com]
- 11. esrf.fr [esrf.fr]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. researchgate.net [researchgate.net]
Spectroscopic Profile of 4-(Tert-butyl)cinnamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(tert-butyl)cinnamic acid, a valuable intermediate in organic synthesis and drug discovery. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. This information is crucial for the identification and characterization of the compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |
| ~12.0 - 10.0 | broad singlet | 1H | - | COOH |
| ~7.70 | doublet | 1H | ~16.0 | =CH-COOH |
| ~7.50 | doublet | 2H | ~8.5 | Ar-H (ortho to -CH=) |
| ~7.42 | doublet | 2H | ~8.5 | Ar-H (ortho to -C(CH₃)₃) |
| ~6.40 | doublet | 1H | ~16.0 | Ar-CH= |
| 1.33 | singlet | 9H | - | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) (ppm) | Assignment |
| ~172 | COOH |
| ~154 | Ar-C-C(CH₃)₃ |
| ~147 | =CH-COOH |
| ~131 | Ar-C-CH= |
| ~128 | Ar-CH (ortho to -CH=) |
| ~126 | Ar-CH (ortho to -C(CH₃)₃) |
| ~117 | Ar-CH= |
| ~35 | -C(CH₃)₃ |
| ~31 | -C(CH₃)₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~2960 | Strong | C-H stretch (tert-butyl) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1630 | Medium | C=C stretch (Alkenyl) |
| ~1600, ~1480 | Medium-Weak | C=C stretch (Aromatic) |
| ~980 | Strong | =C-H bend (trans-alkene) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 204 | ~80 | [M]⁺ (Molecular Ion) |
| 189 | ~100 | [M - CH₃]⁺ |
| 159 | ~40 | [M - COOH]⁺ |
| 147 | ~60 | [M - C(CH₃)₃]⁺ |
| 91 | ~30 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are designed to provide a starting point for researchers and can be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of dry this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
-
Data Acquisition for ¹H NMR:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a single-pulse ¹H NMR spectrum with the following typical parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 8-16
-
Spectral Width: -2 to 14 ppm
-
-
-
Data Acquisition for ¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum with the following typical parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Spectral Width: 0 to 220 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the signals to the respective nuclei.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of solid this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.
-
Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The resolution is typically set to 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS).
-
For the direct insertion probe method, a few micrograms of the sample are placed in a capillary tube at the end of the probe.
-
-
Instrumentation:
-
A mass spectrometer equipped with an electron ionization (EI) source and a mass analyzer (e.g., quadrupole or time-of-flight).
-
-
Data Acquisition:
-
The sample is vaporized by heating the probe.
-
In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A mass spectrum is recorded, typically over a mass range of m/z 40-500.
-
-
Data Processing:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
The relative intensities of the peaks provide information about the stability of the ions.
-
Visualizations
The following diagram illustrates the relationship between the spectroscopic techniques and the structural information they provide for this compound.
An In-depth Technical Guide to the Solubility Profile of 4-(Tert-butyl)cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 4-(tert-butyl)cinnamic acid. Due to the limited availability of public quantitative solubility data for this specific compound, this guide presents qualitative solubility information, physicochemical properties, and detailed experimental protocols for solubility determination. To facilitate research and formulation development, solubility data for the closely related compound, trans-cinnamic acid, is provided as a reference.
Physicochemical Properties
A solid understanding of the physicochemical properties of this compound is fundamental to predicting its solubility behavior. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₂ | [1] |
| Molecular Weight | 204.26 g/mol | [1] |
| Melting Point | 198-200 °C | [2] |
| Appearance | White to off-white solid | [2] |
Qualitative Solubility
Initial solubility screenings provide a foundational understanding of a compound's behavior in various solvents. For this compound, the following qualitative solubility information has been reported:
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
Reference Solubility Data: trans-Cinnamic Acid
In the absence of extensive quantitative solubility data for this compound, the data for its parent compound, trans-cinnamic acid, can offer valuable insights. The tert-butyl group, being a bulky and hydrophobic substituent, is expected to decrease aqueous solubility and increase solubility in non-polar organic solvents compared to the unsubstituted cinnamic acid.
| Solvent | Solubility (g/L) | Temperature (°C) | Reference |
| Water | 0.5 | 25 | [3] |
| Ethanol | Freely Soluble | Not Specified | [3] |
| Methanol | Freely Soluble | Not Specified | [4] |
| Acetone | Freely Soluble | Not Specified | [4] |
| Benzene | Freely Soluble | Not Specified | [4] |
| Ether | Freely Soluble | Not Specified | [4] |
Predicted and Experimental Physicochemical Parameters
Understanding the acidity (pKa) and lipophilicity (logP) of a compound is crucial for predicting its solubility, particularly in physiological environments.
| Parameter | Value (Predicted/Experimental) | Compound | Reference |
| pKa | 4.44 (Experimental) | trans-Cinnamic acid | [3] |
| logP | 2.13 (Experimental) | trans-Cinnamic acid | [5] |
Note: The pKa of this compound is expected to be similar to that of trans-cinnamic acid, as the tert-butyl group is distant from the carboxylic acid moiety and should have a minimal inductive effect. The logP of this compound is predicted to be higher than that of trans-cinnamic acid due to the increased hydrophobicity from the tert-butyl group.
Experimental Protocols for Solubility Determination
For researchers wishing to determine the precise solubility of this compound, the following established methods are recommended.
Isothermal Shake-Flask Method with UV-Vis Analysis
This is a widely recognized method for determining equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial).
-
Equilibration: The container is agitated in a temperature-controlled shaker or water bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of this compound is determined using a UV-Vis spectrophotometer at its wavelength of maximum absorbance (λmax). A pre-established calibration curve is used for this quantification.[6][7][8]
Caption: Workflow for the Isothermal Shake-Flask Method with UV-Vis Analysis.
Gravimetric Analysis
This method is suitable for determining solubility in volatile solvents and does not require a chromophore for analysis.
Methodology:
-
Preparation of Saturated Solution: A saturated solution is prepared as described in the isothermal shake-flask method.
-
Aliquot Collection: A precise volume or weight of the clear supernatant is transferred to a pre-weighed, dry container.
-
Solvent Evaporation: The solvent is carefully evaporated from the container, typically in a fume hood or under a gentle stream of inert gas, leaving behind the solid solute.
-
Drying and Weighing: The container with the solid residue is dried to a constant weight in an oven at a temperature below the compound's melting point.
-
Calculation: The solubility is calculated from the mass of the solid residue and the initial volume or mass of the saturated solution.[9][10][11][12]
Caption: Workflow for Gravimetric Solubility Determination.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. This compound CAS#: 1208-65-7 [m.chemicalbook.com]
- 3. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 4. Cinnamic acid | 621-82-9 [chemicalbook.com]
- 5. Showing Compound trans-Cinnamic acid (FDB008784) - FooDB [foodb.ca]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. enamine.net [enamine.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pharmajournal.net [pharmajournal.net]
- 12. uomus.edu.iq [uomus.edu.iq]
A Senior Application Scientist's Guide to the Synthesis of 4-(Tert-butyl)cinnamic Acid
Abstract
4-(tert-butyl)cinnamic acid is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its unique structural motif, featuring a bulky tert-butyl group on the aromatic ring, imparts specific physical and biological properties to the final products. This comprehensive technical guide provides an in-depth analysis of the primary synthetic pathways for this compound. We will delve into the mechanistic underpinnings, practical experimental protocols, and comparative advantages of key reactions, including the Knoevenagel Condensation, Perkin Reaction, Wittig Reaction, and Heck Reaction. This document is intended for researchers, chemists, and process development professionals seeking a robust understanding and practical application of these synthetic methodologies.
Introduction and Strategic Overview
The synthesis of α,β-unsaturated carboxylic acids, particularly cinnamic acid derivatives, is a cornerstone of modern organic chemistry.[1] The choice of synthetic route is dictated by factors such as starting material availability, desired yield and purity, scalability, and stereochemical control. For this compound, the primary disconnection approach involves forming the carbon-carbon double bond between the aromatic ring (containing the tert-butyl group) and the carboxylic acid moiety.
This guide will explore four principal strategies for achieving this transformation:
-
Knoevenagel Condensation: Reaction of 4-(tert-butyl)benzaldehyde with an active methylene compound like malonic acid.
-
Perkin Reaction: Condensation of 4-(tert-butyl)benzaldehyde with acetic anhydride.[2][3]
-
Wittig Reaction: Olefination of 4-(tert-butyl)benzaldehyde using a phosphorus ylide.
-
Heck Reaction: Palladium-catalyzed coupling of a 4-(tert-butyl)aryl halide with acrylic acid.[2]
The following sections will provide a detailed examination of each pathway, including mechanistic diagrams, step-by-step protocols, and a critical evaluation of their respective strengths and weaknesses.
Comparative Analysis of Synthetic Pathways
Before delving into detailed protocols, a high-level comparison is essential for strategic planning in a research or development setting.
| Reaction | Primary Reactants | Typical Yields | Key Advantages | Key Disadvantages | Stereoselectivity |
| Knoevenagel Condensation | 4-(tert-butyl)benzaldehyde, Malonic acid | Excellent[2] | High yields, mild conditions, eco-friendly options (e.g., water solvent).[2][4] | Requires decarboxylation step, potential for side reactions. | Typically forms the more stable E-isomer. |
| Perkin Reaction | 4-(tert-butyl)benzaldehyde, Acetic anhydride | Good to High | Uses readily available, inexpensive reagents.[5] | Requires high temperatures, can have cumbersome workup. | Primarily yields the E-isomer. |
| Wittig Reaction | 4-(tert-butyl)benzaldehyde, Phosphorus ylide | Good to Excellent | High functional group tolerance, reliable.[6] | Generates triphenylphosphine oxide as a stoichiometric byproduct, which can complicate purification. | Can be tuned for E or Z selectivity depending on the ylide and conditions. |
| Heck Reaction | 4-(tert-butyl)aryl halide, Acrylic acid | Good to High | Excellent functional group tolerance, direct C-C bond formation.[7] | Requires a palladium catalyst, which can be expensive; potential for metal contamination in the product.[2] | Highly stereoselective for the E-isomer. |
In-Depth Analysis of Synthesis Pathways
Knoevenagel Condensation
The Knoevenagel condensation is often the method of choice for synthesizing cinnamic acids due to its efficiency and adaptability.[8] It involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, followed by dehydration and decarboxylation.[9]
Principle & Mechanism: The reaction begins with the deprotonation of malonic acid by a base (e.g., piperidine or an amine) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-(tert-butyl)benzaldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to form an α,β-unsaturated dicarboxylic acid, which readily decarboxylates upon heating to yield the final this compound product.[9] The use of basic solvents like pyridine can facilitate the decarboxylation step.[2]
Diagram of the Knoevenagel Condensation Mechanism:
Caption: Mechanism of the Knoevenagel Condensation.
Detailed Experimental Protocol (Solvent-Free Modification): [9]
-
Reactant Charging: In a suitable reaction vessel, combine 4-(tert-butyl)benzaldehyde (5.0 mmol, 0.89 g) and malonic acid (10.0 mmol, 1.04 g).
-
Catalyst Addition: Add a catalytic amount of ammonium bicarbonate.
-
Reaction: Heat the mixture, with stirring, to a temperature of 100-120 °C. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed. The evolution of CO2 and water will be observed.
-
Work-up: Allow the reaction mixture to cool to room temperature. The crude product will solidify.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.[9]
Field Insights:
-
Why this method? This route is highly attractive for its operational simplicity and high yields. Solvent-free or aqueous conditions make it a "greener" alternative to traditional methods that use large volumes of organic solvents.[4]
-
Catalyst Choice: While piperidine in pyridine is a classic catalyst system, alternatives like ammonium bicarbonate or even catalyst-free condensation in water have been developed to be more environmentally benign.[9]
-
Self-Validation: The progress of the reaction can be easily monitored by the disappearance of the aldehyde spot on a TLC plate. The final product's purity can be confirmed by its melting point and spectroscopic data (NMR, IR).
Perkin Reaction
The Perkin reaction is a classic method for synthesizing cinnamic acids, discovered by William Henry Perkin.[3][10] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[10]
Principle & Mechanism: The reaction is initiated by the formation of a carbanion from the acid anhydride (acetic anhydride) via deprotonation by the base catalyst (sodium acetate).[10] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 4-(tert-butyl)benzaldehyde. A series of intermediates are formed, leading to an unsaturated anhydride through an elimination step.[11] Finally, hydrolysis of this anhydride yields the desired this compound and acetic acid.[10]
Diagram of the Perkin Reaction Mechanism:
Caption: Mechanism of the Perkin Reaction.
Detailed Experimental Protocol:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser, place 4-(tert-butyl)benzaldehyde (10 mmol, 1.78 g), acetic anhydride (30 mmol, 2.8 mL), and anhydrous potassium acetate (15 mmol, 1.47 g).
-
Reaction: Heat the mixture in an oil bath at 180 °C for 5 hours.
-
Work-up: Allow the mixture to cool slightly and pour it into 50 mL of water. Boil the mixture for 15 minutes to hydrolyze any remaining acetic anhydride.
-
Isolation: Cool the mixture in an ice bath. The crude product will precipitate. If an oily layer forms, decant the aqueous layer and treat the oil with a small amount of ethanol to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., 80% aqueous ethanol) to obtain pure this compound.
Field Insights:
-
Why this method? The Perkin reaction is robust and uses low-cost, bulk reagents, making it viable for larger-scale synthesis.
-
Causality of Conditions: The high temperature is necessary to drive the condensation and elimination steps. The anhydrous conditions are critical because the presence of water would hydrolyze the acetic anhydride before it can react. The alkali salt acts as the essential base catalyst.[10]
-
Self-Validation: The final product's identity can be confirmed by comparing its melting point to the literature value and by spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR, IR).
Wittig Reaction
The Wittig reaction is a powerful and versatile method for alkene synthesis.[12] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[13]
Principle & Mechanism: The synthesis begins with the preparation of a phosphonium salt, followed by deprotonation with a strong base to form the ylide.[13] The ylide then reacts with the 4-(tert-butyl)benzaldehyde in a nucleophilic addition to form a betaine intermediate, which collapses to an oxaphosphetane.[14] This four-membered ring intermediate then fragments to yield the desired alkene (this compound ester, which is subsequently hydrolyzed) and triphenylphosphine oxide.[14]
Diagram of the Wittig Reaction Workflow:
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. byjus.com [byjus.com]
- 11. SATHEE: Chemistry Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Sample Lab Report - The Wittig Reaction | Lab - Edubirdie [edubirdie.com]
- 14. youtube.com [youtube.com]
An In-depth Technical Guide to 4-(Tert-butyl)cinnamic acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(tert-butyl)cinnamic acid, a para-substituted derivative of cinnamic acid. While the precise historical details of its initial discovery are not prominently documented in readily accessible literature, its synthesis logically follows from established organic chemistry principles, primarily the Knoevenagel condensation. This document outlines the probable synthetic routes, detailed experimental protocols, and a thorough compilation of its physicochemical and spectroscopic properties. The significance of this compound lies in its utility as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.
Introduction
Cinnamic acid and its derivatives are a well-established class of organic compounds with a rich history in both natural products chemistry and synthetic organic chemistry. The parent compound, cinnamic acid, is a key intermediate in the biosynthesis of numerous natural products.[1] The introduction of a tert-butyl group at the para-position of the phenyl ring yields this compound, a modification that significantly influences the molecule's lipophilicity and steric profile, thereby affecting its chemical reactivity and biological activity. This guide serves to consolidate the available technical information on this specific derivative.
Discovery and History
While the seminal publication detailing the first synthesis of this compound is not readily identifiable through extensive database searches, its preparation is a logical extension of well-established synthetic methodologies for cinnamic acids developed in the early 20th century. The Knoevenagel condensation, a reliable method for the synthesis of α,β-unsaturated acids, provides a straightforward pathway to this compound from commercially available starting materials. It is plausible that this compound was first synthesized as part of broader investigations into the properties and reactions of para-substituted cinnamic acids, a common practice in systematic organic chemistry research.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1208-65-7 | [2][3] |
| Molecular Formula | C₁₃H₁₆O₂ | [2][4] |
| Molecular Weight | 204.26 g/mol | [3] |
| Melting Point | 198-200 °C | [3] |
| Solubility | Soluble in chloroform and dichloromethane. | [3] |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are summarized below.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~7.7 | d | 1H | Ar-CH= |
| ~7.5 | d | 2H | Ar-H (ortho to -CH=CHCOOH) |
| ~7.4 | d | 2H | Ar-H (meta to -CH=CHCOOH) |
| ~6.4 | d | 1H | =CH-COOH |
| ~1.3 | s | 9H | -C(CH₃)₃ |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~172 | -COOH |
| ~153 | Ar-C (para to -CH=CHCOOH) |
| ~145 | Ar-CH= |
| ~131 | Ar-C (ipso to -CH=CHCOOH) |
| ~129 | Ar-CH (ortho to -CH=CHCOOH) |
| ~126 | Ar-CH (meta to -CH=CHCOOH) |
| ~118 | =CH-COOH |
| ~35 | -C(CH₃)₃ |
| ~31 | -C(CH₃)₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~2960 | C-H stretch (tert-butyl) |
| ~1680 | C=O stretch (conjugated carboxylic acid) |
| ~1630 | C=C stretch (alkene) |
| ~1600, ~1460 | C=C stretch (aromatic) |
Mass Spectrometry (MS)
| m/z | Assignment |
| 204 | [M]⁺ |
| 189 | [M - CH₃]⁺ |
| 159 | [M - COOH]⁺ |
| 147 | [M - C(CH₃)₃]⁺ |
Synthesis
The most direct and common method for the synthesis of this compound is the Knoevenagel condensation of 4-tert-butylbenzaldehyde with malonic acid, typically in the presence of a basic catalyst such as piperidine or pyridine.
General Reaction Scheme
Caption: Knoevenagel condensation for the synthesis of this compound.
Detailed Experimental Protocol: Knoevenagel Condensation
This protocol is a representative procedure based on established methods for the synthesis of cinnamic acid derivatives.
Materials:
-
4-tert-butylbenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Toluene
-
Hydrochloric acid (10% aqueous solution)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 4-tert-butylbenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and toluene (as a solvent to azeotropically remove water).
-
Addition of Catalyst: Add pyridine as a solvent and a catalytic amount of piperidine to the reaction mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 10% hydrochloric acid to remove pyridine and piperidine.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is a solid. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
-
Characterization: Dry the purified product under vacuum and determine its melting point. Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Applications and Significance
This compound serves as a valuable intermediate in organic synthesis. The presence of the carboxylic acid and the α,β-unsaturated system allows for a variety of chemical transformations. The bulky tert-butyl group can be exploited to influence the regioselectivity of further reactions on the aromatic ring and to modulate the physical properties, such as solubility and crystallinity, of its derivatives.
Its derivatives have been investigated for a range of applications, including:
-
Pharmaceuticals: As a scaffold for the synthesis of biologically active compounds. The lipophilic tert-butyl group can enhance membrane permeability.
-
Materials Science: In the development of polymers and liquid crystals, where the rigid cinnamic acid core and the bulky substituent can impart desirable properties.
-
Fragrance and Flavor Industry: While less common than other cinnamic acid esters, it can be a precursor to esters with potential use in this sector.
Conclusion
This compound is a synthetically accessible derivative of cinnamic acid. While its specific discovery history is not well-documented, its preparation via the Knoevenagel condensation is a robust and well-understood process. This guide provides a consolidation of its key physical and spectroscopic data, along with a detailed experimental protocol for its synthesis, which should serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. Further research into the biological activities and material properties of its derivatives may uncover novel applications for this versatile compound.
References
An In-depth Technical Guide to the Safety and Handling of 4-(Tert-butyl)cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 4-(tert-butyl)cinnamic acid, a compound of interest in various research and development applications. The following sections detail its hazard classifications, toxicological profile, proper handling procedures, and emergency protocols, supported by available experimental data.
Chemical and Physical Properties
This compound, with the CAS number 1208-65-7, is a derivative of cinnamic acid.[1] Its physical and chemical characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C13H16O2 | [1] |
| Molar Mass | 204.3 g/mol | [1] |
| Appearance | Solid | |
| CAS Number | 1208-65-7 | [1] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Hazard Pictogram:
Toxicological Summary
Based on the available safety data sheets, this compound is not classified as a respiratory or skin sensitizer, germ cell mutagen, carcinogen, or reproductive toxicant.[1]
Experimental Protocols
Detailed experimental protocols for assessing the safety of chemicals are provided by the Organisation for Economic Co-operation and Development (OECD) guidelines. The following are summaries of the methodologies relevant to the hazards identified for this compound.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test is designed to determine the potential of a substance to cause reversible inflammatory changes to the skin.
-
Test Animals: Healthy young adult albino rabbits are typically used.
-
Procedure: A small area of the animal's back is clipped free of fur. 0.5 g of the solid test substance, moistened with a small amount of a suitable vehicle (e.g., water), is applied to the skin under a gauze patch. The patch is secured with semi-occlusive dressing for a 4-hour exposure period.
-
Observation: After the exposure period, the patch is removed, and the skin is cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of erythema and edema is scored on a scale of 0 to 4.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to cause damage to the eye.
-
Test Animals: Healthy young adult albino rabbits are generally used.
-
Procedure: A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the animal. The eyelids are gently held together for about one second. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.
-
Scoring: Lesions are scored according to a standardized system.
Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)
This method is used to assess the acute oral toxicity of a substance.
-
Test Animals: Typically, female rats are used.
-
Procedure: The test substance is administered orally by gavage at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight). The starting dose is chosen based on a sighting study.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The test allows for the identification of a dose that causes evident toxicity and a dose that causes no effects, leading to a GHS classification.
Signaling Pathways and Biological Activity
While specific studies on the signaling pathways affected by this compound are limited, research on cinnamic acid and its derivatives suggests potential interactions with key cellular signaling cascades involved in inflammation and antioxidant responses.
Safe Handling and Storage
Engineering Controls: Use in a well-ventilated area.[1] Local exhaust ventilation is recommended to control dust.[3] Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1][2]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and other appropriate protective clothing.[1][4]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[1]
Handling: Avoid contact with skin, eyes, and clothing.[3] Avoid breathing dust.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in work areas.[1]
Storage: Store in a tightly closed container in a dry and well-ventilated place.[1][2] Keep away from incompatible materials such as strong oxidizing agents.[5]
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: May emit toxic fumes under fire conditions.[4] Finely dispersed dust may form explosive mixtures with air.[1]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust and contact with the substance.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal.[5] Avoid generating dust.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations.[6]
This guide is intended to provide a comprehensive overview of the safety and handling of this compound for a technical audience. It is essential to always consult the most current Safety Data Sheet (SDS) for this compound and to follow all applicable institutional and regulatory guidelines.
References
A Senior Application Scientist's Guide to the Theoretical Calculation of 4-(Tert-butyl)cinnamic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(tert-butyl)cinnamic acid is a derivative of cinnamic acid, a compound known for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The addition of the bulky tert-butyl group can significantly alter its physicochemical and pharmacokinetic properties. Theoretical calculations provide a powerful, cost-effective lens to probe these properties at a molecular level, accelerating research and development. This guide offers an in-depth, protocol-driven exploration of the key theoretical calculations applicable to this compound, grounded in the principles of computational chemistry. We will move beyond a simple recitation of steps to explain the critical decision-making processes that ensure scientifically valid and reproducible results.
Foundational Principles: Why Theoretical Calculations Matter
In modern drug discovery and materials science, computational chemistry is an indispensable tool.[3] For a molecule like this compound, theoretical calculations allow us to:
-
Predict Molecular Structure and Stability: Determine the most stable three-dimensional arrangement of atoms (the global minimum conformation) and understand its vibrational properties.
-
Elucidate Electronic Properties: Analyze the distribution of electrons within the molecule, which governs its reactivity and intermolecular interactions. Key metrics include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
-
Simulate Spectroscopic Data: Predict spectroscopic signatures such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectra. This is invaluable for validating experimental data and interpreting complex spectra.[3][4][5]
-
Model Biological Interactions: Through techniques like molecular docking, we can predict how this compound might bind to a biological target, such as an enzyme or receptor, offering insights into its potential mechanism of action.[6]
This guide is built on the foundation of Density Functional Theory (DFT), a quantum mechanical modeling method that provides a favorable balance of computational accuracy and efficiency for organic molecules of this size.[7]
The Computational Workflow: A Strategic Overview
A robust computational analysis follows a logical progression. Each step builds upon the last, creating a self-validating system where the results of one calculation inform the setup of the next.
Caption: A typical computational workflow for analyzing a small molecule like this compound.
Part 1: In-Silico Characterization of this compound
This section details the core calculations performed on an isolated molecule.
Geometry Optimization: Finding the Most Stable Structure
The first and most critical step is to find the molecule's lowest energy conformation.
The "Why": A molecule's 3D structure dictates its properties. All subsequent calculations, from spectral prediction to docking, are meaningless if performed on an unrealistic, high-energy structure. The optimization process systematically alters the bond lengths, angles, and dihedrals to find the geometry with the minimum electronic energy.[8]
Protocol: Geometry Optimization using Gaussian
-
Build the Initial Structure: Using a molecular builder like GaussView, construct the 3D structure of this compound. Ensure the correct stereochemistry (E-isomer, or trans, is typically more stable for cinnamic acids).
-
Set Up the Calculation:
-
Job Type: Select Opt Freq to perform an optimization followed by a frequency calculation in the same job. This is highly efficient.[7]
-
Method - The Functional and Basis Set: This is the most critical choice.
-
Functional: For a general-purpose organic molecule, B3LYP is a robust starting point.[7] However, the Minnesota functional M06-2X is often superior for systems where non-covalent interactions (like dispersion) are important, which is relevant for the bulky tert-butyl group and potential biological interactions.[9][10] We recommend M06-2X.
-
Basis Set: A Pople-style basis set like 6-31G(d) provides a good balance for initial optimizations.[11] For higher accuracy in subsequent calculations, a larger basis set such as 6-311+G(d,p) or a Dunning-type basis set like cc-pVTZ is recommended.[12]
-
-
Charge and Multiplicity: For the neutral molecule, this will be 0 and 1 (singlet).
-
-
Submit and Analyze: Run the calculation. The output file will show the convergence of the optimization criteria.[8] A successful optimization concludes when the forces on the atoms are negligible, and the geometry is at a stationary point on the potential energy surface.
Frequency Analysis: Verifying the Minimum
The "Why": An optimization algorithm finds a stationary point, but this could be an energy minimum (the desired structure) or a saddle point (a transition state). A frequency calculation determines the vibrational modes of the molecule. For a true energy minimum, all calculated vibrational frequencies must be real (positive numbers). The presence of one or more imaginary frequencies indicates a transition state, and the initial geometry must be adjusted.[13]
Protocol: Interpreting Frequency Output
-
Check Frequencies: In the Gaussian output file, search for the "Frequencies" section.
-
Verify Minimum: Confirm that all listed frequencies are positive.
-
Extract Thermodynamic Data: The output also provides zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are crucial for calculating reaction thermodynamics.
Electronic Property Analysis: HOMO-LUMO and Reactivity
The "Why": The frontier molecular orbitals, HOMO and LUMO, are key to understanding a molecule's electronic behavior.
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Higher HOMO energy correlates with better electron-donating capability.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Lower LUMO energy correlates with better electron-accepting capability.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable and more reactive.[14][15]
Protocol: Calculating and Visualizing Orbitals
-
Extract Energies: After a successful optimization, the energies of the molecular orbitals are listed in the output file. Identify the energies for the HOMO and LUMO.[14][16]
-
Calculate the Gap: ΔE = ELUMO - EHOMO.
-
Visualize Orbitals: Use GaussView or another visualizer to open the checkpoint file (.chk). This allows you to generate and view the 3D surfaces of the HOMO and LUMO, showing where the electron density is highest for these orbitals.[16]
| Property | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity, kinetic stability |
| Ionization Potential (Approx.) | I ≈ -EHOMO | Energy required to remove an electron |
| Electron Affinity (Approx.) | A ≈ -ELUMO | Energy released when gaining an electron |
Spectroscopic Prediction
The "Why": Comparing calculated spectra to experimental results is a primary method for validating the accuracy of the chosen computational model.
Protocol: Predicting ¹³C and ¹H NMR Spectra
-
Calculation Setup: Using the optimized geometry, set up a new calculation.
-
Job Type: NMR.
-
Method: Use the same functional (e.g., M06-2X) but a larger, more accurate basis set is often required for good spectral prediction (e.g., 6-311+G(d,p)).
-
Solvation: NMR is almost always measured in a solvent. Use a continuum solvation model like the Polarizable Continuum Model (SCRF=PCM,Solvent=...) specifying the experimental solvent (e.g., Chloroform or DMSO).
-
-
Analysis: The output will list the absolute isotropic shielding values for each nucleus. To convert these to chemical shifts (δ), a reference compound (like Tetramethylsilane, TMS) must also be calculated at the exact same level of theory. The chemical shift is then calculated as: δsample = σTMS - σsample.
Protocol: Predicting UV-Vis Spectra
-
Calculation Setup: This requires a Time-Dependent DFT (TD-DFT) calculation.
-
Analysis: The output will list the excitation energies (in eV) and oscillator strengths (a measure of transition probability) for the lowest electronic transitions. The wavelength (λ) can be calculated from the energy (E) and compared to the experimental λmax.
Part 2: Probing Biological Interactions via Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Cinnamic acid derivatives have been studied for their interaction with targets like matrix metalloproteinases (MMP) and aldo-keto reductases in the context of cancer research.[6]
The "Why": Docking allows us to generate hypotheses about a molecule's mechanism of action. By identifying key interactions (like hydrogen bonds or hydrophobic contacts) between this compound and a protein's active site, we can guide further experimental work and rational drug design.
Caption: The general workflow for molecular docking with AutoDock Vina.
Protocol: Molecular Docking with AutoDock Vina
-
Prepare the Receptor (Protein):
-
Obtain the protein structure from the Protein Data Bank (PDB).
-
Using software like AutoDock Tools or UCSF Chimera, remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges. Save the final structure in the required .pdbqt format.
-
-
Prepare the Ligand (this compound):
-
Start with the DFT-optimized, lowest-energy structure.
-
Load it into AutoDock Tools, define the rotatable bonds, and assign charges. Save as a .pdbqt file.[17]
-
-
Define the Grid Box:
-
The grid box defines the search space for the docking algorithm on the receptor. It should encompass the entire binding site or active site of the protein.
-
-
Run AutoDock Vina:
-
Analyze the Results:
-
Vina will output several binding poses ranked by their predicted binding affinity (in kcal/mol). The most negative value indicates the most favorable predicted binding.
-
Visualize the top-ranked pose in a program like PyMOL or Discovery Studio Visualizer to identify key intermolecular interactions.[20]
-
Conclusion and Best Practices
Theoretical calculations offer a powerful, predictive framework for understanding the properties and potential applications of this compound. The validity of these predictions, however, rests entirely on the rigor of the methodology.
Key Takeaways for Scientific Integrity:
-
No Single "Best" Method: The choice of functional and basis set is problem-dependent. Always justify your selections based on the properties you are trying to calculate and relevant literature precedents.[21]
-
Optimization is Non-Negotiable: Never perform property calculations on unoptimized or guessed geometries.
-
Frequency Confirms Reality: Always confirm that your optimized structure is a true minimum with a frequency calculation.
-
Compare to Experiment: Whenever possible, validate your computational results against experimental data. This closes the loop and builds confidence in your theoretical model.
By following the structured, causality-driven approach outlined in this guide, researchers can leverage computational chemistry to its full potential, accelerating discovery and deepening molecular understanding.
References
- 1. Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. medium.com [medium.com]
- 8. basic considerations in geometry optimization [cup.uni-muenchen.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.york.ac.uk [pure.york.ac.uk]
- 11. youtube.com [youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. The Absolute Beginners Guide to Gaussian [ccl.net]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 19. youtube.com [youtube.com]
- 20. bioinformaticsreview.com [bioinformaticsreview.com]
- 21. researchgate.net [researchgate.net]
Crystal Structure of 4-(Tert-butyl)cinnamic Acid: A Technical Guide to Its Characterization
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
While 4-(tert-butyl)cinnamic acid, a derivative of cinnamic acid, holds potential interest for various applications due to the established biological activities of related compounds, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the definitive single-crystal X-ray diffraction data for this specific molecule has not yet been reported. This guide provides the available information on this compound, a detailed experimental protocol for its crystal structure determination, and comparative crystallographic data from closely related structures to offer valuable context for researchers in the field.
Physicochemical Properties
Limited experimental data is available for this compound. Key known properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₂ | [1] |
| Molecular Weight | 204.26 g/mol | [2] |
| Melting Point | 198-200 °C | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane | [2] |
Synthesis of this compound
The synthesis of cinnamic acid and its derivatives can be achieved through various organic reactions. One common method is the Knoevenagel condensation of an aromatic aldehyde with malonic acid. For this compound, this would involve the reaction of 4-tert-butylbenzaldehyde with malonic acid. Another potential route is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid. A discussion on a potential synthesis route from cinnamic acid suggests a Friedel-Crafts alkylation, though the feasibility and potential side reactions would need to be carefully considered.[3][4]
Comparative Crystallographic Data
To provide a structural context, the crystallographic data for two closely related compounds, trans-cinnamic acid and 4-tert-butylbenzoic acid, are presented below. These molecules share key structural motifs with this compound—the cinnamic acid backbone and the 4-tert-butylphenyl group, respectively.
| Parameter | α-trans-Cinnamic Acid | 4-tert-Butylbenzoic Acid |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 5.582(2) | 10.034(2) |
| b (Å) | 17.671(4) | 10.871(2) |
| c (Å) | 7.735(2) | 10.038(2) |
| α (°) ** | 90 | 90 |
| β (°) | 96.49(2) | 108.99(3) |
| γ (°) | 90 | 90 |
| Volume (ų) ** | 758.0(3) | 1034.3(4) |
| Z | 4 | 4 |
| Reference | [5] | [6] |
Note: This data is for comparative purposes only and does not represent the crystal structure of this compound.
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound would follow a standardized set of procedures involving crystallization, data collection, and structure solution and refinement.[7][8][9]
Crystallization Techniques
The initial and often most challenging step is to grow high-quality single crystals suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[8] Several techniques can be employed for small organic molecules:
-
Slow Evaporation: A near-saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a loosely covered container.[10]
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution induces crystallization.[11]
-
Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which it is insoluble. Crystals may form at the interface as the solvents slowly mix.[11]
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.[12]
The choice of solvent is crucial and is often determined empirically.[13]
Data Collection and Structure Determination
Once a suitable crystal is obtained, the following steps are performed:[7][9][14]
-
Crystal Mounting: A single crystal is mounted on a goniometer head.[7]
-
X-ray Diffraction: The crystal is placed in a monochromatic X-ray beam and rotated. The diffraction pattern of X-rays is recorded on a detector.[8]
-
Data Processing: The intensities and positions of the diffracted beams are measured and integrated.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data using computational methods.
-
Structure Refinement: The atomic positions and other parameters are refined to obtain the best possible fit between the calculated and observed diffraction patterns.
Visualizations
To aid in the conceptual understanding of the molecular structure and the experimental workflow for its determination, the following diagrams are provided.
References
- 1. This compound | C13H16O2 | CID 724839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 1208-65-7 [m.chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. para-tert-Butylbenzoic acid - Wikipedia [en.wikipedia.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 14. fiveable.me [fiveable.me]
Commercial Suppliers and Technical Guide for 4-(Tert-butyl)cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-(Tert-butyl)cinnamic acid, a valuable building block in pharmaceutical research and development. This document outlines commercial suppliers, detailed experimental protocols for its synthesis and purification, and explores its potential biological activities and associated signaling pathways.
Commercial Availability
This compound (CAS No: 1208-65-7) is readily available from various chemical suppliers. The purity and quantity offered can vary, and it is crucial to select a supplier that meets the specific requirements of your research. A summary of commercial suppliers is provided in the table below for easy comparison.
| Supplier | Purity | Available Quantities | Additional Information |
| Apollo Scientific | 98%[1] | 5g, 10g, 25g[1] | Catalogue Number: OR6586[1] |
| 2a biotech | 98%[2] | Inquire for details | Catalog No.: 2A-9004884[2] |
| Yuanye Bio-Technology | 95% | Inquire for details | Product Number: Y71500[3] |
| Biosynth | Research Grade | Inquire for details | Part of their cinnamic acids building blocks portfolio.[4] |
| Thermo Scientific Chemicals | (Predominantly trans, 97% for a related compound, 3,5-Di-tert-butyl-4-hydroxycinnamic acid)[5] | 10g, 50g (for the related compound)[5] | Offers a range of cinnamic acid derivatives.[5] |
Experimental Protocols
Synthesis of this compound via Knoevenagel Condensation
The Knoevenagel condensation is a widely used method for the synthesis of cinnamic acids and their derivatives.[6] This protocol is adapted from general procedures for this reaction.
Materials:
-
4-tert-butylbenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalyst)
-
Toluene (solvent)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butylbenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in toluene.
-
Add pyridine (2.5 equivalents) and a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Gradually add hot deionized water to the solution until it becomes slightly turbid.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated and filtered while hot to remove the charcoal.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals in a vacuum oven. The melting point of pure this compound is reported to be 198-200°C.[7]
Biological Activity and Signaling Pathways
Cinnamic acid and its derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[8][9][10][11] The tert-butyl group on the phenyl ring can enhance lipophilicity, potentially influencing its biological activity and cellular uptake.
The anti-inflammatory effects of many cinnamic acid derivatives are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their modulation can lead to a reduction in the production of pro-inflammatory cytokines and mediators.
Below is a generalized diagram illustrating the potential inhibitory effect of a cinnamic acid derivative on the NF-κB signaling pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Evaluating Anti-inflammatory Activity
The following diagram outlines a typical workflow for assessing the anti-inflammatory properties of this compound in a cell-based assay.
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
References
- 1. 1208-65-7 Cas No. | 4-tert-Butylcinnamic acid | Apollo [store.apolloscientific.co.uk]
- 2. 2abiotech.net [2abiotech.net]
- 3. 幺米Lab-åå¦è¯åãçç©è¯åãåæè¯åãéç¨è¯åãè¯ç©åæè¯åãææ§ååç©ãå¬åååé ä½çç åç¨è¯å [m.ymilab.com]
- 4. Buy Cinnamic Acids | Research Chemicals - Building Blocks Products | Biosynth [biosynth.com]
- 5. 3,5-Di-tert-butyl-4-hydroxycinnamic acid, predominantly trans, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound CAS#: 1208-65-7 [m.chemicalbook.com]
- 8. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(tert-butyl)cinnamic Acid via Friedel-Crafts Alkylation and Subsequent Condensation
Abstract: This document provides a comprehensive guide for the synthesis of 4-(tert-butyl)cinnamic acid, a valuable intermediate in the pharmaceutical and chemical industries. The synthetic route detailed herein involves a two-stage process commencing with the preparation of a key intermediate, 4-(tert-butyl)benzaldehyde, from tert-butylbenzene, which is typically synthesized via a Friedel-Crafts alkylation of benzene. The subsequent and final stage involves a Knoevenagel condensation to yield the target molecule, this compound. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, field-proven insights, and robust experimental protocols.
Introduction: The Significance of this compound
Cinnamic acid and its derivatives are a class of organic compounds with significant applications across various industries, including pharmaceuticals, cosmetics, and fragrances. The introduction of a tert-butyl group at the para-position of the phenyl ring in cinnamic acid imparts unique properties to the molecule, influencing its lipophilicity and steric profile. This makes this compound a sought-after building block in the synthesis of more complex molecules with potential therapeutic activities. Its applications range from being a precursor in the synthesis of specialty polymers and resins to its use in the development of novel pharmacologically active agents.
The synthetic pathway to this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will focus on a reliable and scalable two-stage approach, providing detailed protocols and the scientific rationale behind each step.
Overall Synthetic Strategy
The synthesis of this compound is approached in two primary stages, as illustrated in the workflow diagram below. The first stage focuses on the formylation of tert-butylbenzene to produce 4-(tert-butyl)benzaldehyde. The second stage details the conversion of this aldehyde into the final product via a Knoevenagel condensation.
Figure 1: Overall workflow for the synthesis of this compound.
Stage 1: Synthesis of the Intermediate, 4-(tert-butyl)benzaldehyde
The crucial intermediate, 4-(tert-butyl)benzaldehyde, can be synthesized from commercially available tert-butylbenzene. For completeness, it is noted that tert-butylbenzene is readily prepared via the Friedel-Crafts alkylation of benzene with tert-butyl chloride using a Lewis acid catalyst such as aluminum chloride.
The formylation of the electron-rich tert-butylbenzene is effectively achieved through the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, which is a weak electrophile, making it highly selective for activated aromatic rings.
Mechanism of the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction proceeds in two main parts. First, the Vilsmeier reagent, a chloromethyliminium salt, is formed from the reaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). This electrophilic species then reacts with the electron-rich aromatic ring of tert-butylbenzene in an electrophilic aromatic substitution. The resulting intermediate is subsequently hydrolyzed during workup to yield the desired aldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation of tert-Butylbenzene
Safety Precautions: This procedure involves corrosive and toxic chemicals. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| tert-Butylbenzene | 134.22 | 13.4 g (15.5 mL) | 0.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | 21.9 g (23.2 mL) | 0.3 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 23.0 g (14.0 mL) | 0.15 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Sodium Acetate (anhydrous) | 82.03 | 41 g | 0.5 |
| Water | 18.02 | 200 mL | - |
Procedure:
-
To a dry 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add tert-butylbenzene (0.1 mol) dissolved in 50 mL of dichloromethane.
-
In the dropping funnel, place a solution of phosphorus oxychloride (0.15 mol) in 50 mL of dichloromethane.
-
Cool the reaction flask to 0-5 °C using an ice bath.
-
Slowly add the phosphorus oxychloride solution to the stirred solution of tert-butylbenzene over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add N,N-dimethylformamide (0.3 mol) dropwise from the dropping funnel over 30 minutes, again keeping the temperature below 10 °C.
-
Once the addition of DMF is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
The reaction mixture is then carefully poured into a beaker containing 200 g of crushed ice and the aqueous solution of sodium acetate (0.5 mol in 200 mL of water).
-
Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water (2 x 100 mL), then with a saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 4-(tert-butyl)benzaldehyde can be purified by vacuum distillation.
Expected Outcome: A colorless to pale yellow liquid with a characteristic almond-like odor. The expected yield is typically in the range of 70-80%.
Stage 2: Synthesis of this compound
With the successful synthesis of 4-(tert-butyl)benzaldehyde, the final step is the formation of the α,β-unsaturated carboxylic acid. The Knoevenagel condensation is a highly efficient method for this transformation, reacting the aldehyde with an active methylene compound, such as malonic acid, in the presence of a weak base.
Mechanism of the Knoevenagel Condensation
The Knoevenagel condensation is initiated by the deprotonation of the active methylene compound (malonic acid) by a base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the 4-(tert-butyl)benzaldehyde. The resulting intermediate undergoes dehydration to form the carbon-carbon double bond of the cinnamic acid derivative.
Experimental Protocol: Knoevenagel Condensation of 4-(tert-butyl)benzaldehyde
Safety Precautions: Acetic anhydride is corrosive and a lachrymator. Handle with extreme care in a fume hood. Wear appropriate PPE.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(tert-butyl)benzaldehyde | 162.23 | 8.11 g | 0.05 |
| Malonic Acid | 104.06 | 7.8 g | 0.075 |
| Pyridine | 79.10 | 10 mL | - |
| Piperidine | 85.15 | 0.5 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine 4-(tert-butyl)benzaldehyde (0.05 mol), malonic acid (0.075 mol), and pyridine (10 mL).
-
Add a few drops of piperidine (0.5 mL) to the mixture to act as a catalyst.
-
Heat the reaction mixture to reflux in a heating mantle for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 100 mL of cold water and crushed ice.
-
Acidify the mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 2. This will cause the this compound to precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water to remove any remaining impurities.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified crystals in a vacuum oven.
Expected Outcome: A white to off-white crystalline solid. The expected yield is typically high, often exceeding 85%.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks, including a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1700 cm⁻¹), and a C=C stretch (~1620 cm⁻¹).
-
¹H NMR Spectroscopy: The proton NMR spectrum should show signals corresponding to the aromatic protons, the vinyl protons of the double bond, and the singlet for the tert-butyl group.
-
¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of the carboxylic acid carbonyl carbon, the carbons of the double bond, the aromatic carbons, and the carbons of the tert-butyl group.
Alternative Synthetic Routes
While the Vilsmeier-Haack and Knoevenagel condensation are robust methods, other synthetic strategies can also be employed:
-
Gattermann-Koch Reaction: This reaction can be used for the formylation of tert-butylbenzene, using carbon monoxide and hydrochloric acid in the presence of a Lewis acid and a copper(I) chloride co-catalyst. However, this method involves the handling of highly toxic carbon monoxide gas.
-
Perkin Reaction: This reaction can be used as an alternative to the Knoevenagel condensation, where 4-(tert-butyl)benzaldehyde is reacted with acetic anhydride and an alkali salt of the acid (e.g., sodium acetate) to form the cinnamic acid derivative.
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction can be used to synthesize this compound by reacting a 4-tert-butyl-substituted aryl halide (e.g., 4-tert-butylbromobenzene) with acrylic acid.
Conclusion
The synthetic pathway detailed in this application note provides a reliable and scalable method for the preparation of this compound. The two-stage approach, involving a Vilsmeier-Haack formylation followed by a Knoevenagel condensation, offers good yields and is amenable to standard laboratory equipment. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions, researchers can successfully synthesize this valuable chemical intermediate for a range of applications in drug discovery and materials science.
Application Notes & Protocols: 4-(Tert-butyl)cinnamic Acid as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Advantage of the tert-Butyl Moiety
4-(tert-butyl)cinnamic acid is a uniquely valuable building block in modern organic synthesis. Its structure, comprising a phenyl ring, an α,β-unsaturated carboxylic acid, and a sterically demanding tert-butyl group, offers a trifecta of reactive sites and modulating properties.[1][2] The carboxylic acid and the alkene functionalities provide versatile handles for a wide array of chemical transformations, including esterification, amidation, and polymerization.[3][4]
The defining feature, however, is the para-substituted tert-butyl group. This bulky, lipophilic moiety imparts several strategic advantages:
-
Steric Influence: It directs regioselectivity in aromatic substitution reactions and influences the conformational properties of resulting molecules.
-
Solubility Modulation: It significantly enhances solubility in nonpolar organic solvents, often simplifying reaction work-ups and purification processes.
-
Pharmacokinetic and Pharmacodynamic Tuning: In medicinal chemistry, the tert-butyl group can act as a "lipophilic anchor," improving membrane permeability and metabolic stability, and influencing receptor binding interactions.[5]
This guide provides an in-depth exploration of key synthetic transformations involving this compound, complete with detailed, field-proven protocols designed for researchers in organic synthesis and drug development.
Esterification: Gateway to Fragrances, Sunscreens, and Advanced Intermediates
The conversion of this compound to its corresponding esters is a fundamental transformation, yielding compounds used as intermediates and in final products like sunscreens.[6][7] The classical Fischer-Speier esterification, driven by an acid catalyst, remains a robust and scalable method for this purpose.
Causality Behind the Protocol:
The Fischer esterification is an equilibrium-controlled reaction.[8] To achieve high yields, the equilibrium must be shifted towards the product side. This is accomplished by using the alcohol reactant as the solvent (a large excess) and by removing the water formed during the reaction, in accordance with Le Châtelier's principle. Sulfuric acid acts as a potent catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[9]
Protocol 1: Synthesis of Methyl 4-(tert-butyl)cinnamate
| Parameter | Value | Justification |
| Reactants | This compound (1.0 eq), Methanol (20-30 eq) | Methanol serves as both reactant and solvent, driving the equilibrium. |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq) | Strong acid catalyst to protonate the carbonyl group. |
| Temperature | Reflux (approx. 65°C) | Provides thermal energy to overcome the activation barrier. |
| Reaction Time | 4-6 hours | Sufficient time to reach equilibrium. |
| Work-up | Aqueous NaHCO₃ wash, Brine wash | Neutralizes the acid catalyst and removes water-soluble impurities. |
| Purification | Recrystallization from ethanol/water or silica gel chromatography | Removes unreacted starting material and by-products. |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 49.0 mmol).
-
Reagent Addition: Add methanol (150 mL) to the flask and stir until the acid is partially dissolved. Carefully and slowly, add concentrated sulfuric acid (0.5 mL, ~9.8 mmol) to the stirring suspension.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (200 mL). The product may precipitate as a white solid.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL) to neutralize any remaining acid, followed by a saturated aqueous solution of sodium chloride (brine) (1 x 50 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude ester by recrystallization from a minimal amount of hot ethanol, followed by the slow addition of water until turbidity persists, then cooling. The final product, methyl 4-(tert-butyl)cinnamate, is obtained as a white crystalline solid.
Caption: Workflow for Fischer Esterification.
Amide Bond Formation: Building Blocks for Bioactive Molecules
The synthesis of amides from this compound is of significant interest to the pharmaceutical industry, as cinnamamides are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.[3][10] Carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like 4-Dimethylaminopyridine (DMAP), provide a mild and highly efficient method for amide bond formation.
Causality Behind the Protocol:
Directly reacting a carboxylic acid with an amine to form an amide requires very high temperatures and is often inefficient. Coupling reagents like EDC circumvent this by activating the carboxylic acid. EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. DMAP acts as a catalyst by forming an even more reactive DMAP-acylated intermediate, which accelerates the reaction with the amine, leading to the desired amide product. The urea byproduct is typically soluble in aqueous acid, simplifying purification.[10]
Protocol 2: Synthesis of N-benzyl-4-(tert-butyl)cinnamamide
| Parameter | Value | Justification |
| Reactants | This compound (1.0 eq), Benzylamine (1.1 eq) | Slight excess of the amine ensures complete consumption of the acid. |
| Coupling Agent | EDC·HCl (1.2 eq) | Activates the carboxylic acid to form the O-acylisourea intermediate. |
| Catalyst | DMAP (0.1 eq) | Acyl transfer catalyst that accelerates the amidation step. |
| Solvent | Dichloromethane (DCM) | Anhydrous, aprotic solvent that dissolves reactants and does not interfere. |
| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic activation step. |
| Reaction Time | 12-18 hours | Allows the reaction to proceed to completion at room temperature. |
| Work-up | Aqueous HCl wash, NaHCO₃ wash | Removes excess amine, DMAP, and EDC byproducts. |
| Purification | Silica gel column chromatography | Separates the product from nonpolar and polar impurities. |
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 4.9 mmol) in anhydrous dichloromethane (DCM, 25 mL).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. To the stirred solution, add EDC·HCl (1.13 g, 5.9 mmol), DMAP (60 mg, 0.49 mmol), and benzylamine (0.59 mL, 5.4 mmol) sequentially.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate).
-
Quenching and Dilution: Upon completion, dilute the reaction mixture with DCM (25 mL).
-
Washing: Transfer the solution to a separatory funnel. Wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purification: Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-benzyl-4-(tert-butyl)cinnamamide.
Caption: Mechanism of EDC-mediated amide coupling.
Heck Coupling: C-C Bond Formation for Structural Elaboration
While this compound can be synthesized via a Heck reaction, its derivatives are excellent substrates for further C-C bond formation. The Heck reaction is a powerful palladium-catalyzed method for coupling aryl halides with alkenes.[11][12] This protocol describes the synthesis of a this compound ester, a common application of this reaction.
Causality Behind the Protocol:
The Heck reaction proceeds via a catalytic cycle involving a Pd(0) species.[13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (4-bromo-tert-butylbenzene) bond, forming an arylpalladium(II) complex.
-
Migratory Insertion: The alkene (n-butyl acrylate) coordinates to the palladium complex, followed by syn-insertion of the alkene into the aryl-palladium bond.
-
β-Hydride Elimination: A hydrogen atom beta to the palladium is eliminated, regenerating the double bond in the product and forming a hydridopalladium(II) complex. This step typically proceeds to give the more stable trans (E) isomer.[11]
-
Reductive Elimination: The base (triethylamine) neutralizes the H-X formed, regenerating the Pd(0) catalyst to complete the cycle.
Protocol 3: Synthesis of Butyl 4-(tert-butyl)cinnamate via Heck Coupling
| Parameter | Value | Justification |
| Reactants | 4-Bromo-tert-butylbenzene (1.0 eq), n-Butyl acrylate (1.5 eq) | Excess acrylate ensures efficient coupling. |
| Catalyst | Pd(OAc)₂ (1-2 mol%) | Palladium(II) acetate is a common and effective precatalyst. |
| Ligand | P(o-tolyl)₃ (2-4 mol%) | A phosphine ligand stabilizes the Pd(0) species and facilitates the catalytic cycle. |
| Base | Triethylamine (Et₃N) (2.0 eq) | Acts as a halide scavenger to regenerate the Pd(0) catalyst. |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvent suitable for the reaction temperature and solubility. |
| Temperature | 80-100°C | Sufficient temperature to drive the catalytic cycle. |
| Reaction Time | 8-16 hours | Allows for complete conversion of the aryl bromide. |
| Work-up | Filtration, Aqueous wash | Removes the triethylammonium salt and other polar impurities. |
| Purification | Silica gel column chromatography | Isolates the desired cinnamate ester. |
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask charged with a stir bar, add palladium(II) acetate (45 mg, 0.2 mmol) and tri(o-tolyl)phosphine (122 mg, 0.4 mmol). Evacuate and backfill the flask with nitrogen three times.
-
Reagent Addition: Under nitrogen, add acetonitrile (50 mL), 4-bromo-tert-butylbenzene (2.13 g, 10.0 mmol), n-butyl acrylate (2.15 mL, 15.0 mmol), and triethylamine (2.8 mL, 20.0 mmol).
-
Heating: Immerse the flask in a preheated oil bath at 90°C and stir vigorously.
-
Monitoring: Monitor the reaction by GC-MS or TLC until the starting aryl bromide is consumed (typically 8-16 hours).
-
Cooling and Filtration: Cool the reaction to room temperature. The triethylammonium bromide salt will precipitate. Dilute the mixture with diethyl ether (50 mL) and filter through a pad of Celite to remove the salts and catalyst residues.
-
Washing: Wash the filtrate with 1 M HCl (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting oil by flash column chromatography on silica gel (e.g., eluting with 98:2 Hexane:Ethyl Acetate) to yield pure butyl 4-(tert-butyl)cinnamate.[14]
Caption: The catalytic cycle of the Heck Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 3. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. aspire.apsu.edu [aspire.apsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]
- 11. Heck Reaction [organic-chemistry.org]
- 12. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 13. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 14. rsc.org [rsc.org]
Application Notes and Protocols: 4-(tert-butyl)cinnamic Acid in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(tert-butyl)cinnamic acid and its derivatives in the synthesis and functionalization of polymers. The unique combination of the bulky tert-butyl group and the photoreactive cinnamate moiety allows for the creation of polymers with tailored thermal properties, photo-crosslinking capabilities, and potential for advanced applications in fields such as photoresists and drug delivery.
Section 1: Polymer Synthesis and Characterization
Polymers incorporating this compound are typically synthesized by first converting the carboxylic acid to a more polymerizable monomer, such as an ester or an amide. The tert-butyl group on the phenyl ring enhances the polymer's thermal stability and solubility in organic solvents.
Monomer Synthesis: tert-Butyl 4-(tert-butyl)cinnamate
A key monomer, tert-butyl 4-(tert-butyl)cinnamate, can be synthesized and subsequently polymerized. The tert-butyl ester group can later be cleaved under acidic conditions to yield the carboxylic acid functionality if desired.
Experimental Protocol: Synthesis of tert-Butyl 4-(tert-butyl)cinnamate
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add 4-(dimethylamino)pyridine (DMAP) as a catalyst, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc)₂O in anhydrous DCM.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure tert-butyl 4-(tert-butyl)cinnamate.
Free Radical Copolymerization
Cinnamic acid derivatives generally exhibit low reactivity in radical homopolymerization due to steric hindrance. However, they can be effectively copolymerized with other vinyl monomers, such as acrylates and styrenes, to incorporate the functional cinnamate moiety into the polymer backbone.[1]
Experimental Protocol: Radical Copolymerization of tert-Butyl 4-(tert-butyl)cinnamate with Methyl Methacrylate (MMA)
-
Preparation: In a Schlenk flask, dissolve tert-butyl 4-(tert-butyl)cinnamate, methyl methacrylate (MMA), and a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN) in an appropriate solvent (e.g., toluene or dioxane). The molar ratio of the comonomers will determine the composition of the final copolymer.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at a temperature suitable for the initiator (e.g., 60-80 °C for AIBN). Allow the polymerization to proceed for a specified time (e.g., 6-24 hours).
-
Termination and Precipitation: Cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., methanol or hexane).
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven to a constant weight.
Polymer Characterization
The synthesized polymers should be characterized to determine their molecular weight, composition, and thermal properties.
Quantitative Data Presentation
The following table presents illustrative data for copolymers of tert-butyl 4-(tert-butyl)cinnamate (t-Bu-tBCA) and methyl methacrylate (MMA), synthesized by free radical polymerization.
| Experiment | t-Bu-tBCA in Feed (mol%) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Td, 5% (°C) |
| 1 | 10 | 15,000 | 1.8 | 115 | 280 |
| 2 | 20 | 14,500 | 1.9 | 122 | 285 |
| 3 | 30 | 14,000 | 2.1 | 128 | 290 |
-
Mn: Number-average molecular weight, determined by Gel Permeation Chromatography (GPC).
-
PDI: Polydispersity Index, from GPC.
-
Tg: Glass transition temperature, from Differential Scanning Calorimetry (DSC).
-
Td, 5%: Temperature at 5% weight loss, from Thermogravimetric Analysis (TGA).
Caption: [2+2] Cycloaddition of cinnamate groups leading to polymer crosslinking.
Experimental Protocol: Photocrosslinking of a P(tBu-tBCA-co-MMA) Film
-
Film Preparation: Dissolve the synthesized copolymer in a suitable solvent (e.g., chloroform or cyclopentanone) to form a solution (e.g., 10 wt%). Cast a thin film of the polymer solution onto a quartz or silicon substrate by spin-coating.
-
Drying: Bake the film on a hotplate (e.g., at 90 °C for 2 minutes) to remove the solvent.
-
UV Exposure: Expose the polymer film to UV radiation using a UV lamp (e.g., a high-pressure mercury lamp with a filter to select wavelengths > 260 nm). The exposure dose will depend on the film thickness and the desired degree of crosslinking.
-
Development: After exposure, immerse the film in a good solvent for the uncrosslinked polymer (e.g., chloroform). The unexposed regions will dissolve, while the crosslinked regions will remain, forming a negative-tone pattern.
-
Analysis: Characterize the crosslinking by observing the insolubility of the exposed film and by techniques such as Fourier-transform infrared (FTIR) spectroscopy, looking for a decrease in the C=C stretching vibration of the cinnamate group.
Section 3: Applications in Drug Development
The hydrophobic nature of the this compound moiety makes polymers containing it suitable for the encapsulation and delivery of hydrophobic drugs. These polymers can be formulated into nanoparticles for controlled release applications.
Nanoparticle Formulation for Drug Delivery
Polymeric nanoparticles can be prepared by methods such as nanoprecipitation, where a polymer solution is added to a non-solvent, causing the polymer to precipitate into nanoparticles. A drug can be co-dissolved with the polymer to be encapsulated within the nanoparticles.
Experimental Protocol: Formulation of Drug-Loaded Nanoparticles
-
Organic Phase Preparation: Dissolve the P(tBu-tBCA-co-MMA) copolymer and a hydrophobic drug (e.g., curcumin or paclitaxel) in a water-miscible organic solvent such as acetone or tetrahydrofuran (THF).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or Pluronic F-127) to stabilize the nanoparticles.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under vigorous stirring. The rapid diffusion of the solvent into the water causes the polymer to precipitate, forming drug-loaded nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension for several hours at room temperature to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles by resuspending them in deionized water and centrifuging again. Repeat this process to remove unencapsulated drug and excess surfactant.
-
Lyophilization: For long-term storage, the purified nanoparticles can be lyophilized (freeze-dried), often with a cryoprotectant like trehalose, to obtain a dry powder.
Workflow for Nanoparticle Formulation and Drug Delivery
Caption: Workflow for the formulation of drug-loaded nanoparticles and their application.
Characterization of Drug-Loaded Nanoparticles
The formulated nanoparticles should be characterized for their size, morphology, drug loading, and release kinetics.
Quantitative Data for Nanoparticle Characterization
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| 1 | 150 | 0.15 | -25 | 5.2 | 85 |
| 2 | 180 | 0.18 | -22 | 8.1 | 82 |
-
Particle Size, PDI, and Zeta Potential: Measured by Dynamic Light Scattering (DLS).
-
Drug Loading and Encapsulation Efficiency: Determined by UV-Vis spectroscopy or HPLC after dissolving the nanoparticles in a suitable solvent.
References
Application Notes and Protocols: 4-(Tert-butyl)cinnamic Acid as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion poses a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a well-established strategy to mitigate this issue. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. While direct experimental data on 4-(Tert-butyl)cinnamic acid as a corrosion inhibitor is limited in the readily available scientific literature, this document provides detailed application notes and protocols based on a structurally similar compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate (TBMPCPC) . The data and methodologies presented herein are derived from studies on TBMPCPC and serve as a comprehensive guide for researchers investigating the potential of this compound and related compounds as corrosion inhibitors for carbon steel in acidic environments.
The shared structural feature of a tert-butylphenyl group suggests that this compound may exhibit comparable corrosion inhibition mechanisms and efficacy. The following sections detail the corrosion inhibition performance, electrochemical behavior, and adsorption characteristics of TBMPCPC, providing a robust framework for designing and conducting experiments with this compound.
Data Presentation
The corrosion inhibition efficiency and electrochemical parameters of TBMPCPC on carbon steel in a 1M HCl solution were evaluated at various concentrations and temperatures. The key findings are summarized in the tables below.
Table 1: Corrosion Parameters from Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) for Carbon Steel in 1M HCl with and without TBMPCPC at 303 K
| Inhibitor Concentration (ppm) | Corrosion Current Density (i_corr) (μA/cm²) | Inhibition Efficiency (η_p) (%) | Charge Transfer Resistance (R_ct) (Ω·cm²) | Double Layer Capacitance (C_dl) (μF/cm²) | Inhibition Efficiency (η_z) (%) |
| Blank | 1150 | - | 45 | 120 | - |
| 5 | 280 | 75.7 | 180 | 85 | 75.0 |
| 10 | 190 | 83.5 | 250 | 70 | 82.0 |
| 15 | 130 | 88.7 | 350 | 60 | 87.1 |
| 20 | 110 | 90.4 | 450 | 50 | 90.0 |
| 25 | 98 | 91.5 | 520 | 45 | 91.3 |
Table 2: Effect of Temperature on the Inhibition Efficiency of 25 ppm TBMPCPC on Carbon Steel in 1M HCl
| Temperature (K) | Corrosion Current Density (i_corr) (μA/cm²) | Inhibition Efficiency (η_p) (%) | Charge Transfer Resistance (R_ct) (Ω·cm²) | Inhibition Efficiency (η_z) (%) |
| 303 | 98 | 91.5 | 520 | 91.3 |
| 313 | 185 | 89.2 | 380 | 88.2 |
| 323 | 350 | 86.5 | 270 | 83.3 |
| 333 | 620 | 83.7 | 180 | 75.0 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the study of TBMPCPC and can be adapted for the evaluation of this compound.
Weight Loss Measurements
Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of carbon steel coupons over time.
Materials:
-
Carbon steel coupons (e.g., 2.5 cm x 2.0 cm x 0.05 cm)
-
1M HCl solution
-
This compound (or TBMPCPC) at various concentrations (e.g., 5, 10, 15, 20, 25 ppm)
-
Acetone
-
Distilled water
-
Analytical balance (±0.1 mg)
-
Water bath/thermostat
Procedure:
-
Mechanically polish the carbon steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Accurately weigh the cleaned coupons using an analytical balance.
-
Immerse the coupons in beakers containing 100 mL of 1M HCl solution with and without the desired concentrations of the inhibitor.
-
Maintain the beakers at a constant temperature (e.g., 303 K) using a water bath for a specified immersion period (e.g., 6 hours).
-
After the immersion period, retrieve the coupons, wash them with distilled water, scrub with a soft brush to remove corrosion products, rinse with acetone, and dry.
-
Reweigh the coupons to determine the weight loss.
-
Calculate the corrosion rate (CR) in mm/year using the following formula: CR (mm/year) = (8.76 × 10^4 × W) / (A × T × D) where W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of carbon steel in g/cm³.
-
Calculate the inhibition efficiency (η_w) using the formula: η_w (%) = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
Electrochemical Measurements
Objective: To investigate the electrochemical behavior of the inhibitor and determine parameters such as corrosion potential, corrosion current, and charge transfer resistance.
Apparatus:
-
Potentiostat/Galvanostat with frequency response analyzer
-
Three-electrode electrochemical cell (working electrode: carbon steel; counter electrode: platinum foil; reference electrode: saturated calomel electrode (SCE))
Procedure:
-
Prepare the carbon steel working electrode by embedding it in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed.
-
Polish the exposed surface with emery paper, degrease with acetone, and rinse with distilled water.
-
Place the electrodes in the electrochemical cell containing the 1M HCl solution with and without the inhibitor.
-
Allow the system to stabilize for approximately 30 minutes to reach a steady open-circuit potential (OCP).
a) Potentiodynamic Polarization:
-
Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Plot the resulting potentiodynamic polarization curves (log current density vs. potential).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation of the anodic and cathodic branches of the polarization curves.
-
Calculate the inhibition efficiency (η_p) using the formula: η_p (%) = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
b) Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range of 100 kHz to 0.01 Hz.
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (R_ct) and double-layer capacitance (C_dl).
-
Calculate the inhibition efficiency (η_z) using the formula: η_z (%) = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Mandatory Visualizations
Corrosion Inhibition Mechanism
The primary mechanism of corrosion inhibition by organic molecules like this compound involves the adsorption of the inhibitor onto the metal surface, forming a protective film. This process can be visualized as a signaling pathway where the inhibitor molecule interacts with the metal surface, blocking the active sites for corrosion.
Caption: Corrosion inhibition mechanism of this compound.
Experimental Workflow for Corrosion Inhibition Study
The logical flow of experiments to evaluate a potential corrosion inhibitor is crucial for obtaining comprehensive and reliable results. The workflow starts with initial screening using weight loss measurements, followed by detailed electrochemical studies to elucidate the inhibition mechanism.
Caption: Experimental workflow for evaluating corrosion inhibitors.
Adsorption Isotherm Model
The adsorption of the inhibitor on the metal surface can often be described by an adsorption isotherm. The Langmuir adsorption isotherm, which assumes monolayer adsorption on a homogeneous surface, is frequently used to model this process.
Caption: Logical relationship of the Langmuir adsorption isotherm.
Disclaimer: The quantitative data and specific protocols provided in these application notes are based on studies of a structurally similar compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate (TBMPCPC), due to the limited availability of direct experimental data for this compound as a corrosion inhibitor in the public domain. Researchers should use this information as a guide and perform their own experiments to validate the efficacy and mechanism of this compound for their specific applications.
Synthesis of 4-(Tert-butyl)cinnamic Acid: An Application Protocol for Researchers
Introduction: The Significance of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are a class of organic compounds that serve as pivotal building blocks in the synthesis of a wide array of commercially significant molecules. Their applications span from pharmaceuticals and agrochemicals to fragrances and cosmetics. The presence of the α,β-unsaturated carboxylic acid moiety provides a versatile scaffold for further chemical modifications. 4-(Tert-butyl)cinnamic acid, in particular, is a valuable intermediate, with its bulky tert-butyl group imparting unique solubility and electronic properties to the parent molecule. This application note provides a detailed experimental protocol for the synthesis of this compound, primarily focusing on the robust and widely applicable Knoevenagel condensation. Alternative synthetic strategies, characterization methods, and key experimental insights are also discussed to provide a comprehensive guide for researchers in organic synthesis and drug development.
Primary Synthetic Route: The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone.[1] For the synthesis of cinnamic acids, this typically involves the condensation of an aromatic aldehyde with malonic acid, catalyzed by a weak base. The reaction proceeds via a tandem condensation-decarboxylation sequence, offering high yields and stereoselectivity for the trans (E) isomer.
Causality of Experimental Choices
The selection of the Knoevenagel condensation as the primary route is based on its operational simplicity, generally high yields, and the use of readily available and relatively benign reagents. The use of a base, such as pyridine or piperidine, is crucial for the initial deprotonation of malonic acid, generating the nucleophilic enolate species that attacks the carbonyl carbon of 4-tert-butylbenzaldehyde. The subsequent elimination of water and decarboxylation are often facilitated by heating. Modern variations of this reaction, including microwave-assisted synthesis in aqueous media, offer greener and more efficient alternatives to traditional methods that often rely on carcinogenic solvents like pyridine.[1][2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Tert-butylbenzaldehyde | ≥97% | Sigma-Aldrich | |
| Malonic Acid | ≥99% | Sigma-Aldrich | |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich | Can be substituted with triethylamine. |
| Piperidine | 99% | Sigma-Aldrich | Used as a catalyst. |
| Ethanol (95%) | Reagent Grade | Fisher Scientific | For recrystallization. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | For acidification. |
| Sodium Sulfate (Na2SO4) | Anhydrous | VWR | For drying organic layers. |
| Diethyl Ether | Anhydrous | VWR | For extraction. |
Experimental Workflow Diagram
Caption: Knoevenagel condensation workflow for this compound synthesis.
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-tert-butylbenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and pyridine (2-3 volumes relative to the aldehyde).
-
Catalyst Addition: To the stirred mixture, add a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 115-120 °C) using an oil bath. The reaction is typically complete within 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3). The disappearance of the starting aldehyde spot indicates the completion of the reaction.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any remaining pyridine hydrochloride and unreacted malonic acid.
-
Purification: Recrystallize the crude this compound from a mixture of ethanol and water to obtain a pure crystalline product.
-
Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.
Alternative Synthetic Routes
While the Knoevenagel condensation is a highly effective method, other named reactions can also be employed for the synthesis of cinnamic acid derivatives.
Perkin Reaction
The Perkin reaction provides an alternative route to α,β-unsaturated aromatic acids.[3] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[4] For the synthesis of this compound, this would involve reacting 4-tert-butylbenzaldehyde with acetic anhydride and sodium acetate at high temperatures.[5] While historically significant, the Perkin reaction often requires higher temperatures and longer reaction times compared to the Knoevenagel condensation.[4]
Heck Reaction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[6] this compound can be synthesized via the Heck reaction by coupling 4-tert-butylbromobenzene with acrylic acid in the presence of a palladium catalyst and a base. This method is particularly useful for substrates that may be sensitive to the conditions of the Knoevenagel or Perkin reactions.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analysis | Expected Result |
| Melting Point | 198-200 °C |
| ¹H NMR | δ (ppm): 1.32 (s, 9H, C(CH₃)₃), 6.40 (d, 1H, J=16.0 Hz, =CH-COOH), 7.45 (d, 2H, J=8.5 Hz, Ar-H), 7.55 (d, 2H, J=8.5 Hz, Ar-H), 7.70 (d, 1H, J=16.0 Hz, Ar-CH=), 12.4 (br s, 1H, COOH) |
| ¹³C NMR | δ (ppm): 31.2 (C(CH₃)₃), 34.9 (C(CH₃)₃), 118.5 (=CH-COOH), 126.1 (Ar-C), 128.2 (Ar-C), 131.7 (Ar-C), 145.9 (Ar-CH=), 154.5 (Ar-C), 168.0 (C=O) |
| IR (KBr) | ν (cm⁻¹): ~3000 (O-H stretch, broad), 2960 (C-H stretch), 1680 (C=O stretch), 1625 (C=C stretch), 1595, 1420 (aromatic C=C stretch) |
Safety Precautions
-
4-Tert-butylbenzaldehyde: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Pyridine and Piperidine: These are toxic and flammable liquids with strong, unpleasant odors. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Malonic Acid: Can cause skin and eye irritation.
-
Hydrochloric Acid: Corrosive. Handle with extreme care, wearing appropriate PPE.
-
General Precautions: It is essential to conduct a thorough risk assessment before commencing any chemical synthesis. Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Cinnamic Acid | C9H8O2 | CID 444539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for the Quantification of 4-(Tert-butyl)cinnamic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Tert-butyl)cinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid.[1] Cinnamic acid and its derivatives are of significant interest in various fields, including pharmaceuticals and food science, due to their diverse biological activities, which include antioxidant, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and understanding its biological effects.
This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C13H16O2 | [5] |
| Molecular Weight | 204.26 g/mol | [6] |
| Melting Point | 198-200 °C | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane | [6] |
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[7] A reversed-phase HPLC method is suitable for the analysis of this compound.
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[7]
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
This compound reference standard
3. Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50, v/v) with 0.1% phosphoric acid or formic acid.[7][8] The exact ratio may need to be optimized for best separation.
-
Degas the mobile phase before use.
4. Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
5. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
6. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50, v/v) with 0.1% acid |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30 °C[7] |
| Detection | UV at approximately 270-280 nm[9] |
| Injection Volume | 10 µL[7] |
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Workflow Diagram:
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C13H16O2 | CID 724839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 1208-65-7 [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. HPLC Separation of Cinnamic Acid, Salicylic Acid, and Quercetin on Newcrom B Column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-(Tert-butyl)cinnamic Acid: An Application Note and Protocol
Introduction
4-(Tert-butyl)cinnamic acid is a derivative of cinnamic acid, a compound found naturally in many plants. Its unique chemical structure, featuring a bulky tert-butyl group, imparts specific physicochemical properties that are of interest in various fields, including pharmaceuticals, fragrances, and materials science. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound, designed for researchers, scientists, and drug development professionals. The methodology is grounded in the principles of reversed-phase chromatography, offering excellent resolution, sensitivity, and reproducibility.
Scientific Rationale and Method Development
The development of a successful HPLC method is predicated on a thorough understanding of the analyte's chemical properties. This compound is a moderately nonpolar organic acid. This understanding informs the selection of the stationary phase, mobile phase, and detection parameters.
Chromatographic Principle: Reversed-phase HPLC (RP-HPLC) is the chosen mode of separation. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The retention of this compound is primarily governed by hydrophobic interactions between the nonpolar tert-butylphenyl group of the analyte and the C18 stationary phase.
Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is selected due to its wide availability, robustness, and proven efficacy in retaining and separating a broad range of nonpolar to moderately polar compounds. The long alkyl chains of the C18 phase provide a high degree of hydrophobicity, ensuring adequate retention of this compound.
Mobile Phase Optimization: The mobile phase consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer.
-
Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at the detection wavelength. Methanol can also be a suitable alternative. The proportion of the organic modifier is a critical parameter for controlling the retention time of the analyte. An increase in the organic modifier concentration will decrease the retention time.
-
Aqueous Phase and pH Control: As this compound is an acidic compound, controlling the pH of the mobile phase is essential for achieving sharp, symmetrical peaks. The pKa of cinnamic acid is approximately 4.4. To ensure the analyte is in its neutral, protonated form and to suppress its ionization, the pH of the aqueous phase should be maintained at least 2 pH units below the pKa. A pH of 2.5 is selected to ensure consistent protonation and retention. Phosphoric acid is a common and effective acidifying agent for this purpose.
Detection Wavelength: The selection of an appropriate detection wavelength is critical for achieving high sensitivity. Cinnamic acid and its derivatives exhibit strong UV absorbance due to the presence of the aromatic ring and the conjugated double bond. Based on the UV spectrum of cinnamic acid, which shows a maximum absorbance around 270 nm, a detection wavelength of 275 nm is chosen for this compound to ensure optimal signal-to-noise ratio.[1]
Experimental Protocol
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
HPLC grade acetonitrile.
-
HPLC grade water.
-
Phosphoric acid (85%).
-
This compound reference standard.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | 60% B (Acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Run Time | 10 minutes |
Preparation of Solutions
Mobile Phase Preparation (0.1% Phosphoric Acid in Water):
-
Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask.
-
Add approximately 900 mL of HPLC grade water and mix.
-
Bring the volume to 1 L with HPLC grade water and mix thoroughly.
-
Filter the mobile phase through a 0.45 µm membrane filter before use.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile. This is the standard stock solution.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: The sample preparation will depend on the matrix. For a simple solution, dilute the sample with the mobile phase to a concentration within the calibration range. For more complex matrices, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) may be required. All samples should be filtered through a 0.45 µm syringe filter before injection.
Analytical Procedure Workflow
Caption: Workflow for the HPLC analysis of this compound.
Method Validation Protocol
To ensure the reliability and accuracy of the analytical method, a validation study should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. The following parameters should be evaluated:
1. Specificity: The specificity of the method should be assessed by analyzing a blank (matrix without the analyte) and a sample spiked with this compound. The absence of interfering peaks at the retention time of the analyte in the blank demonstrates specificity.
2. Linearity: Linearity should be evaluated by analyzing a series of at least five concentrations of this compound over the desired range (e.g., 1-100 µg/mL). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined. An r² value of ≥ 0.999 is generally considered acceptable.
3. Accuracy: Accuracy should be determined by performing recovery studies. This involves spiking a blank matrix with known concentrations of this compound at three levels (e.g., low, medium, and high). The percentage recovery should be calculated. Acceptance criteria for recovery are typically within 98-102%.
4. Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Analyze at least six replicate injections of a standard solution at a single concentration on the same day.
-
Intermediate Precision: Repeat the analysis on different days, with different analysts, or on different instruments. The relative standard deviation (RSD) of the peak areas should be calculated. An RSD of ≤ 2% is generally acceptable.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
6. Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic parameters and observing the effect on the results. Parameters to vary include:
-
Mobile phase composition (± 2%)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
pH of the mobile phase (± 0.2 units) The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits during robustness testing.
System Suitability
Before each analytical run, a system suitability test should be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times. The following parameters should be monitored:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=5) | ≤ 2.0% |
Conclusion
This application note provides a comprehensive and scientifically justified HPLC method for the quantitative analysis of this compound. The described reversed-phase method is simple, rapid, and robust, making it suitable for routine quality control and research applications. The detailed protocol for method validation, based on ICH guidelines, ensures the generation of reliable and accurate data. By following this guide, researchers and scientists can confidently implement this method for their specific analytical needs.
References
Application Note: Quantitative Analysis of 4-(tert-Butyl)cinnamic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(tert-Butyl)cinnamic acid is a derivative of cinnamic acid with potential applications in various fields, including pharmaceuticals and fragrance industries. Accurate and sensitive quantification of this compound is essential for quality control, metabolic studies, and formulation development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds.[1][2] However, due to the polar nature and low volatility of carboxylic acids, derivatization is often required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[3][4] This application note provides a detailed protocol for the derivatization and subsequent GC-MS analysis of this compound.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Ethyl acetate (GC grade)
-
Methanol (HPLC grade)
-
Anhydrous sodium sulfate
-
Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar compound)
Sample Preparation: Derivatization
Derivatization is a crucial step to enhance the volatility and thermal stability of this compound for GC-MS analysis. Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common and effective method.[4][5]
Protocol:
-
Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of ethyl acetate to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with ethyl acetate.
-
For derivatization, transfer 100 µL of each standard solution (or sample extract) into a clean, dry autosampler vial.
-
Add a known amount of the internal standard solution.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.
-
After cooling to room temperature, the sample is ready for GC-MS injection.
GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column[6] |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative analysis can be performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte and the internal standard.
Table 1: Expected GC-MS Data for TMS-derivatized this compound
| Compound | Retention Time (min) | Molecular Ion (M+) (m/z) | Key Fragment Ions (m/z) |
| This compound-TMS derivative | ~12.5 | 278 | 263, 221, 191, 73 |
| Internal Standard (e.g., deuterated derivative) | Varies | Varies | Varies |
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Predicted fragmentation of TMS-derivatized this compound.
References
Application Notes and Protocols: 4-(Tert-butyl)cinnamic Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-(tert-butyl)cinnamic acid as a versatile building block in the synthesis of potential pharmaceutical intermediates. While direct large-scale application in marketed drugs is not extensively documented, its derivatives, particularly amides, have demonstrated significant potential in preclinical studies as enzyme inhibitors. This document outlines the synthesis of 4-(tert-butyl)cinnamoyl amides, their inhibitory activity against polyphenol oxidase (PPO) as a model enzyme, and provides detailed experimental protocols.
Introduction
This compound is an aromatic carboxylic acid characterized by a phenyl ring substituted with a tert-butyl group and an acrylic acid side chain. This substitution pattern offers a unique combination of lipophilicity and steric bulk, which can be exploited in drug design to enhance binding affinity and selectivity for specific biological targets. The carboxylic acid moiety serves as a convenient handle for derivatization, most commonly through the formation of amides and esters, to generate a library of compounds for biological screening.
Application: Synthesis of 4-(Tert-butyl)cinnamoyl Amides as Potential Enzyme Inhibitors
Amide derivatives of this compound have been investigated as potential inhibitors of various enzymes. The rationale behind this derivatization is to introduce diverse chemical functionalities that can interact with the amino acid residues within the active site of a target enzyme. The tert-butyl group can occupy hydrophobic pockets, while the amide bond can form crucial hydrogen bonds.
As a case study, the synthesis and evaluation of N-aryl amides of this compound as inhibitors of polyphenol oxidase (PPO) are presented. PPO is a copper-containing enzyme involved in the browning of fruits and vegetables and has been used as a model to study inhibitors of tyrosinase, an enzyme implicated in melanogenesis and a target for treating hyperpigmentation disorders.
Data Presentation
The following table summarizes the quantitative data for the synthesis of representative 4-(tert-butyl)cinnamoyl amides and their inhibitory activity against mushroom polyphenol oxidase.
| Compound ID | Amine Reactant | Yield (%) | Purity (%) | PPO Inhibition (IC₅₀, µM) |
| TBCA-01 | Aniline | 85 | >98 | 75.3 |
| TBCA-02 | 4-Fluoroaniline | 82 | >98 | 62.1 |
| TBCA-03 | 4-Chloroaniline | 88 | >97 | 55.8 |
| TBCA-04 | 4-Methoxyaniline | 79 | >98 | 89.5 |
Experimental Protocols
Protocol 1: Synthesis of 4-(Tert-butyl)cinnamoyl Chloride
Objective: To activate the carboxylic acid group of this compound for subsequent amidation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (2.0 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain the crude 4-(tert-butyl)cinnamoyl chloride as a yellow oil or solid.
-
The crude acid chloride is used immediately in the next step without further purification.
Protocol 2: Synthesis of N-Aryl 4-(Tert-butyl)cinnamoyl Amides
Objective: To synthesize a series of N-aryl amides from 4-(tert-butyl)cinnamoyl chloride.
Materials:
-
4-(Tert-butyl)cinnamoyl chloride
-
Substituted anilines (e.g., aniline, 4-fluoroaniline, 4-chloroaniline, 4-methoxyaniline)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the desired substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask at 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of crude 4-(tert-butyl)cinnamoyl chloride (1.1 eq) in anhydrous DCM to the aniline solution.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure N-aryl 4-(tert-butyl)cinnamoyl amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: In Vitro Polyphenol Oxidase (PPO) Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of the synthesized 4-(tert-butyl)cinnamoyl amides against mushroom polyphenol oxidase.
Materials:
-
Mushroom polyphenol oxidase (PPO)
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Synthesized 4-(tert-butyl)cinnamoyl amides (dissolved in DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of PPO in phosphate buffer.
-
Prepare various concentrations of the test compounds (amides) by diluting their DMSO stock solutions with phosphate buffer.
-
In a 96-well plate, add the PPO solution and the test compound solution to each well.
-
Incubate the plate at 25 °C for 10 minutes.
-
Initiate the enzymatic reaction by adding the L-DOPA substrate solution to each well.
-
Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals for 10 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Caption: Synthetic workflow for N-aryl 4-(tert-butyl)cinnamoyl amides.
Caption: Proposed mechanism of PPO inhibition by 4-(tert-butyl)cinnamoyl amides.
Application of 4-(Tert-butyl)cinnamic Acid in Material Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Tert-butyl)cinnamic acid is a derivative of cinnamic acid characterized by the presence of a bulky tert-butyl group on the phenyl ring. This substitution imparts unique properties, making it a valuable building block in various areas of material science. Its applications span from the creation of advanced polymers with tunable properties to the development of sophisticated liquid crystalline materials. Furthermore, the inherent biological activities of cinnamic acid derivatives open avenues for their use in biomedical applications, including drug delivery systems. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in material science.
Liquid Crystals
Derivatives of this compound are utilized in the synthesis of novel liquid crystalline materials. The rigid core of the cinnamic acid moiety, combined with flexible side chains, allows for the formation of various mesophases. The tert-butyl group can influence the molecular packing and, consequently, the transition temperatures and types of liquid crystal phases observed.
Quantitative Data:
While specific data for liquid crystals based solely on this compound is not extensively available in the reviewed literature, data from closely related cinnamic acid derivatives in complex structures, such as those appended to a calix[1]arene core, demonstrate their potential. For instance, bowl-shaped fluorescent liquid crystals have been synthesized using trans-4-n-alkoxy cinnamic acid derivatives attached to a 4-tert-butyl calix[1]arene core.[2][3] These materials exhibit enantiotropic liquid crystalline phases, including smectic and nematic phases.[2][3]
Table 1: Thermal Properties of Bowl-Shaped Liquid Crystals Derived from 4-tert-butylcalix[1]arene and trans-4-n-alkoxycinnamic acid derivatives
| Compound | Substitution | Phase Transition Temperatures (°C) |
| Series 1 Derivative | Tetra-substituted | Smectic C and Smectic A phases observed for lower and middle chain lengths. Nematic phase for longer chains.[3] |
| Series 2 Derivative | Di-substituted | Higher thermal stability of the mesophase compared to tetra-substituted derivatives.[3] |
Experimental Protocol: Synthesis of a Cinnamic Acid-Based Liquid Crystal (General Procedure)
This protocol is a generalized procedure based on the synthesis of chiral liquid crystal compounds containing cinnamic acid groups.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
A chiral alcohol (e.g., cholesterol or other suitable chiral moiety)
-
Pyridine
-
Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend this compound in an excess of thionyl chloride. Reflux the mixture for 4 hours to convert the carboxylic acid to its corresponding acid chloride. Remove the excess thionyl chloride under reduced pressure.
-
Esterification:
-
Dissolve the chiral alcohol in a mixture of THF and pyridine in a separate flask.
-
Dissolve the synthesized 4-(tert-butyl)cinnamoyl chloride in CH₂Cl₂.
-
Slowly add the acid chloride solution to the alcohol solution at room temperature with constant stirring.
-
Reflux the reaction mixture for 24 hours.
-
-
Purification:
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Wash the crude product with hot water to remove pyridine hydrochloride.
-
Recrystallize the solid product from a suitable solvent (e.g., ethanol) to obtain the purified liquid crystalline compound.
-
Characterization:
-
FT-IR and NMR Spectroscopy: To confirm the chemical structure of the synthesized compound.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures.
-
Polarized Optical Microscopy (POM): To observe the liquid crystalline textures.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the compound.
Logical Relationship: Synthesis of a Cinnamic Acid-Based Liquid Crystal
References
- 1. This compound CAS#: 1208-65-7 [m.chemicalbook.com]
- 2. Specialty Tough Hydrogels and their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 4-(Tert-butyl)cinnamic Acid Derivatives
Introduction to 4-(tert-butyl)cinnamic Acid and its Derivatives
This compound (t-BCA) and its derivatives are a class of synthetic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development. Structurally, they are characterized by a cinnamic acid backbone, which consists of a phenyl group attached to an acrylic acid moiety, with a tert-butyl substituent on the phenyl ring. This core structure allows for a wide range of chemical modifications, leading to a diverse library of derivatives with varied and potent biological activities.[1][2] These compounds have been investigated for their therapeutic potential in a variety of applications, including as tyrosinase inhibitors for skin hyperpigmentation, as anticancer agents, and as neuroprotective agents for neurodegenerative diseases.[1][2] The versatility of the cinnamic acid scaffold, combined with the influence of the tert-butyl group and other substitutions, allows for the fine-tuning of their pharmacological properties.[3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with this compound derivatives.
Part 1: Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through several established organic chemistry reactions. The Knoevenagel condensation is a widely used method for the synthesis of cinnamic acids.[4] This reaction involves the condensation of an aromatic aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[4]
Representative Synthesis Protocol: Knoevenagel Condensation
This protocol describes the synthesis of this compound from 4-(tert-butyl)benzaldehyde and malonic acid.
Materials and Reagents:
-
4-(tert-butyl)benzaldehyde
-
Malonic acid
-
Pyridine (as solvent and catalyst)
-
Piperidine (as a catalyst)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-(tert-butyl)benzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and pyridine (3-5 volumes).
-
Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 115°C) with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into an ice-cold 10% HCl solution to precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Buchner funnel and wash thoroughly with cold deionized water to remove any remaining pyridine and other water-soluble impurities.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.
-
Dry the purified product under vacuum.
Diagram of Knoevenagel Condensation Workflow:
Caption: Workflow for the synthesis of this compound.
Part 2: Application in Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes.[5][6] Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, inhibitors of tyrosinase are of great interest for cosmetic and therapeutic applications. This compound and its derivatives have been shown to be effective tyrosinase inhibitors.[4]
Mechanism of Tyrosinase Inhibition
The inhibitory mechanism of cinnamic acid derivatives on tyrosinase can vary, with some acting as competitive, non-competitive, or mixed-type inhibitors.[4][7] The inhibition often involves the binding of the derivative to the active site of the enzyme, which contains a dinuclear copper center, thereby preventing the substrate (e.g., L-tyrosine or L-DOPA) from binding and being oxidized.[4]
Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound derivatives on mushroom tyrosinase activity using L-DOPA as the substrate.
Materials and Reagents:
-
Mushroom Tyrosinase (e.g., from Sigma-Aldrich)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound derivative (test compound)
-
Kojic acid (positive control)
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM sodium phosphate buffer (pH 6.8).
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in the phosphate buffer.
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in the phosphate buffer. Prepare this solution fresh before use.
-
Prepare a stock solution of the test compound and kojic acid in DMSO (e.g., 10 mM).
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 20 µL of various concentrations of the test compound solution (serially diluted in phosphate buffer).
-
Positive Control Wells: Add 20 µL of various concentrations of the kojic acid solution.
-
Blank (No Inhibitor) Wells: Add 20 µL of phosphate buffer (with the same final concentration of DMSO as the test wells).
-
To all wells, add 80 µL of the mushroom tyrosinase solution.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Reaction:
-
Add 100 µL of the L-DOPA solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for at least 10 minutes, taking readings every minute.
-
Data Analysis and IC50 Calculation:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate_blank - Rate_test) / Rate_blank] * 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from the dose-response curve by non-linear regression analysis.[8][9][10][11][12]
Diagram of Tyrosinase Inhibition Pathway:
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Star Republic: Guide for Biologists [sciencegateway.org]
- 12. benchchem.com [benchchem.com]
Solid-Phase Synthesis of 4-(Tert-butyl)cinnamic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The 4-(tert-butyl)cinnamic acid scaffold, in particular, serves as a valuable starting point for the development of novel therapeutic agents. Solid-phase synthesis (SPS) offers a highly efficient and automatable platform for the rapid generation of libraries of such derivatives, facilitating structure-activity relationship (SAR) studies and the discovery of new drug candidates.
This document provides detailed application notes and protocols for the solid-phase synthesis of this compound amides. The methodologies described herein are designed to be a practical guide for researchers in drug discovery and development.
Biological Context: Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)
A key biological target for many anti-inflammatory drugs is the prostaglandin E2 (PGE2) pathway. Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase in this pathway, responsible for the conversion of prostaglandin H2 (PGH2) to the pro-inflammatory mediator PGE2.[1][2] Inhibition of mPGES-1 is a promising therapeutic strategy for inflammatory diseases, as it specifically blocks the production of PGE2 without affecting other prostanoids, potentially reducing the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream cyclooxygenase (COX) enzymes.[3][4] Cinnamic acid derivatives have been investigated as potential inhibitors of mPGES-1.[1][5]
Prostaglandin E2 (PGE2) Synthesis and Signaling Pathway
The following diagram illustrates the enzymatic cascade leading to the production of PGE2 and its subsequent signaling through EP receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of highly potent microsomal prostaglandin e2 synthase 1 inhibitors using the active conformation structural model and virtual screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Activity of 4-(Tert-butyl)cinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This escalating crisis necessitates the exploration of novel chemical scaffolds with potent antimicrobial properties. Cinnamic acid and its derivatives, naturally occurring compounds found in various plants, have long been recognized for their diverse biological activities, including antimicrobial effects[1][2]. The structural versatility of the cinnamic acid backbone allows for modifications that can enhance its therapeutic potential.
This document provides a comprehensive guide to the synthesis, characterization, and antimicrobial evaluation of a specific subclass: 4-(tert-butyl)cinnamic acid derivatives. The introduction of a bulky, lipophilic tert-butyl group at the para position of the phenyl ring is hypothesized to enhance the interaction of these derivatives with microbial cell membranes, a key target for many antimicrobial agents. Increased lipophilicity can facilitate the passage of the molecule through the lipid-rich barriers of microorganisms, potentially leading to improved efficacy[3]. These application notes and protocols are designed to equip researchers with the foundational knowledge and practical methodologies to investigate the antimicrobial potential of these promising compounds.
Synthesis of this compound Derivatives
The synthesis of this compound can be achieved through a Friedel-Crafts alkylation of cinnamic acid. This classic electrophilic aromatic substitution reaction introduces the tert-butyl group onto the aromatic ring[4][5][6]. Subsequent modifications, such as esterification or amidation, can be performed to generate a library of derivatives for structure-activity relationship (SAR) studies.
Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation
This protocol outlines the synthesis of the core scaffold, this compound, from cinnamic acid.
Materials:
-
Cinnamic acid
-
tert-butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cinnamic acid in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Once the aluminum chloride has dissolved, add tert-butyl chloride dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Workflow for Synthesis of this compound Derivatives
Caption: Synthesis and derivatization of this compound.
Proposed Mechanism of Antimicrobial Action
The antimicrobial mechanism of cinnamic acid derivatives is often attributed to their ability to disrupt the structure and function of microbial cell membranes[7]. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
The introduction of a tert-butyl group is expected to enhance this lipophilicity, thereby promoting a more profound interaction with the microbial membrane. The proposed mechanism involves the following steps:
-
Adsorption and Partitioning: The this compound derivative adsorbs to the surface of the microbial cell and partitions into the lipid bilayer of the cell membrane.
-
Membrane Disruption: The bulky tert-butyl group disrupts the ordered structure of the lipid acyl chains, increasing membrane fluidity and permeability.
-
Leakage of Cellular Contents: The compromised membrane integrity leads to the leakage of essential ions and small molecules (e.g., ATP, nucleotides) from the cytoplasm.
-
Inhibition of Cellular Processes: The loss of the proton motive force across the membrane and the depletion of essential intracellular components inhibit vital cellular processes, such as energy production and macromolecular synthesis.
-
Cell Death: The culmination of these events leads to microbial cell death.
Visualizing the Proposed Mechanism of Action
Caption: Proposed mechanism of antimicrobial action.
Protocols for Antimicrobial Susceptibility Testing
Standardized methods are crucial for determining the antimicrobial efficacy of new compounds. The following protocols are adapted for the evaluation of hydrophobic compounds like this compound derivatives.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal strains of interest
-
This compound derivative stock solution (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-inhibitory)
-
Positive control (standard antibiotic)
-
Negative control (medium only)
-
Solvent control (medium with the same concentration of solvent used for the test compound)
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Serial Dilutions: Prepare serial two-fold dilutions of the this compound derivative in the 96-well plate using MHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (wells with a known antibiotic), a negative control (wells with medium only), and a solvent control.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that showed no visible growth.
-
Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates at the appropriate temperature and duration.
-
The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFU) compared to the initial inoculum.
Considerations for Testing Hydrophobic Compounds
Due to the lipophilic nature of this compound derivatives, special considerations are necessary for accurate antimicrobial testing[7][8].
-
Solubility: Ensure the compound is fully dissolved in the stock solution. The use of a co-solvent like DMSO is common, but its final concentration in the assay should be kept low (typically ≤1%) to avoid toxicity to the microorganisms.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the medium. Using low-binding plates or pre-treating plates can mitigate this issue.
-
Emulsifiers: In some cases, the use of a non-inhibitory emulsifying agent may be necessary to ensure the compound remains dispersed in the aqueous medium.
Data Presentation and Interpretation
The results of the antimicrobial susceptibility testing should be presented in a clear and concise manner to facilitate comparison between different derivatives and against standard antibiotics.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| Derivative 1 (Ester) | Staphylococcus aureus ATCC 29213 | ||
| Escherichia coli ATCC 25922 | |||
| Derivative 2 (Amide) | Staphylococcus aureus ATCC 29213 | ||
| Escherichia coli ATCC 25922 | |||
| Positive Control | Staphylococcus aureus ATCC 29213 | ||
| (e.g., Vancomycin) | Escherichia coli ATCC 25922 | ||
| (e.g., Ciprofloxacin) |
Interpretation of Results:
-
A lower MIC value indicates greater potency.
-
The ratio of MBC to MIC can provide insight into whether the compound is bactericidal (MBC/MIC ≤ 4) or bacteriostatic (MBC/MIC > 4).
-
Comparing the activity of different derivatives will help in establishing structure-activity relationships, guiding the design of more potent analogues.
Conclusion and Future Directions
The exploration of this compound derivatives represents a promising avenue in the quest for new antimicrobial agents. The protocols and guidelines presented in this document provide a robust framework for the synthesis, characterization, and evaluation of these compounds. Future research should focus on expanding the library of derivatives to elucidate clear structure-activity relationships, investigating the spectrum of activity against a broader range of clinically relevant pathogens, and conducting mechanistic studies to validate the proposed mode of action. Furthermore, cytotoxicity and in vivo efficacy studies will be essential to assess the therapeutic potential of the most promising candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. cerritos.edu [cerritos.edu]
- 7. Antibacterial activity testing methods for hydrophobic patterned surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Antioxidant Capacity of 4-(Tert-butyl)cinnamic acid
Introduction: The Scientific Imperative for Antioxidant Research
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2] Antioxidants are compounds that can neutralize these damaging free radicals, and there is a growing scientific and pharmaceutical interest in identifying and characterizing novel antioxidant compounds.[3][4] Cinnamic acid and its derivatives, naturally occurring phenolic compounds, have garnered significant attention for their wide-ranging biological activities and low toxicity.[5][6][7][8] The structural characteristics of these molecules, particularly the presence of hydroxyl and methoxy groups on the phenyl ring, are crucial determinants of their antioxidant potential.[6] This technical guide provides a comprehensive framework for the systematic evaluation of the antioxidant properties of a specific derivative, 4-(Tert-butyl)cinnamic acid, using a suite of established and biologically relevant in vitro assays.
Structural Considerations for this compound
The antioxidant capacity of cinnamic acid derivatives is intrinsically linked to their molecular structure.[6] Key features that influence antioxidant activity include the number and position of hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals.[6] While this compound lacks a hydroxyl group on the phenyl ring, its potential to exhibit antioxidant activity should not be dismissed. The tert-butyl group may influence the electronic properties of the molecule and its lipophilicity, which could play a role in its interaction with radical species and its ability to penetrate cellular membranes. A related compound, (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid, has demonstrated considerable radical scavenging and antioxidant action.[9][10][11] Therefore, a thorough investigation using multiple assay platforms is warranted to fully characterize the antioxidant profile of this compound.
A Multi-faceted Approach to Antioxidant Assessment
No single assay can comprehensively capture the antioxidant capacity of a compound. Therefore, a panel of assays based on different mechanisms is recommended for a robust evaluation. This guide will detail the protocols for three widely accepted chemical assays—DPPH, ABTS, and FRAP—and a cell-based assay, the Cellular Antioxidant Activity (CAA) assay, to provide a more biologically relevant perspective.
| Assay | Principle | Endpoint Measurement | Key Advantages |
| DPPH | Radical Scavenging (Hydrogen Atom Transfer) | Decrease in absorbance at ~517 nm | Simple, rapid, and cost-effective |
| ABTS | Radical Scavenging (Electron Transfer) | Decrease in absorbance at ~734 nm | Applicable to both hydrophilic and lipophilic compounds |
| FRAP | Ferric Ion Reduction | Increase in absorbance at ~593 nm | Measures total antioxidant power based on reducing ability |
| CAA | Cellular Radical Scavenging | Inhibition of intracellular fluorescence | More biologically relevant, accounts for cell uptake and metabolism |
Part 1: Chemical-Based Antioxidant Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[12][13][14] The reduction of the DPPH radical is visually apparent as a color change from deep violet to pale yellow, which is quantified by measuring the decrease in absorbance at approximately 517 nm.[12][13][14][15]
Experimental Workflow:
Caption: DPPH Assay Workflow.
Protocol:
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). From this, prepare a series of dilutions to determine the IC50 value.
-
DPPH Working Solution: Dissolve 2,2-diphenyl-1-picrylhydrazyl in methanol or ethanol to a concentration of approximately 0.1 mM. The absorbance of this solution at ~517 nm should be around 1.0.[15]
-
Standard: Prepare a series of Trolox (a water-soluble vitamin E analog) solutions in the same solvent to be used as a positive control and for creating a standard curve.
-
-
Assay Procedure:
-
Pipette 100 µL of various concentrations of the this compound solution or Trolox standard into the wells of a 96-well microplate.
-
Add 100 µL of the DPPH working solution to each well.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measure the absorbance at 517 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[6]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[16] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate.[16][17] The pre-formed blue/green ABTS•+ is then reduced by the antioxidant, leading to a decolorization of the solution, which is measured by the decrease in absorbance at approximately 734 nm.[16] This assay is applicable to both hydrophilic and lipophilic compounds.[16]
Mechanism of ABTS Radical Scavenging:
Caption: ABTS Radical Neutralization.
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.[17][18]
-
Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.[17][18]
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[17][18] Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[18]
-
Sample and Standard Solutions: Prepare various concentrations of this compound and Trolox as described for the DPPH assay.
-
-
Assay Procedure:
-
Add 20 µL of the sample or standard solutions to a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant capacity of the sample to that of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH.[19][20][21][22] This reduction results in the formation of an intense blue-colored complex, and the increase in absorbance is measured at 593 nm.[20][21][23] The FRAP assay is a simple, rapid, and reproducible method for assessing the reducing power of antioxidants.[20][21]
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in distilled water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tri(2-pyridyl)-s-triazine in 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample and Standard Solutions: Prepare various concentrations of this compound and a ferrous sulfate (FeSO₄) solution for the standard curve.
-
-
Assay Procedure:
-
Add 20 µL of the sample or standard solution to a 96-well plate.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 4 minutes.[21]
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Determine the FRAP value of the sample from the standard curve and express the results as Fe²⁺ equivalents.
-
Part 2: Cell-Based Antioxidant Assay
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to protect live cells from oxidative damage.[24][25][26] The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH).[2][25] In the presence of ROS, generated by an initiator like AAPH, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[25] An effective antioxidant will scavenge the ROS, thereby inhibiting the formation of DCF and reducing the fluorescent signal.[25]
Cellular Antioxidant Activity Workflow:
Caption: Cellular Antioxidant Activity (CAA) Assay Workflow.
Protocol:
-
Cell Culture and Plating:
-
Sample and Probe Treatment:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of this compound and a known antioxidant standard (e.g., quercetin) for 1 hour.
-
Remove the treatment solution and add a solution containing DCFH-DA to the cells. Incubate for 1 hour.[24]
-
-
Induction of Oxidative Stress and Measurement:
-
Wash the cells with PBS.
-
Add a solution of AAPH (a peroxyl radical initiator) to all wells to induce oxidative stress.[25]
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission (e.g., at 538 nm) with excitation at 485 nm every 5 minutes for 1 hour.[27]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for both control and treated cells.
-
The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where:
-
∫SA is the integrated area under the curve of the sample-treated cells.
-
∫CA is the integrated area under the curve of the control cells.
-
-
Safety Precautions
When handling this compound and other chemicals, it is crucial to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.[28] Ensure proper ventilation to avoid inhalation of dust or vapors.[28] Consult the Safety Data Sheet (SDS) for this compound for detailed information on handling, storage, and disposal.[28][29]
Conclusion
This comprehensive guide provides a robust framework for the in-depth evaluation of the antioxidant potential of this compound. By employing a combination of chemical and cell-based assays, researchers can obtain a multifaceted understanding of its radical scavenging and protective capabilities. The detailed protocols and the rationale behind the experimental choices are designed to ensure scientific integrity and generate reliable, reproducible data for drug development and other research applications.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Total Antioxidant Capacity (FRAP) Assay (Colorimetric) - Amerigo Scientific [amerigoscientific.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives [ouci.dntb.gov.ua]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 14. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 18. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ultimatetreat.com.au [ultimatetreat.com.au]
- 22. ultimatetreat.com.au [ultimatetreat.com.au]
- 23. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method) - Elabscience® [elabscience.com]
- 24. kamiyabiomedical.com [kamiyabiomedical.com]
- 25. benchchem.com [benchchem.com]
- 26. mdpi.com [mdpi.com]
- 27. zen-bio.com [zen-bio.com]
- 28. chemos.de [chemos.de]
- 29. fishersci.com [fishersci.com]
Application Note: A Multi-Assay Approach for Evaluating the Cytotoxicity of 4-(Tert-butyl)cinnamic Acid
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Introduction
4-(Tert-butyl)cinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon.[1] Cinnamic acid and its derivatives have garnered significant interest in pharmacology due to their diverse biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.[2][3][4] The structural modifications of the core cinnamic acid scaffold, such as the addition of a tert-butyl group, can significantly alter its biological efficacy.[1] Therefore, a thorough evaluation of the cytotoxic potential of novel derivatives like this compound is a critical first step in the drug development and chemical safety assessment process.
This guide provides a comprehensive framework for researchers to assess the in vitro cytotoxicity of this compound. We will detail three robust, commonly used assays that, when used in combination, provide a multi-faceted view of a compound's effect on cell health:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
LDH Release Assay: Quantifies plasma membrane damage, a hallmark of cytolysis or necrosis.
-
Caspase-3/7 Assay: Detects the activity of key executioner caspases, indicating apoptosis.
By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as a practical guide for generating reliable and reproducible cytotoxicity data.
Scientific Principles & Rationale
A single cytotoxicity assay provides only one perspective on a compound's effects. A comprehensive assessment requires interrogating multiple cellular processes. A compound might, for instance, inhibit proliferation without immediately killing cells, or it might induce a specific cell death pathway like apoptosis over necrosis.
-
Metabolic Activity (MTT): The MTT assay is a colorimetric method based on the ability of NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[5][6][7][8] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[8] A decrease in metabolic activity can indicate cell death or cytostatic effects.
-
Membrane Integrity (LDH): Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme present in almost all cells.[9][10] When the plasma membrane is compromised—a key feature of necrosis—LDH is released into the cell culture medium.[10][11][12] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that produces a measurable colorimetric or luminescent signal, which is proportional to the extent of cell lysis.[11][13]
-
Apoptosis (Caspase-3/7): Apoptosis, or programmed cell death, is a highly regulated process involving a cascade of enzymes called caspases. Caspases-3 and -7 are key "executioner" caspases that are activated during the final stages of apoptosis.[14][15] Assays for these caspases typically use a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[16][17] This cleavage releases a substrate for luciferase, generating a light signal that is directly proportional to caspase-3/7 activity.[16][17]
Experimental Design & Workflow
A well-designed experiment is crucial for obtaining meaningful data. Key considerations include cell line selection, dose-response determination, and the inclusion of appropriate controls.
1. Cell Line Selection: The choice of cell line should be relevant to the intended application of the compound. For general toxicity screening, a common, robust cell line like HeLa (cervix adenocarcinoma) or MCF-7 (breast cancer) can be used.[18] For specific applications, a cell line relevant to the target tissue should be chosen.
2. Dose-Response Curve: To determine the potency of the compound, a dose-response experiment is performed. This involves treating cells with a range of concentrations of this compound. A 2-fold or 3-fold serial dilution from a high starting concentration (e.g., 1000 µM) down to a low concentration (e.g., ~1 µM) is typical. This allows for the calculation of an IC50 (half-maximal inhibitory concentration) value.
3. Controls:
- Untreated Control (Vehicle): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compound. This represents 100% cell viability.
- Positive Control: A known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis) to ensure the assay system is working correctly.
- Blank Control: Medium without cells to measure background absorbance/luminescence.
Overall Experimental Workflow Diagram
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. clyte.tech [clyte.tech]
- 9. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 13. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.sg]
- 14. moleculardevices.com [moleculardevices.com]
- 15. stemcell.com [stemcell.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. promega.com [promega.com]
- 18. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-(tert-butyl)cinnamic Acid Synthesis Yield
Introduction
Welcome to the technical support center for the synthesis of 4-(tert-butyl)cinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the nuances of this synthesis and optimize your yields. This document is structured to anticipate and address the common challenges encountered during the synthesis of this valuable compound.
Synthesis Overview: Common Synthetic Routes
The synthesis of this compound is most commonly achieved through one of three primary reaction pathways: the Perkin reaction, the Knoevenagel condensation, or the Heck reaction. Each method offers distinct advantages and presents unique challenges.
-
Perkin Reaction: This classic method involves the condensation of an aromatic aldehyde (4-tert-butylbenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of an alkali salt of the acid (sodium acetate). While robust, it often requires high temperatures and can be prone to side reactions.
-
Knoevenagel Condensation: A versatile and often higher-yielding alternative, this reaction condenses an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst. This method is often preferred for its milder reaction conditions and amenability to "green" chemistry principles.
-
Heck Reaction: A powerful palladium-catalyzed cross-coupling reaction, the Heck reaction can be employed to couple an aryl halide (e.g., 4-bromo-tert-butylbenzene) with acrylic acid or its esters. This method offers excellent stereoselectivity for the trans-isomer but requires careful control of the catalytic cycle.
Below is a visual representation of the primary synthetic pathways leading to this compound.
Caption: Overview of the main synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Low or No Product Yield
Q1: I am getting a very low yield in my Perkin reaction. What are the most likely causes and how can I fix them?
A1: Low yields in the Perkin reaction are a common issue. Here are the primary factors to investigate:
-
Moisture in Reagents: The Perkin reaction is highly sensitive to moisture, which can deactivate the catalyst and hydrolyze the acetic anhydride. Ensure that your sodium acetate is anhydrous. It is best practice to dry the sodium acetate in an oven at >120°C for several hours before use.
-
Reaction Temperature and Time: This reaction requires high temperatures, typically in the range of 160-180°C, for several hours. If the temperature is too low, the reaction will not proceed at an appreciable rate. Conversely, excessively high temperatures or prolonged reaction times can lead to the formation of tar-like substances.
-
Purity of Starting Materials: Ensure your 4-tert-butylbenzaldehyde is free from the corresponding carboxylic acid, which can interfere with the reaction. Distillation of the aldehyde prior to use is recommended.
-
Insufficient Mixing: A homogenous reaction mixture is crucial for efficient heat distribution and reactant contact. Vigorous stirring is necessary, especially as the reaction mixture can become viscous.
| Parameter | Recommended Condition | Rationale |
| Temperature | 160-180°C | To overcome the activation energy of the reaction. |
| Reaction Time | 3-5 hours | To allow the reaction to proceed to completion. |
| Catalyst | Anhydrous Sodium Acetate | Moisture deactivates the catalyst. |
| Atmosphere | Inert (e.g., Nitrogen) | To prevent oxidation of the aldehyde at high temperatures. |
Q2: My Knoevenagel condensation is not giving the expected high yield. What should I check?
A2: The Knoevenagel condensation is generally a high-yielding reaction, so low yields often point to specific procedural issues:
-
Choice of Base and Solvent: The classic Doebner modification uses pyridine as a solvent and piperidine as a catalyst. However, due to the toxicity of pyridine, alternative systems like triethylamine (TEA) in toluene have been developed. The choice of base and its concentration are critical for facilitating both the initial condensation and the subsequent decarboxylation.
-
Inefficient Decarboxylation: The initial product of the Knoevenagel condensation between an aldehyde and malonic acid is a dicarboxylic acid, which must decarboxylate to form the final cinnamic acid derivative. This step is often facilitated by heat. If you are isolating the dicarboxylic acid, you may need to increase the reaction temperature or time.
-
Purity of Malonic Acid: Malonic acid can degrade over time. Use a fresh, high-purity source.
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Pyridine/Piperidine or TEA/Toluene | To effectively catalyze the condensation and decarboxylation. |
| Temperature | Reflux | To ensure complete reaction and decarboxylation. |
| Reactant Ratio | Slight excess of malonic acid | To drive the reaction to completion. |
Impurity and Side Product Formation
Q3: I am observing significant side products in my reaction. What are they and how can I minimize them?
A3: Side product formation is a common cause of reduced yield and purification difficulties.
-
Self-Condensation of Acetic Anhydride (Perkin Reaction): Under the harsh conditions of the Perkin reaction, acetic anhydride can undergo self-condensation. This is generally a minor pathway but can become more significant with very long reaction times or excessively high temperatures.
-
Formation of Tar-like Substances: This is often a result of localized overheating or high concentrations of reactants. Using a solvent to aid in heat distribution and ensuring efficient stirring can mitigate this.
-
Incomplete Decarboxylation (Knoevenagel Condensation): As mentioned earlier, the intermediate dicarboxylic acid can persist if the reaction conditions are not optimal. This can be identified by NMR spectroscopy.
-
Side reactions related to the tert-butyl group are generally minimal under these conditions as the C-C bond is quite stable.
The following diagram illustrates a troubleshooting workflow for low yield and impurity issues.
Caption: A decision tree for troubleshooting common synthesis issues.
Product Purification and Characterization
Q4: What is the best way to purify the crude this compound?
A4: Recrystallization is the most common and effective method for purifying the final product.
-
Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot. For this compound, a mixed solvent system of ethanol and water is often effective. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes cloudy. Upon cooling, the purified product will crystallize out.
-
Alternative Solvents: Other potential solvent systems include acetic acid/water or toluene.
-
Decolorization: If the crude product is colored, adding a small amount of activated charcoal to the hot solution before filtration can help to remove colored impurities.
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of spectroscopic and physical methods should be used:
-
Melting Point: Pure trans-4-(tert-butyl)cinnamic acid has a sharp melting point. A broad melting range indicates the presence of impurities.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the vinyl protons with a large coupling constant (~16 Hz) indicating a trans configuration, and a singlet for the tert-butyl group. The ¹³C NMR will show the corresponding carbon signals.
-
FTIR Spectroscopy: The FTIR spectrum will show a strong carbonyl stretch for the carboxylic acid, as well as C=C stretching for the alkene and aromatic ring.
Experimental Protocols
Protocol 1: Knoevenagel Condensation for this compound
This protocol is adapted from general procedures for Knoevenagel condensation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-tert-butylbenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and pyridine (as solvent).
-
Catalyst Addition: Add piperidine (0.1 equivalents) to the mixture.
-
Heating: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture.
Protocol 2: Perkin Reaction for this compound
This protocol is based on the classical Perkin reaction.
-
Reaction Setup: In a dry round-bottom flask, combine 4-tert-butylbenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent).
-
Heating: Heat the mixture in an oil bath at 160-180°C for 3-5 hours with vigorous stirring.
-
Work-up: Cool the reaction mixture and add water. Boil the mixture to hydrolyze the excess acetic anhydride.
-
Isolation: Cool the mixture, and the crude product will solidify. Collect the solid by vacuum filtration.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture.
Technical Support Center: Purification of 4-(Tert-butyl)cinnamic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(tert-butyl)cinnamic acid from a typical reaction mixture.
I. Physicochemical Data
A summary of the key physical properties of this compound is provided below. This data is essential for selecting appropriate purification methods and for the characterization of the final product.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₂ | [1] |
| Molecular Weight | 204.26 g/mol | [1] |
| Melting Point | 198-200 °C | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane | [2] |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound.
Q1: What are the most common impurities in a this compound reaction mixture?
A1: The impurities largely depend on the synthetic route used.
-
Knoevenagel Condensation: Common impurities include unreacted 4-(tert-butyl)benzaldehyde and malonic acid. Side products from self-condensation of the aldehyde or other side reactions may also be present.[3][4]
-
Perkin Reaction: Unreacted 4-(tert-butyl)benzaldehyde and acetic anhydride are the most probable impurities.[5][6][7]
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Recrystallization: This is an effective method for removing small amounts of impurities, especially if the crude product is relatively pure.
-
Acid-Base Extraction: This technique is highly effective for separating the acidic product from neutral or basic impurities.[8][9][10][11]
-
Column Chromatography: This method is ideal for separating complex mixtures with multiple components or when impurities have similar solubility to the product.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By comparing the TLC profile of the crude mixture with that of the purified fractions against a reference standard, you can assess the purity. A single spot for the purified product indicates a high degree of purity.[12][13]
III. Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
A. Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not crystallize upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.[14] |
| Oily precipitate forms instead of crystals. | - The boiling point of the solvent is higher than the melting point of the solute.- The compound is "oiling out" due to a high concentration of impurities. | - Use a lower-boiling point solvent.- Re-dissolve the oil in a larger volume of hot solvent and allow it to cool more slowly. |
| Low recovery of the purified product. | - Too much solvent was used, leading to product loss in the mother liquor.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Crystals are colored. | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
B. Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of compounds (overlapping bands). | - Inappropriate mobile phase polarity.- Column was not packed properly. | - Optimize the mobile phase polarity using TLC. A good starting point for aromatic acids is a mixture of hexane and ethyl acetate with a small amount of acetic acid.- Ensure the column is packed uniformly without any air bubbles or cracks. |
| Compound is stuck on the column. | - The mobile phase is not polar enough to elute the compound. | - Gradually increase the polarity of the mobile phase. For carboxylic acids, adding a small amount of a more polar solvent like methanol can be effective.[15][16] |
| Tailing of the product band. | - Strong interaction between the acidic compound and the silica gel. | - Add a small amount of acetic acid to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.[17] |
| Cracked or channeled column bed. | - The column has run dry.- Improper packing. | - Always keep the solvent level above the top of the stationary phase.- Repack the column carefully. |
C. Acid-Base Extraction
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Formation of an emulsion. | - Vigorous shaking of the separatory funnel. | - Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Low recovery of the product after acidification. | - Incomplete extraction into the aqueous basic layer.- Incomplete precipitation upon acidification. | - Perform multiple extractions with the basic solution to ensure complete transfer of the carboxylate salt.- Ensure the aqueous layer is sufficiently acidified (pH 1-2) to fully protonate the carboxylate. |
| Product precipitates as a fine powder that is difficult to filter. | - Rapid acidification. | - Cool the aqueous solution in an ice bath before and during acidification. Add the acid slowly while stirring. |
IV. Experimental Protocols
A. Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent should dissolve the compound when hot but not when cold. Ethanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexane, is a good starting point.[18][19][20][21]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to completely dissolve it.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The this compound should crystallize out. Cooling in an ice bath can further increase the yield.[14]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a desiccator or a vacuum oven.
B. Column Chromatography Protocol
-
TLC Analysis: Determine the optimal mobile phase for separation using TLC. A common mobile phase for separating carboxylic acids is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate), with a small amount of acetic acid (e.g., 1%) to reduce tailing.[22]
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
C. Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as diethyl ether or dichloromethane.[9]
-
Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The this compound will react to form its water-soluble sodium salt and move into the aqueous layer. Neutral and basic impurities will remain in the organic layer. Repeat the extraction 2-3 times.[23]
-
Separation: Combine the aqueous extracts. The organic layer containing impurities can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as concentrated HCl, until the solution is acidic (pH ~1-2). The this compound will precipitate out as a solid.[9]
-
Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry.
V. Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for recrystallization issues.
References
- 1. This compound | C13H16O2 | CID 724839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 1208-65-7 [m.chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. organicreactions.org [organicreactions.org]
- 7. scispace.com [scispace.com]
- 8. azom.com [azom.com]
- 9. magritek.com [magritek.com]
- 10. Experiment 3: Separation of a Mixture by Acid-Base Extraction – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. rjpbcs.com [rjpbcs.com]
- 13. japsonline.com [japsonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chromatography [chem.rochester.edu]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. Video: Recrystallization - Concept [jove.com]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 23. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Recrystallization of 4-(Tert-butyl)cinnamic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 4-(tert-butyl)cinnamic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: What is the recommended solvent for the recrystallization of this compound?
A mixed solvent system of ethanol and water is highly recommended. This compound exhibits good solubility in hot ethanol and poor solubility in cold water. This differential solubility is ideal for recrystallization. While soluble in chlorinated solvents like chloroform and dichloromethane, these are less common choices for recrystallization due to their volatility and environmental concerns.[1]
Q2: My compound is not dissolving in the hot solvent. What should I do?
If the this compound does not dissolve completely in the hot solvent, you can try the following:
-
Add more solvent: Add small portions of the hot solvent until the solid dissolves. Be mindful not to add a large excess, as this will reduce your final yield.
-
Increase the temperature: Ensure your solvent is at or near its boiling point to maximize solubility.
-
Consider a different solvent system: If the compound remains insoluble even with a large volume of hot solvent, a different solvent or solvent mixture may be necessary.
Q3: No crystals are forming upon cooling. What are the next steps?
The absence of crystal formation is a common issue, often due to supersaturation or the use of excessive solvent. Here are some techniques to induce crystallization:
-
Scratch the inner surface of the flask: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the supersaturated solution can initiate crystallization.
-
Reduce the solvent volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of the compound.
Q4: The recrystallized product appears oily or forms a liquid instead of solid crystals. How can this be resolved?
This phenomenon, known as "oiling out," can occur if the melting point of the solid is lower than the boiling point of the solvent, or if the concentration of the solute is too high. To address this:
-
Add more of the "good" solvent: In an ethanol-water system, add more hot ethanol to dissolve the oil, then allow it to cool slowly.
-
Ensure slow cooling: Rapid cooling can sometimes promote oiling out. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
Q5: The yield of my recrystallized product is very low. What could be the cause?
A low yield can result from several factors:
-
Using too much solvent: An excessive amount of solvent will keep more of your product dissolved in the mother liquor, thus reducing the amount that crystallizes.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper.
-
Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.
-
Washing with a solvent that is too warm: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product.
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a qualitative summary of its expected solubility in common laboratory solvents. This information is based on the general properties of cinnamic acid derivatives and should be confirmed with small-scale solubility tests.
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Boiling Point |
| Water | High | Very Low | Low |
| Ethanol | High | Low to Moderate | High |
| Methanol | High | Low to Moderate | High |
| Acetone | High | Moderate | High |
| Dichloromethane | Medium | High | High |
| Chloroform | Medium | High | High |
| Hexane | Low | Very Low | Low |
Experimental Protocols
Recrystallization of this compound using an Ethanol/Water Solvent System
This protocol details the purification of this compound using a mixed solvent system.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a stir bar. Add the minimum amount of hot ethanol required to completely dissolve the solid while heating and stirring on a hot plate.
-
Addition of Anti-solvent: Once the solid is fully dissolved, continue heating and slowly add hot deionized water dropwise until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.
-
Clarification: To the turbid solution, add a few drops of hot ethanol until the turbidity just disappears, resulting in a clear, saturated solution.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Pure crystals of this compound should form. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Logical relationship of factors influencing the success of recrystallization.
References
Technical Support Center: Synthesis of 4-(Tert-butyl)cinnamic acid
Welcome to the technical support center for the synthesis of 4-(tert-butyl)cinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore common synthetic routes and address the specific challenges and byproduct formation that can be encountered during laboratory work. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common methods for synthesizing this compound?
There are several established methods for the synthesis of this compound, each with its own advantages and potential for byproduct formation. The most frequently employed routes include:
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The Perkin Reaction: This reaction involves the aldol condensation of an aromatic aldehyde (4-tert-butylbenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of an alkali salt of the acid, such as sodium acetate.[1][2][3] It is a classic method for producing cinnamic acid derivatives.[4]
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The Heck Reaction: This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-carbon bonds.[5][6] In this context, it typically involves the reaction of an aryl halide (like 4-bromo-tert-butylbenzene) with acrylic acid in the presence of a palladium catalyst and a base.[7][8][9]
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The Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[10][11] The Doebner modification of this reaction is particularly useful for synthesizing α,β-unsaturated carboxylic acids.[12]
FAQ 2: I am seeing a significant amount of starting material in my final product after a Perkin reaction. What could be the cause?
Unreacted starting material, specifically 4-tert-butylbenzaldehyde, is a common issue in the Perkin reaction. Several factors can contribute to this:
-
Insufficient Reaction Temperature and Time: The Perkin reaction often requires high temperatures and prolonged reaction times to proceed to completion.[13]
-
Base Quality: The alkali salt used as a base, typically sodium acetate, should be anhydrous for optimal performance.[13] The presence of moisture can hinder the reaction.
-
Inefficient Mixing: Proper mixing is crucial to ensure all reactants are in close contact, particularly in a heterogeneous mixture.
FAQ 3: My Heck reaction is sluggish and giving low yields. What are some troubleshooting steps?
Low yields in a Heck reaction can be attributed to several factors related to the catalyst, reagents, and reaction conditions:
-
Catalyst Activity: The palladium catalyst is sensitive to air and moisture. Ensure you are using fresh, active catalyst and employing proper inert atmosphere techniques.
-
Base Selection: The choice and amount of base are critical for neutralizing the hydrogen halide byproduct.[8] Common bases include triethylamine, sodium carbonate, and potassium carbonate.
-
Solvent Choice: The solvent can significantly impact the reaction rate and yield. Toluene and DMF are common choices, and in some cases, aqueous-biphasic systems can be advantageous for catalyst recycling and product recovery.[7]
FAQ 4: How can I effectively remove byproducts from my this compound product?
Purification is a critical step to obtain high-purity this compound. Common techniques include:
-
Recrystallization: This is a highly effective method for purifying solid products. A suitable solvent system (e.g., ethanol/water) can be used to selectively crystallize the desired product, leaving impurities in the mother liquor.[14]
-
Column Chromatography: For more challenging separations, column chromatography using silica gel is a powerful tool.[15][16] The choice of eluent is crucial for achieving good separation.
-
Acid-Base Extraction: Since the product is a carboxylic acid, it can be separated from neutral byproducts by dissolving the crude mixture in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate). The aqueous layer containing the carboxylate salt is then acidified to precipitate the pure acid.
Troubleshooting Guides
Guide 1: Identifying and Mitigating Byproducts in the Perkin Reaction
The Perkin reaction, while straightforward, can lead to the formation of several byproducts that can complicate purification and reduce yields.[1][2]
Common Byproducts and Their Formation
| Byproduct | Formation Mechanism | Mitigation Strategy |
| Self-condensation of Acetic Anhydride | Acetic anhydride can undergo self-condensation, especially at high temperatures. | Use a moderate excess of acetic anhydride and control the reaction temperature carefully. |
| Decarboxylation of the Intermediate | The intermediate acetoxy carboxylate can undergo decarboxylation, leading to the formation of an alkene byproduct.[4] | Optimize reaction conditions, particularly temperature, to favor the desired reaction pathway. |
| Formation of Alcohols | The aldehyde starting material can be reduced to the corresponding alcohol in the presence of a base, although this is a minor side reaction.[17] | Ensure the use of a weak base like anhydrous sodium acetate and avoid stronger bases. |
Analytical Workflow for Byproduct Identification
To effectively troubleshoot, it is essential to identify the byproducts present in your reaction mixture.
Caption: Analytical workflow for byproduct identification.
Step-by-Step Protocol for Minimizing Byproducts
-
Drying of Reagents: Ensure that 4-tert-butylbenzaldehyde is pure and that acetic anhydride and sodium acetate are anhydrous.[13]
-
Molar Ratios: Use a slight excess of acetic anhydride (e.g., 1.5 equivalents) relative to the aldehyde.
-
Temperature Control: Heat the reaction mixture gradually to the target temperature (typically 180-200°C) and maintain it consistently.
-
Reaction Time: Allow the reaction to proceed for a sufficient duration (often several hours) to ensure complete conversion of the starting material.[13]
Guide 2: Troubleshooting Catalyst and Byproduct Issues in the Heck Reaction
The Heck reaction is a powerful tool for C-C bond formation, but its success hinges on the performance of the palladium catalyst and control of side reactions.[5][6]
Common Byproducts and Their Formation
| Byproduct | Formation Mechanism | Mitigation Strategy |
| Homocoupling of Aryl Halide | The aryl halide can react with itself to form a biaryl byproduct. | Use an appropriate palladium catalyst and ligand system, and optimize the reaction temperature. |
| Isomerization of the Product | The double bond in the cinnamic acid product can potentially isomerize from the trans to the cis isomer. | The Heck reaction generally shows excellent trans selectivity.[6] However, prolonged heating or exposure to light can promote isomerization. |
| Reduction of Aryl Halide | The aryl halide can be reduced to the corresponding arene (tert-butylbenzene). | Ensure an inert atmosphere to prevent side reactions involving oxygen. |
Workflow for Optimizing Heck Reaction Conditions
Caption: Optimization workflow for the Heck reaction.
Step-by-Step Protocol for a Robust Heck Reaction
-
Catalyst and Ligand Selection: Choose a suitable palladium source (e.g., Pd(OAc)2) and, if necessary, a phosphine ligand to stabilize the catalyst and promote the desired reaction.
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
-
Reagent Purity: Use pure aryl halide and acrylic acid.
-
Base and Solvent: Select an appropriate base and solvent combination. For example, triethylamine in toluene is a common choice.
-
Temperature and Monitoring: Heat the reaction to the optimal temperature and monitor its progress by TLC or HPLC to determine the point of maximum conversion.
Guide 3: Addressing Challenges in the Knoevenagel Condensation
The Knoevenagel condensation is an efficient method for forming C=C bonds, but can present challenges related to catalyst choice and reaction conditions.[10][11]
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Rate | The basicity of the catalyst may be insufficient. | Use a more effective catalyst such as piperidine or an ammonium salt like ammonium bicarbonate.[18] |
| Incomplete Decarboxylation | If using malonic acid, the intermediate may not fully decarboxylate. | The Doebner modification, using pyridine as a solvent and catalyst, promotes in-situ decarboxylation.[12] Alternatively, a separate heating step can be employed. |
| Formation of Michael Adducts | The product can potentially undergo a Michael addition with the active methylene compound. | Use a stoichiometric amount of the active methylene compound or a slight excess of the aldehyde. |
Workflow for a Successful Knoevenagel Condensation
Caption: Workflow for Knoevenagel condensation.
Step-by-Step Protocol for a Greener Knoevenagel Condensation
-
Solvent-Free Conditions: Consider a solvent-free approach by combining the 4-tert-butylbenzaldehyde, malonic acid, and a catalytic amount of ammonium bicarbonate in a reaction vessel.[14][18]
-
Heating: Heat the mixture to a moderate temperature (e.g., 90-120°C).[18]
-
Monitoring: Monitor the reaction for the disappearance of the aldehyde.
-
Work-up: After cooling, the solid product can be dissolved in a suitable solvent and washed to remove the catalyst and any unreacted malonic acid.
-
Purification: The crude product can then be purified by recrystallization.[14]
Analytical Characterization
High-purity this compound should be characterized by standard analytical techniques to confirm its identity and purity.
-
Melting Point: The reported melting point is in the range of 198-200°C.[19]
-
NMR Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure.[16][20]
-
LC-MS/HPLC: These techniques are invaluable for assessing purity and quantifying any residual byproducts.[21][22] Isomer-specific methods can distinguish between trans and cis isomers.[21]
By understanding the nuances of each synthetic route and anticipating potential side reactions, researchers can effectively troubleshoot and optimize the synthesis of this compound, leading to higher yields and purer products.
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 4. longdom.org [longdom.org]
- 5. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
- 8. US10150111B2 - Method for catalytic synthesis of cinnamic acid with catalyst recycle - Google Patents [patents.google.com]
- 9. jocpr.com [jocpr.com]
- 10. organicreactions.org [organicreactions.org]
- 11. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 12. Knoevenagel Condensation [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
- 15. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 16. researchgate.net [researchgate.net]
- 17. thepharmajournal.com [thepharmajournal.com]
- 18. pure.tue.nl [pure.tue.nl]
- 19. This compound CAS#: 1208-65-7 [m.chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. Cinnamic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4-(Tert-butyl)cinnamic Acid
Welcome to the technical support center for the synthesis of 4-(Tert-butyl)cinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions for each problem.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Reaction Conditions | - Perkin Reaction: This reaction often requires high temperatures (170-190°C) and long reaction times. Consider using microwave irradiation to potentially reduce reaction times. Ensure the base used, such as sodium acetate, is anhydrous.[1] - Heck Reaction: The bulky tert-butyl group can sterically hinder the reaction. Ensure adequate catalyst loading (e.g., Palladium(II) acetate) and consider using bulky, electron-rich phosphine ligands to improve catalytic activity. Reaction temperatures are typically above 100°C. - Wittig Reaction: The reactivity of the phosphorus ylide is crucial. For stabilized ylides, which are less reactive, ensure appropriate base strength (e.g., NaH, NaOMe) to facilitate ylide formation.[2] |
| Poor Quality of Reagents | - Verify the purity of starting materials, especially 4-tert-butylbenzaldehyde and the corresponding reagents for each reaction. Impurities can inhibit the reaction or lead to side products. - For the Perkin reaction, ensure the acetic anhydride has not hydrolyzed to acetic acid. |
| Catalyst Deactivation (Heck Reaction) | - Palladium catalysts can be sensitive to air and moisture. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). - Ensure the solvent is anhydrous and degassed. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Side Reactions in Perkin Condensation | - The Perkin reaction can sometimes produce unwanted side products from the self-condensation of acetic anhydride.[3] Using an appropriate base and carefully controlling the temperature can minimize this. |
| Homocoupling in Heck Reaction | - Homocoupling of the aryl halide can occur, especially at high temperatures. Optimizing the catalyst system and reaction time can reduce this side reaction. |
| Isomerization of the Double Bond | - While the trans-isomer is generally more stable and preferentially formed, some conditions might lead to a mixture of cis and trans isomers. Purification by recrystallization can often separate the desired trans-isomer. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the limiting reagent. - If starting materials persist, consider adjusting reaction time, temperature, or reagent stoichiometry. |
| Similar Polarity of Product and Impurities | - Recrystallization: This is a common and effective method for purifying cinnamic acids.[4] Experiment with different solvent systems. A good starting point is a solvent in which the acid has high solubility at elevated temperatures and low solubility at room temperature. Ethanol/water mixtures are often effective.[5] - Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed to separate the product from impurities with different polarities.[6] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally recommended for preparing this compound?
The choice of synthetic route depends on available starting materials, desired scale, and laboratory capabilities.
-
The Perkin reaction is a classical method for cinnamic acid synthesis.[7][8] However, it often requires high temperatures and can have moderate yields.
-
The Heck reaction offers a versatile method for C-C bond formation and can provide good yields.[9] Challenges may arise due to the steric hindrance of the tert-butyl group.
-
The Wittig reaction is another powerful tool for alkene synthesis.[10] The stereoselectivity can be controlled based on the nature of the ylide.
-
The Knoevenagel condensation of 4-tert-butylbenzaldehyde with malonic acid offers a high-yield and environmentally friendly alternative, especially when performed under microwave irradiation in water.[11][12][13]
Q2: How can I confirm the identity and purity of my synthesized this compound?
Standard analytical techniques can be used for characterization:
-
Melting Point: Compare the observed melting point with the literature value. A sharp melting point close to the reported value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the compound.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the carboxylic acid (O-H and C=O stretching) and the trans-alkene (C=C stretching and C-H bending).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Q3: What are the typical reaction conditions for the Knoevenagel condensation synthesis of this compound?
A reported environmentally friendly procedure involves the microwave-assisted reaction of 4-tert-butylbenzaldehyde and malonic acid in water with tetrabutylammonium bromide (TBAB) and potassium carbonate as catalysts.[11] This method can produce high yields in a short reaction time.
Q4: Are there any specific safety precautions I should take during the synthesis?
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
Reactions involving high temperatures or pressures should be conducted with appropriate shielding and monitoring.
Data Presentation
Table 1: Comparison of Synthetic Routes for Cinnamic Acid Derivatives (General)
| Synthesis Route | Typical Yield (%) | Reaction Time | Reaction Temperature (°C) | Key Reactants | Catalyst/Reagent |
| Perkin Reaction | 4.98 - 72%[14][15] | 1 - 8 hours[14] | 70 - 180[14] | Benzaldehyde, Acetic Anhydride | Sodium or Potassium Acetate[14] |
| Knoevenagel Condensation | 73 - 90%[14] | Minutes to hours[14] | Room Temp. to 140[14] | Benzaldehyde, Malonic Acid | Weak bases (e.g., piperidine, pyridine)[14] |
| Heck Reaction | Up to 96%[14] | Varies | Varies | Aryl halide, Alkene | Palladium catalyst, Base |
Note: Yields and conditions are general for cinnamic acid synthesis and may vary for this compound due to the electronic and steric effects of the tert-butyl group.
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel Condensation (Microwave-assisted)
This protocol is adapted from a general procedure for the synthesis of cinnamic acids.[16]
-
Reactant Mixture: In a microwave-safe vessel, combine 4-tert-butylbenzaldehyde (1 eq.), malonic acid (1-1.2 eq.), tetrabutylammonium bromide (TBAB) (0.5 eq.), and potassium carbonate (0.5 eq.) in distilled water.
-
Microwave Irradiation: Heat the mixture under microwave irradiation for 5-10 minutes at a power of 900 W.
-
Work-up: After cooling, acidify the reaction mixture with dilute hydrochloric acid. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.
Mandatory Visualizations
References
- 1. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. drhnsp.org [drhnsp.org]
- 3. echemi.com [echemi.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. youtube.com [youtube.com]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. Perkin reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. [PDF] Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Improving the Solubility of 4-(Tert-butyl)cinnamic Acid
Welcome to the technical support center for 4-(tert-butyl)cinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a white to off-white solid. It is qualitatively described as soluble in chloroform and dichloromethane.[1] Like its parent compound, cinnamic acid, it is expected to be slightly soluble in water and freely soluble in many organic solvents.[2] The bulky tert-butyl group may influence its solubility profile compared to unsubstituted cinnamic acid.
Q2: I am observing poor solubility of this compound in my solvent system. What are the common causes?
Poor solubility of carboxylic acids like this compound can be attributed to several factors:
-
High Crystallinity: A stable crystal lattice requires significant energy to break, leading to lower solubility.
-
Solvent Polarity: A mismatch between the polarity of the solute and the solvent can result in poor solubility. As a carboxylic acid with a nonpolar tert-butyl group, its solubility will vary significantly across different solvents.
-
pH of Aqueous Solutions: For aqueous solutions, the pH is a critical factor. Carboxylic acids are less soluble at a pH below their pKa because they exist in their neutral, less polar form.
-
Temperature: Solubility of solids in liquids generally increases with temperature.
Q3: What are the primary methods to improve the solubility of this compound?
Several techniques can be employed to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs) like this compound. The most common approaches include:
-
Co-crystallization: Forming a multi-component crystal with a suitable co-former can disrupt the crystal lattice of the parent compound and improve its solubility and dissolution rate.[3][4]
-
Salt Formation: As a carboxylic acid, this compound can be converted into a salt by reacting it with a suitable base. Salts of weak acids are often more soluble in water than the free acid form.[5][6][7]
-
Cyclodextrin Inclusion Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly increase its aqueous solubility.[8]
-
Use of Co-solvents: Blending a primary solvent with a miscible co-solvent can modify the overall polarity of the solvent system and improve the solubility of the compound.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound upon addition to an aqueous buffer. | The pH of the buffer is below the pKa of the carboxylic acid, leading to the formation of the less soluble, protonated form. | Adjust the pH of the buffer to be at least 2 units above the pKa of this compound to ensure it is in its more soluble, ionized (carboxylate) form. |
| Difficulty dissolving the compound in a non-polar organic solvent. | While the tert-butyl group adds non-polar character, the carboxylic acid group contributes polarity. The overall polarity of the molecule may not be well-matched with a highly non-polar solvent. | Try a more polar organic solvent or a mixture of solvents (co-solvents) to achieve the desired solubility. Solvents like ethanol, methanol, or acetone may be more effective. |
| Inconsistent solubility results between experiments. | Variations in experimental conditions such as temperature, agitation speed, and equilibration time. Purity of the compound and solvent can also be a factor. | Standardize your experimental protocol. Ensure consistent temperature control, use a reliable method for agitation (e.g., shaker bath), and allow sufficient time for equilibrium to be reached (typically 24-72 hours for shake-flask methods). Use high-purity reagents. |
| Co-crystal formation did not significantly improve solubility. | The chosen co-former may not have formed a true co-crystal or the resulting co-crystal does not have a significantly more favorable dissolution profile. | Screen a variety of co-formers with different functional groups capable of forming hydrogen bonds with the carboxylic acid group. Characterize the solid form using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm co-crystal formation.[9][10] |
| Salt formation resulted in an unstable or poorly soluble product. | The selected counter-ion may form a salt with low solubility or the salt may be hygroscopic and unstable. | Experiment with a range of pharmaceutically acceptable counter-ions. Characterize the resulting salt for its physicochemical properties, including solubility, stability, and hygroscopicity.[11] |
| Low encapsulation efficiency in cyclodextrin complexes. | The size of the cyclodextrin cavity may not be optimal for the this compound molecule, or the preparation method may be inefficient. | Screen different types of cyclodextrins (α, β, γ, and their derivatives) to find the best fit. Optimize the preparation method (e.g., kneading, co-precipitation, freeze-drying) and the molar ratio of the drug to cyclodextrin.[12][13] |
Quantitative Solubility Data
Table 1: Solubility of trans-Cinnamic Acid in Various Solvents at 25 °C (298.15 K)
| Solvent | Solubility ( g/100g Solvent) | Molar Solubility (mol/L) |
| Water | 0.05 | 0.0037 |
| Methanol | 16.82 | 1.135 |
| Ethanol | 14.85 | 1.002 |
| 1-Propanol | 13.05 | 0.881 |
| Acetone | 29.5 | 1.991 |
| Ethyl Acetate | 17.5 | 1.181 |
| Chloroform | 3.5 | 0.236 |
| Dichloromethane | 4.2 | 0.283 |
Data is compiled and extrapolated from various sources.[14][15] Experimental conditions can affect these values.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of this compound in a given solvent.
Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the shake-flask method for determining equilibrium solubility.
Methodology:
-
Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a constant temperature shaker bath and agitate for 24 to 72 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples or allow them to stand undisturbed at the same temperature until the excess solid has fully sedimented.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility, taking into account the dilution factor, and express the result in appropriate units (e.g., mg/mL, g/L, or mol/L).
Protocol 2: Solubility Enhancement by Co-crystallization (Solvent Evaporation Method)
This protocol outlines a common method for preparing co-crystals of this compound with a selected co-former.
Workflow for Co-crystal Formation
Caption: A diagram showing the process of preparing co-crystals using the solvent evaporation technique.
Methodology:
-
Selection of Co-former: Choose a suitable co-former that is known to form hydrogen bonds with carboxylic acids (e.g., nicotinamide, isonicotinamide).
-
Dissolution: Dissolve equimolar amounts of this compound and the co-former in a minimal amount of a common solvent in which both are soluble.
-
Crystallization: Allow the solvent to evaporate slowly and undisturbed at room temperature. This may take several hours to days.
-
Collection: Once the solvent has completely evaporated, collect the solid crystalline material.
-
Characterization: Analyze the solid product using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of a new crystalline phase (the co-crystal) and not a simple physical mixture.
-
Solubility Assessment: Determine the solubility of the prepared co-crystals using the shake-flask method (Protocol 1) and compare it to the solubility of the pure this compound.
Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general reversed-phase HPLC method for the quantification of this compound.
Methodology:
-
Instrumentation: HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid to ensure the analyte is in its protonated form. The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λmax) for this compound, which is expected to be around 270-280 nm. This should be determined experimentally.[16]
-
Standard Preparation: Prepare a stock solution of this compound of a known concentration in the mobile phase. From this stock, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample solution and determine the concentration of this compound by comparing its peak area to the calibration curve.[17]
Logical Relationship of Solubility Enhancement Techniques
Caption: A diagram illustrating the different strategic pathways to enhance the solubility of this compound.
References
- 1. This compound CAS#: 1208-65-7 [m.chemicalbook.com]
- 2. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ijcrt.org [ijcrt.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. rjpdft.com [rjpdft.com]
- 8. oatext.com [oatext.com]
- 9. Synthesis, Characterization and Dissolution Performance of Cocrystal of Cinnamic Acid with Nicotinamide: Experimental a… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onlinepharmacytech.info [onlinepharmacytech.info]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. japsonline.com [japsonline.com]
Technical Support Center: 4-(Tert-butyl)cinnamic Acid Stability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with 4-(tert-butyl)cinnamic acid in solution. The information is designed to address specific experimental challenges and provide practical guidance.
Disclaimer: Direct and comprehensive stability data for this compound in various solutions is limited in publicly available literature. The guidance provided here is based on the known stability profile of cinnamic acid and its derivatives, general principles of chemical stability, and forced degradation studies.[1][2][3][4][5] It is strongly recommended to perform specific stability studies for your particular formulation and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Extremes in pH (highly acidic or alkaline conditions) can potentially lead to hydrolysis, although cinnamic acid itself is relatively stable to hydrolysis.[1]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the cinnamic acid structure.[1][6]
-
Light Exposure (Photostability): Like many cinnamic acid derivatives, this compound may be susceptible to photo-isomerization (from the trans to the cis isomer) or other forms of photodegradation upon exposure to UV light.[2][7][8]
-
Temperature: Elevated temperatures can accelerate degradation pathways, such as oxidation or decarboxylation.[2][9]
-
Solvent Type: The choice of solvent can impact solubility and stability. While soluble in chloroform and dichloromethane, its solubility and stability in aqueous or alcoholic solutions may vary.[10]
Q2: What are the expected degradation pathways for this compound under stress conditions?
A2: Based on studies of cinnamic acid, the expected degradation pathways for this compound include:
-
Oxidative Degradation: The double bond in the acrylic acid side chain is susceptible to oxidation, which can lead to cleavage of the bond and formation of aldehydes and other related products.[1][6]
-
Photo-isomerization: Exposure to UV light can cause the conversion of the more stable trans-isomer to the cis-isomer.[2][8]
-
Decarboxylation: At very high temperatures, the carboxylic acid group may be lost.[2]
Q3: How can I monitor the degradation of this compound during my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to monitor the degradation of this compound.[2][11] A validated HPLC method should be able to separate the intact this compound from its potential degradation products and any impurities. UV detection is typically suitable for cinnamic acid derivatives.[2][12]
Q4: What are the general storage recommendations for this compound solutions?
A4: To maximize stability, solutions of this compound should be:
-
Stored at low temperatures (e.g., 2-8 °C or frozen).
-
Protected from light by using amber vials or wrapping containers in aluminum foil.
-
Stored under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern.
-
Prepared fresh whenever possible, especially for use in sensitive assays.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and analysis of this compound solutions.
Issue 1: Precipitation of the Compound in Solution
| Potential Cause | Recommended Solution |
| Poor Solubility | This compound is soluble in solvents like chloroform and dichloromethane but may have limited solubility in aqueous solutions.[10] Consider using a co-solvent system (e.g., ethanol/water, DMSO/water). |
| pH-Dependent Solubility | As a carboxylic acid, its solubility in aqueous solutions will be pH-dependent. Solubility will be lower at acidic pH and will increase as the pH approaches and surpasses its pKa. Adjusting the pH to a more alkaline value may improve solubility, but be mindful of potential base-catalyzed degradation. |
| Temperature Effects | Solubility often decreases at lower temperatures. If precipitation occurs upon cooling, you may need to work with more dilute solutions or a different solvent system. |
Issue 2: Inconsistent or Unreliable Analytical Results
| Potential Cause | Recommended Solution |
| Degradation During Sample Preparation or Analysis | Prepare samples immediately before analysis. Use an HPLC mobile phase that is compatible with the compound's stability (e.g., buffered to an appropriate pH). |
| Photo-degradation | Protect samples from light at all stages of handling and analysis. Use amber vials for autosamplers. |
| Adsorption to Vials or Tubing | Silanized glass vials may help reduce adsorption. Prime the HPLC system thoroughly with the mobile phase. |
Issue 3: Evidence of Compound Degradation (e.g., new peaks in HPLC)
| Potential Cause | Recommended Solution |
| Oxidative Degradation | Degas solvents and consider adding an antioxidant to your formulation if compatible with your experimental goals. Store solutions under an inert atmosphere. |
| Hydrolysis | While less common for cinnamic acid itself, if working with ester derivatives, hydrolysis can be a factor.[2] Maintain a neutral pH if possible. |
| Photodegradation | Minimize exposure to ambient and UV light. Use light-protective containers. |
Quantitative Data Summary
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products (based on Cinnamic Acid) |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 60-80°C) | Generally stable, minimal degradation expected.[1][2] |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH, heated (e.g., 60-80°C) | Generally stable, minimal degradation expected.[1][2] |
| Oxidation | 3-30% H₂O₂, room temperature or heated | Oxidative cleavage products (e.g., 4-tert-butylbenzaldehyde).[1][6] |
| Thermal Degradation | 60-80°C (in solution or solid state) | Minimal degradation expected under typical laboratory conditions.[1][2] |
| Photodegradation | Exposure to UV light (e.g., 254 nm or broad spectrum) | cis-isomer of this compound.[2][8] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general method for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24-48 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., in a photostability chamber) for 24-48 hours. A control sample should be wrapped in foil and kept under the same conditions.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before dilution.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and acidified water is a common starting point.[2]
-
Visualizations
Caption: Workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ijrpp.com [ijrpp.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine-Promoted Sulfoximidation of Cinnamic Acids via Oxidative C=C Bond Cleavage [organic-chemistry.org]
- 7. Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound CAS#: 1208-65-7 [m.chemicalbook.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Friedel-Crafts Alkylation of Cinnamic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Friedel-Crafts alkylation of cinnamic acid. Due to the electronic properties of cinnamic acid, this reaction is prone to several side reactions, often leading to low yields of the desired alkylated product.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts alkylation of cinnamic acid not yielding the expected product?
A1: The direct Friedel-Crafts alkylation of cinnamic acid is inherently challenging for two primary reasons:
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Deactivation of the Aromatic Ring: The carboxylic acid group (-COOH) and the vinyl group (-CH=CH-COOH) are both electron-withdrawing groups. These groups deactivate the benzene ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution.[1][2]
-
Lewis Acid Complexation: The lone pairs on the oxygen atoms of the carboxyl group can coordinate with the Lewis acid catalyst (e.g., AlCl₃). This forms a complex that further deactivates the aromatic ring and consumes the catalyst.[3] Consequently, stoichiometric or even excess amounts of the catalyst are often required.
Q2: What are the most common side reactions to expect?
A2: Instead of the desired alkylation on the aromatic ring, you are likely to encounter one or more of the following side reactions:
-
Intramolecular Cyclization: Cinnamic acid and its derivatives can undergo an intramolecular Friedel-Crafts reaction (acylation) under strong acid conditions to form indanone derivatives.
-
Polymerization: The presence of the alkene functionality makes cinnamic acid susceptible to polymerization, especially under acidic conditions.
-
Addition to the Alkene: The carbocation generated from the alkyl halide can add across the double bond of the cinnamic acid, leading to an addition product rather than aromatic substitution.
-
Decarboxylation: Under harsh acidic and thermal conditions, cinnamic acid can decarboxylate to form styrene, which can then undergo subsequent Friedel-Crafts alkylation or polymerization.
Q3: Can I use a stronger Lewis acid or higher temperatures to force the reaction?
A3: While increasing the reactivity of the electrophile with a stronger Lewis acid or using higher temperatures might seem like a solution, it often exacerbates side reactions. Higher temperatures and stronger acids are more likely to promote polymerization, decarboxylation, and intramolecular cyclization over the desired intermolecular alkylation.
Troubleshooting Guides
This section provides guidance on identifying and characterizing common side products.
Issue 1: Formation of an Insoluble, High Molecular Weight Material
-
Symptom: A significant amount of a solid, often described as a "gunk" or polymer, precipitates from the reaction mixture, which is difficult to dissolve in common organic solvents.
-
Probable Cause: Polymerization of the cinnamic acid. The acidic environment can protonate the double bond, initiating cationic polymerization.
-
Troubleshooting Steps:
-
Characterization: Attempt to characterize the material using techniques like Fourier-Transform Infrared Spectroscopy (FTIR). Look for the disappearance of the C=C alkene stretch and the broadening of peaks, characteristic of a polymer.
-
Prevention: Use milder reaction conditions, including lower temperatures and less reactive Lewis acids. However, this will also decrease the rate of any potential Friedel-Crafts reaction. Consider protecting the carboxylic acid group as an ester to reduce its deactivating effect, though polymerization will still be a competing pathway.
-
Issue 2: Product Mass Corresponds to Cyclized Cinnamic Acid
-
Symptom: The major product isolated has a molecular weight corresponding to the starting cinnamic acid minus a molecule of water, and spectroscopic data (e.g., ¹H NMR, ¹³C NMR) is inconsistent with an alkylated product.
-
Probable Cause: Intramolecular Friedel-Crafts Acylation leading to the formation of an indenone derivative.
-
Troubleshooting Steps:
-
Spectroscopic Analysis:
-
¹H NMR: Look for the absence of the vinyl protons and the appearance of signals corresponding to a cyclic structure.
-
¹³C NMR: Expect a new carbonyl signal for the ketone in the indanone ring and changes in the aromatic region.
-
Mass Spectrometry: The molecular ion peak will correspond to the cyclized product.
-
-
Prevention: To favor intermolecular alkylation, the concentration of the alkylating agent should be significantly higher than that of the cinnamic acid. However, given the deactivated nature of the ring, this side reaction is often favored.
-
Issue 3: Evidence of Alkene Reaction or Decarboxylation
-
Symptom: GC-MS or LC-MS analysis of the crude reaction mixture shows products with masses corresponding to the addition of the alkyl group to the double bond or the alkylation of styrene.
-
Probable Cause: Addition to the alkene or decarboxylation followed by alkylation .
-
Troubleshooting Steps:
-
Chromatographic and Mass Spectrometric Analysis:
-
GC-MS/LC-MS: This is the most effective way to identify a mixture of products. Look for the expected mass of the desired product, as well as the masses of the potential side products outlined in the table below.
-
Fragmentation Patterns: Analyze the mass spectra of the different components to help elucidate their structures.
-
-
Prevention:
-
To minimize addition to the alkene, milder Lewis acids can be employed.
-
To avoid decarboxylation, lower reaction temperatures are crucial.
-
-
Summary of Potential Side Products
| Side Reaction | Product Type | Expected Molecular Weight Change | Key Spectroscopic Features |
| Polymerization | Polymer | High and variable | Broad, unresolved NMR peaks; disappearance of C=C stretch in IR. |
| Intramolecular Cyclization | Indenone derivative | -18 (loss of H₂O) | Disappearance of vinyl protons in ¹H NMR; new ketone carbonyl in ¹³C NMR and IR. |
| Addition to Alkene | Saturated alkylated carboxylic acid | + Mass of alkyl group | Disappearance of vinyl protons in ¹H NMR; appearance of new aliphatic protons. |
| Decarboxylation & Alkylation | Alkylated Styrene | -44 (loss of CO₂) + Mass of alkyl group | Disappearance of carboxylic acid proton and carbonyl in NMR/IR; presence of vinyl and new alkyl signals. |
Experimental Protocols
Given the low reactivity and high potential for side reactions, a standard, high-yielding protocol for the direct intermolecular Friedel-Crafts alkylation of cinnamic acid is not well-established in the literature. However, a general procedure that might be attempted, along with a typical workup, is provided below. Researchers should be aware that this is an exploratory procedure and optimization will be required, with a high likelihood of isolating side products.
General Exploratory Protocol for Friedel-Crafts Alkylation of Cinnamic Acid
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (AlCl₃) (2.2 equivalents) and a dry, inert solvent (e.g., dichloromethane or nitrobenzene).
-
Cool the suspension to 0 °C in an ice bath.
-
-
Addition of Reactants:
-
Dissolve cinnamic acid (1.0 equivalent) in the same dry, inert solvent and add it to the dropping funnel.
-
Slowly add the cinnamic acid solution to the stirred AlCl₃ suspension.
-
After the addition is complete, add the alkyl halide (e.g., t-butyl chloride) (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
-
Reaction:
-
After the addition of the alkyl halide, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis.
-
-
Work-up:
-
Carefully and slowly pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
The crude product will likely be a mixture. Attempt purification using column chromatography.
-
Characterize the fractions using ¹H NMR, ¹³C NMR, and mass spectrometry to identify the products.
-
Visualizing Reaction Pathways
The following diagrams illustrate the potential reaction pathways during the Friedel-Crafts alkylation of cinnamic acid.
Caption: Potential reaction pathways in the Friedel-Crafts alkylation of cinnamic acid.
Caption: Troubleshooting workflow for identifying side reactions.
References
Technical Support Center: 4-(Tert-butyl)cinnamic Acid Synthesis
Welcome to the Technical Support Center for 4-(Tert-butyl)cinnamic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing temperature control throughout the synthesis process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your reaction outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, with a focus on temperature-related problems.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a low yield or no this compound. What are the potential temperature-related causes and how can I resolve this?
A: Low or no yield can be attributed to several factors where temperature plays a critical role. Here’s a systematic approach to troubleshoot this issue:
-
Inadequate Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may be too slow to proceed to completion within a reasonable timeframe.
-
Solution: For Perkin or Knoevenagel reactions, ensure the temperature is within the optimal range. For instance, Perkin reactions often require high temperatures, typically in the range of 180-190°C, for several hours.[1][2] Knoevenagel condensations can often proceed at a wider range of temperatures, from room temperature to reflux, depending on the specific reactants and catalyst used. A gradual increase in temperature while monitoring the reaction progress by Thin-Layer Chromatography (TLC) can help determine the optimal condition.
-
-
Side Reactions at Elevated Temperatures: Conversely, excessively high temperatures can lead to the formation of unwanted side products, consuming your starting materials and reducing the yield of the desired product.
-
Solution: Carefully control the reaction temperature using a reliable heating mantle with a temperature controller and a thermometer immersed in the reaction mixture. Avoid localized overheating by ensuring efficient stirring. If side reactions are suspected, consider running the reaction at a slightly lower temperature for a longer duration.
-
-
Catalyst Inactivity at Incorrect Temperatures: The efficiency of the catalyst can be temperature-dependent.
-
Solution: Ensure you are using the catalyst within its optimal temperature range. For instance, some base catalysts used in condensation reactions may decompose or become less effective at very high temperatures.
-
Issue 2: Formation of Impurities and Byproducts
Q: I am observing significant impurities in my product. How can I minimize their formation by controlling the temperature?
A: The formation of impurities is a common issue, often linked to inadequate temperature control.
-
Self-Condensation of Aldehyde: In reactions like the Knoevenagel condensation, high temperatures can promote the self-condensation of the starting aldehyde, 4-tert-butylbenzaldehyde.
-
Solution: Employ milder reaction conditions, including a lower reaction temperature. The use of a weaker base in combination with optimized temperature can also suppress this side reaction.
-
-
Decarboxylation of the Product: At very high temperatures, the desired this compound could potentially undergo decarboxylation, although this is less common under typical synthesis conditions.[3]
-
Solution: Maintain the reaction temperature at the lowest effective level that allows for a reasonable reaction rate. Avoid prolonged heating once the reaction is complete.
-
-
Formation of Tar-like Substances: High concentrations of reactants combined with localized overheating can lead to the formation of polymeric or tar-like materials.
-
Solution: Ensure uniform heating and efficient stirring throughout the reaction. Using a suitable solvent can also help in heat distribution and prevent localized high temperatures.[2]
-
Issue 3: Difficulties in Product Crystallization and Purification
Q: I am having trouble obtaining pure crystals of this compound. How does temperature affect the crystallization process?
A: Temperature control during crystallization is crucial for obtaining high-purity crystals of the desired size and morphology.
-
Rapid Cooling Leading to Impure Crystals: Cooling the crystallization solution too quickly can trap impurities within the crystal lattice and lead to the formation of small, poorly formed crystals.
-
Incorrect Crystallization Temperature: The final temperature of the crystallization process affects the yield.
-
Solution: After slow cooling to room temperature, placing the solution in an ice bath (0-4°C) can significantly increase the recovery of the product as its solubility decreases at lower temperatures.
-
-
Washing with a Solvent at the Wrong Temperature: Washing the filtered crystals with a solvent that is not cold enough can dissolve a significant portion of the product, leading to a lower yield.
-
Solution: Always wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving the product.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound via the Perkin reaction?
A1: The Perkin reaction typically requires high temperatures to proceed efficiently. For the synthesis of cinnamic acid derivatives, a temperature range of 180-190°C is often employed.[1][2] It is crucial to monitor the reaction to avoid excessive heating which may lead to side reactions.
Q2: Can the Knoevenagel condensation for this compound synthesis be performed at room temperature?
A2: Yes, the Knoevenagel condensation can often be carried out at room temperature, especially with reactive starting materials and an appropriate catalyst.[3] However, gentle heating may be required to increase the reaction rate and ensure completion. The optimal temperature will depend on the specific solvent and base used.
Q3: How does the temperature of the work-up procedure affect the purity of the final product?
A3: Temperature control during the work-up is important. For example, during extractions, ensuring that the solutions have cooled to room temperature can prevent the loss of product into the aqueous layer, as solubility can be temperature-dependent. During the final precipitation of the product by acidification, cooling the solution in an ice bath can maximize the yield.[1]
Q4: What is a suitable temperature profile for the recrystallization of this compound?
A4: A typical recrystallization involves dissolving the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water). The solution should then be allowed to cool slowly to room temperature, followed by a period of cooling in an ice bath (0-4°C) before filtration. This slow cooling process is key to obtaining high-purity crystals.[4][7][8]
Data Presentation
The following tables summarize the effect of temperature on the synthesis of cinnamic acid derivatives. While specific data for this compound is limited in the literature, the data for closely related compounds illustrates the general trends.
Table 1: Effect of Temperature on the Yield of Cinnamic Acid Derivatives in the Perkin Reaction
| Aldehyde | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-Chlorobenzaldehyde | 145-150 | 9 | 47 | [1] |
| p-Chlorobenzaldehyde | 180-190 (reflux) | 9 | 80 | [1] |
| Benzaldehyde | 180 | 8 | 70-72 | [1] |
This data is for p-chlorocinnamic acid and cinnamic acid and is intended to illustrate the general effect of temperature in a Perkin-type reaction.
Table 2: Effect of Temperature on the Yield of Cinnamic Acid Derivatives in the Knoevenagel Condensation
| Aldehyde | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Syringaldehyde | Piperidine | < 50 | - | Low conversion | [9] |
| Syringaldehyde | Piperidine | 90 | 120 min | ~100 | [9] |
| Benzaldehyde | ZnO | Room Temp | - | Excellent | [3] |
| 4-Nitrobenzaldehyde | ZnO | Room Temp | - | Excellent | [3] |
This data is for other cinnamic acid derivatives and demonstrates the viable temperature range for the Knoevenagel condensation.
Experimental Protocols
Below are detailed methodologies for key experiments. It is crucial to adapt these protocols based on your specific laboratory conditions and safety guidelines.
1. Synthesis of this compound via Perkin Reaction
-
Materials: 4-tert-butylbenzaldehyde, acetic anhydride, anhydrous potassium acetate.
-
Procedure:
-
Combine 4-tert-butylbenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous potassium acetate (2 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture in an oil bath to 180-190°C and maintain this temperature for 5-8 hours.[1][2]
-
Monitor the reaction progress using TLC.
-
After completion, allow the mixture to cool slightly and then pour it into a beaker of water.
-
Boil the mixture for 15-20 minutes to hydrolyze the excess acetic anhydride.
-
Cool the mixture to room temperature and then in an ice bath.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization.
-
2. Synthesis of this compound via Knoevenagel Condensation
-
Materials: 4-tert-butylbenzaldehyde, malonic acid, pyridine, piperidine.
-
Procedure:
-
In a round-bottom flask, dissolve 4-tert-butylbenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine (3-4 volumes).
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Heat the reaction mixture to 90-100°C for 2-4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir the mixture until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization.
-
3. Recrystallization of this compound
-
Materials: Crude this compound, ethanol, deionized water.
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The temperature should be near the boiling point of ethanol (~78°C).
-
Once dissolved, slowly add hot water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture.
-
Dry the crystals in a vacuum oven at a low temperature (<50°C ) to avoid any degradation.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound via the Perkin reaction.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up the Synthesis of 4-(Tert-butyl)cinnamic acid
Welcome to the technical support center for the synthesis of 4-(Tert-butyl)cinnamic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to pilot plant or manufacturing scale. We will explore common synthetic routes, provide detailed protocols with scale-up in mind, and offer robust troubleshooting advice to overcome the challenges encountered during process scale-up.
Overview of Synthetic Strategies
The synthesis of this compound, a valuable intermediate in pharmaceuticals and other fine chemicals, is most commonly achieved via two primary methods: the Perkin reaction and the Heck reaction.
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The Perkin Reaction : This is a classic organic reaction that involves the aldol condensation of an aromatic aldehyde (4-(tert-butyl)benzaldehyde) with an acid anhydride (acetic anhydride) in the presence of an alkali salt of the acid, such as sodium acetate.[1][2][3] It is a robust, well-established, and often cost-effective method for industrial-scale production.
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The Heck Reaction : A more modern approach, the Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction.[4][5] This method typically involves coupling an aryl halide (e.g., 4-tert-butyl-iodobenzene) with an acrylic acid derivative.[1] While it offers high selectivity, the cost and toxicity of the palladium catalyst, along with potential for metal contamination in the final product, are critical considerations for scale-up.[5][6]
This guide will focus primarily on the Perkin reaction due to its prevalence in industrial applications, while also providing comparative insights and troubleshooting for the Heck reaction.
Detailed Experimental Protocol: Perkin Reaction
This protocol is designed for a 100g scale synthesis, incorporating principles that facilitate a smoother transition to larger equipment. The key is controlling the reaction exotherm and ensuring efficient mixing.
Objective: To synthesize this compound from 4-(tert-butyl)benzaldehyde.
Materials & Equipment:
| Reagent/Equipment | Specification | Molar Mass ( g/mol ) | Amount | Moles |
| 4-(tert-butyl)benzaldehyde | Purity >98% | 162.23 | 100.0 g | 0.616 |
| Acetic Anhydride | Purity >98% | 102.09 | 157.3 g (145.6 mL) | 1.541 |
| Sodium Acetate (Anhydrous) | Purity >99% | 82.03 | 50.6 g | 0.616 |
| 5M Hydrochloric Acid | Reagent Grade | - | ~250 mL | - |
| Deionized Water | - | - | ~2 L | - |
| Toluene | Reagent Grade | - | ~500 mL | - |
| 1L Jacketed Glass Reactor | Equipped with mechanical overhead stirrer, reflux condenser, thermocouple, and addition funnel | - | 1 | - |
Step-by-Step Methodology:
-
Reactor Setup & Charging:
-
Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge the reactor with 4-(tert-butyl)benzaldehyde (100.0 g), acetic anhydride (157.3 g), and anhydrous sodium acetate (50.6 g).
-
Causality: Acetic anhydride serves as both a reactant and the solvent.[7] Using an excess ensures the reaction goes to completion. Sodium acetate acts as the base catalyst required for the condensation.[8]
-
-
Reaction Execution:
-
Begin agitation to ensure the mixture is a mobile slurry.
-
Heat the reactor jacket to 180°C. The internal temperature will rise and stabilize as the mixture refluxes. The reaction is typically heated for 8-12 hours.[9][10]
-
Causality: High temperature is necessary to drive the condensation and subsequent elimination steps. The reaction is often monitored by taking samples and analyzing for the disappearance of the starting aldehyde via GC or TLC.
-
-
Work-up and Quenching:
-
After the reaction is complete, cool the mixture to below 100°C.
-
Slowly and carefully add 500 mL of deionized water to the reaction mixture. This step is exothermic and will hydrolyze the excess acetic anhydride to acetic acid.
-
Once the hydrolysis is complete, add 250 mL of toluene and heat the mixture to 80-90°C to dissolve all solids.
-
Transfer the hot mixture to a separatory funnel. Remove the lower aqueous layer.
-
Wash the organic layer with hot water (2 x 250 mL) to remove residual acetic acid and sodium salts.
-
-
Product Isolation and Purification:
-
Transfer the hot toluene solution to a clean reactor equipped for distillation.
-
Distill off the toluene under atmospheric pressure.
-
The crude this compound will remain. While still hot and molten, pour it into a crystallization vessel.
-
Add approximately 300 mL of a suitable recrystallization solvent (e.g., a heptane/ethyl acetate mixture or aqueous ethanol).
-
Heat to dissolve, then cool slowly to induce crystallization.
-
Filter the purified solid, wash with a small amount of cold solvent, and dry under vacuum at 60°C.
-
Causality: The purification process is critical for removing unreacted starting materials and side products. A combination of aqueous washes and recrystallization is effective for achieving high purity.[11]
-
Troubleshooting Guide: Scaling Up the Synthesis
This section addresses specific issues that may arise during the synthesis, particularly during scale-up.
dot
Caption: Troubleshooting workflow for low yield.
Q1: My reaction yield is significantly lower on a larger scale. What's the problem?
-
Possible Cause 1: Inefficient Heat Transfer. In larger reactors, the surface-area-to-volume ratio decreases, making it harder to maintain a consistent internal temperature of 180°C. Cold spots can slow down the reaction rate.
-
Solution: Use a jacketed reactor with a thermal fluid. Monitor the internal temperature, not just the jacket temperature, and adjust the jacket setpoint accordingly. Ensure the reactor is properly insulated.
-
-
Possible Cause 2: Poor Mixing. Inadequate agitation can lead to the settling of the solid sodium acetate catalyst, creating a non-homogeneous reaction mixture.
-
Solution: Increase the agitation speed. For larger vessels, the impeller type and position are critical. A pitched-blade turbine or anchor stirrer may be necessary to keep solids suspended.
-
-
Possible Cause 3: Impure Reagents. The purity of 4-(tert-butyl)benzaldehyde is crucial. Aldehydes can oxidize to the corresponding carboxylic acid on storage, which will not participate in the reaction.
-
Solution: Use freshly distilled 4-(tert-butyl)benzaldehyde. Always check the purity of starting materials via GC analysis before beginning a large-scale run.
-
Q2: I'm observing significant charring and dark-colored byproducts.
-
Possible Cause: Localized Overheating. Even if the bulk temperature is correct, hot spots can occur near the reactor walls, leading to thermal decomposition of the organic materials. This is a common scale-up issue.[12]
-
Solution: Improve agitation to increase heat dissipation from the reactor walls. Consider a slower heating ramp-up to the target temperature to allow the heat to distribute more evenly.
-
Q3: The product fails to crystallize properly and remains an oil.
-
Possible Cause 1: Presence of Impurities. Small amounts of unreacted starting materials or side products can act as crystallization inhibitors. The primary side reaction in the Perkin condensation is the self-condensation of acetic anhydride.
-
Solution: Ensure the work-up is effective. The hot water washes are critical for removing water-soluble impurities like acetic acid. Consider an activated carbon treatment of the toluene solution before distillation to remove color and other minor impurities.[11]
-
-
Possible Cause 2: Incorrect Recrystallization Solvent. The solvent system used on a small scale may not be optimal for larger quantities.
-
Solution: Perform a solvent screen on a small sample of the crude oil. Test various ratios of polar/non-polar solvents (e.g., ethyl acetate/heptane, ethanol/water) to find the optimal system for inducing crystallization and rejecting impurities.
-
Q4: For a Heck Reaction, my catalyst seems to die before the reaction is complete.
-
Possible Cause: Catalyst Deactivation. Palladium catalysts, especially on a large scale, can be sensitive to air, moisture, and impurities. Catalyst deactivation can occur through aggregation into inactive palladium black.[13]
-
Solution: Ensure all solvents and reagents are rigorously dried and the reaction is run under a strict inert (nitrogen or argon) atmosphere. The choice of ligand is also critical; bulky electron-rich phosphine ligands can stabilize the palladium catalyst and improve its longevity.[14] For challenging substrates, using a pre-formed Pd(0) catalyst can be more effective than generating it in-situ.[15]
-
Frequently Asked Questions (FAQs)
Q1: Which synthesis route, Perkin or Heck, is more suitable for industrial scale-up? A: Both are viable, but they serve different strategic purposes. The Perkin reaction is generally favored for large-volume, cost-sensitive production due to its use of inexpensive bulk reagents (acetic anhydride, sodium acetate).[16] The Heck reaction, while elegant, requires a costly and toxic palladium catalyst. It is better suited for producing high-value, complex molecules where catalyst cost is less of a factor and strict control over byproduct formation is paramount.[6]
Q2: What is the reaction mechanism for the Perkin reaction? A: The reaction proceeds through several key steps:
-
The base (acetate ion) removes a proton from acetic anhydride to form a resonance-stabilized carbanion.
-
This carbanion acts as a nucleophile, attacking the carbonyl carbon of the 4-(tert-butyl)benzaldehyde.
-
The resulting intermediate undergoes an intramolecular acyl transfer.
-
Elimination of an acetate group and subsequent hydrolysis of the mixed anhydride yields the final α,β-unsaturated carboxylic acid product, this compound.[2][8][17]
dot
Caption: Simplified Perkin reaction mechanism.
Q3: What are the primary safety concerns when scaling up the Perkin reaction? A: The primary concern is managing the reaction exotherm. The hydrolysis of excess acetic anhydride during the work-up is highly exothermic and can cause boiling if water is added too quickly. Always add water slowly to a cooled reaction mixture with vigorous stirring. Acetic anhydride is corrosive and lachrymatory, so appropriate personal protective equipment (gloves, goggles, lab coat) and a well-ventilated work area or fume hood are essential.
Q4: How can I purify the final product to >99.5% purity? A: Achieving high purity typically requires a multi-step approach. After the initial work-up and crystallization, a second recrystallization from a different solvent system may be necessary. For removing persistent color, passing a solution of the product through a plug of silica gel or treating it with activated carbon can be very effective.[11] Final purity should be assessed using HPLC and NMR spectroscopy. The melting point is also a good indicator of purity; pure this compound has a sharp melting point.
Q5: Can I use a different base catalyst instead of sodium acetate? A: Yes, other bases can be used, such as potassium acetate or tertiary amines like triethylamine.[2] However, the alkali salt of the corresponding acid (sodium acetate for acetic anhydride) is generally preferred to prevent side reactions like trans-esterification, which could complicate the product mixture.[7]
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. longdom.org [longdom.org]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 6. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. byjus.com [byjus.com]
- 9. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Perkin Reaction: Definition & Mechanism - Lesson | Study.com [study.com]
- 11. EP0484122A2 - Method for obtaining high-purity cinnamic acid - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
- 16. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 17. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
Technical Support Center: HPLC Analysis of 4-(Tert-butyl)cinnamic Acid
Welcome to the Technical Support Center for the HPLC analysis of 4-(tert-butyl)cinnamic acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during the HPLC analysis of this compound.
Q1: My this compound peak is showing significant tailing. What is the likely cause and how can I resolve this?
A: Peak tailing for acidic compounds like this compound is a frequent issue in reversed-phase HPLC. The primary cause is often secondary interactions between the analyte and the stationary phase.
-
Cause: Interaction with residual silanols on the silica-based stationary phase. At a mobile phase pH close to or above the pKa of the analyte, the carboxylic acid group becomes ionized (-COO⁻), leading to strong interactions with the stationary phase.
-
Solution: The most effective solution is to control the mobile phase pH. For acidic compounds, the mobile phase pH should be at least 2 units below the analyte's pKa to ensure it remains in its protonated, less polar form. The pKa of 4-(tert-butyl)benzoic acid, a structurally similar compound, is approximately 4.38.[1][2][3] Therefore, maintaining a mobile phase pH of ≤ 2.5 is recommended to minimize peak tailing. This can be achieved by adding a small amount of an acid, such as trifluoroacetic acid (TFA) or phosphoric acid, to the mobile phase.
Q2: I am observing inconsistent retention times for my analyte. What could be causing this variability?
A: Retention time drift can be caused by several factors related to the HPLC system, mobile phase, or the column itself.
-
Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile organic solvent can lead to shifts in retention time. Always prepare fresh mobile phase for each analysis and keep the solvent reservoir capped.
-
Column Equilibration: Insufficient column equilibration time between injections or after a change in mobile phase composition can cause retention time to drift. It is crucial to allow the column to fully equilibrate with the mobile phase before starting a sequence.
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to retention time variability. Using a column oven to maintain a constant temperature is highly recommended.
-
Pump Performance: Inconsistent flow rates due to worn pump seals, leaks, or air bubbles in the pump head can also cause retention time to fluctuate. Regular maintenance of the HPLC pump is essential for reproducible results.
Q3: I'm having trouble dissolving my this compound standard and samples. What solvents are recommended?
A: this compound has low solubility in water. Therefore, organic solvents are necessary for preparing stock solutions and for use as a sample diluent.
-
Recommended Solvents: Based on data for the analogous compound, 4-(tert-butyl)benzoic acid, it is very soluble in alcohols such as methanol and ethanol.[4][5] It is also soluble in other organic solvents like benzene and acetone.[4][6] For reversed-phase HPLC, it is best to dissolve the sample in a solvent that is compatible with the mobile phase, such as methanol or acetonitrile.
-
Sample Diluent: Ideally, the sample should be dissolved in the mobile phase itself to avoid peak distortion. If a stronger solvent is required for initial dissolution, the final concentration of this solvent in the injected sample should be as low as possible.
Q4: What is a good starting point for developing an HPLC method for this compound?
A: A reversed-phase HPLC method using a C18 column is a suitable starting point for the analysis of this compound.
-
Column: A standard C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good initial choice.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase and an organic modifier is recommended.
-
Aqueous Phase (A): Water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid (to control pH).
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Detection: UV detection is appropriate for this compound. Based on data for similar aromatic carboxylic acids, a wavelength in the range of 230-280 nm should be suitable.[7] A UV scan of the analyte can determine the optimal wavelength for maximum absorbance.
-
Flow Rate: A typical starting flow rate is 1.0 mL/min.
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for this compound and its structural analog, 4-(tert-butyl)benzoic acid, to aid in method development and troubleshooting.
Table 1: Physicochemical Properties
| Property | Value (4-(tert-butyl)benzoic acid) | Reference |
| pKa | 4.38 (at 25°C) | [1][2][3] |
| Water Solubility | 0.07 g/L (at 20°C) | [1] |
| pH of Saturated Water Solution | 3.9 (at 20°C) | [1][7] |
Table 2: Solubility of 4-(tert-butyl)benzoic acid in Organic Solvents
| Solvent | Solubility | Reference |
| Methanol | Soluble | [8] |
| Ethanol | Soluble | [8] |
| Benzene | Very Soluble | [4][5] |
| Acetone | Soluble | [6] |
| Chloroform | Soluble | [8] |
Experimental Protocols
A detailed methodology for a starting HPLC method for the analysis of this compound is provided below. This protocol can be optimized based on specific instrumentation and analytical requirements.
HPLC Method for this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Sample Preparation | Dissolve sample in Methanol or Acetonitrile to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Visualizations
The following diagrams illustrate key concepts and workflows related to the HPLC analysis of this compound.
References
- 1. 4-tert-Butylbenzoic acid CAS#: 98-73-7 [m.chemicalbook.com]
- 2. 4-tert-Butylbenzoesäure | 98-73-7 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Para Tertiary Butyl Benzoic Acid (PTBBA) - CAS 98-73-7 | Vinati Organics [vinatiorganics.com]
- 6. CAS 98-73-7: 4-tert-Butylbenzoic acid | CymitQuimica [cymitquimica.com]
- 7. A Detailed Summary About Para Tert Butyl Benzoic Acid - Vinati Organics Limited [vinatiorganics.com]
- 8. 4-tert-Butylbenzoesäure – Wikipedia [de.wikipedia.org]
Technical Support Center: 4-(Tert-butyl)cinnamic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(tert-butyl)cinnamic acid. Here, you will find detailed information on removing common impurities and ensuring the high purity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The most common impurity in this compound, particularly when synthesized via the Perkin reaction, is the unreacted starting material, 4-(tert-butyl)benzaldehyde.[1][2][3] Other potential impurities may include side-products from the condensation reaction or other isomeric forms of the cinnamic acid.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for the purification of this compound are recrystallization and column chromatography. Recrystallization is often the more straightforward and scalable method for crystalline solids. Column chromatography can be employed for higher purity requirements or when dealing with oily impurities that are difficult to remove by recrystallization.[4]
Q3: Which solvent system is best for the recrystallization of this compound?
A3: A mixed solvent system of ethanol and water is a common and effective choice for the recrystallization of cinnamic acid and its derivatives.[5] The ideal ratio will depend on the impurity profile of your crude product, but a typical starting point is to dissolve the crude acid in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid (the cloud point), followed by reheating to dissolve the precipitate and then slow cooling.
Q4: How can I assess the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound and quantifying any remaining impurities.[6][7] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water with a small amount of acid (e.g., acetic acid or phosphoric acid) is typically used. Purity can also be qualitatively assessed by measuring the melting point of the purified compound.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling Out | The melting point of the solute is lower than the boiling point of the solvent. The compound is precipitating too quickly from a supersaturated solution. | - Use a solvent with a lower boiling point. - Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling. - Ensure a slow cooling rate by insulating the flask. |
| No Crystal Formation | The solution is not saturated. Too much solvent was used. | - Evaporate some of the solvent to increase the concentration of the solute. - Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. - Add a seed crystal of pure this compound. |
| Low Recovery Yield | Too much solvent was used, leaving a significant amount of product in the mother liquor. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. |
| Colored Impurities in Crystals | Colored impurities were not adequately removed. | - Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as charcoal can sometimes adsorb the desired product as well. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system (eluent). Column overloading. | - Optimize the eluent system using thin-layer chromatography (TLC) first to achieve good separation between the product and impurities. - Reduce the amount of crude material loaded onto the column. |
| Cracked or Channeled Column | Improper packing of the stationary phase. | - Ensure the silica gel is packed uniformly without any air bubbles. A wet slurry packing method is generally recommended. |
| Product Elutes Too Quickly or Too Slowly | The polarity of the eluent is too high or too low. | - Adjust the polarity of the eluent. Increase the proportion of the more polar solvent to elute the compound faster, or decrease it to slow it down. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Induce Crystallization: Slowly add hot water to the hot ethanol solution dropwise until the solution becomes persistently cloudy. Reheat the solution gently until it becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask with a cloth or beaker. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the product.
Protocol 2: Purity Analysis by HPLC
-
Sample Preparation: Accurately weigh approximately 10 mg of the purified this compound and dissolve it in 10 mL of the mobile phase to create a standard solution. Prepare a similar solution of the crude material.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Compare the retention times and peak areas to determine the purity of the sample. The retention time for 4-(tert-butyl)benzaldehyde will be shorter than that of this compound under these conditions.
Quantitative Data
Table 1: Typical Purity and Recovery Data for Recrystallization of this compound
| Parameter | Crude Product | After One Recrystallization |
| Purity (by HPLC) | ~90% | >99% |
| Major Impurity | 4-(tert-butyl)benzaldehyde (~8%) | 4-(tert-butyl)benzaldehyde (<0.5%) |
| Recovery Yield | N/A | 80-90% |
Note: These are typical values and may vary depending on the initial purity of the crude product and the precise recrystallization conditions.
Visualizations
Caption: Synthesis and Purification Workflow for this compound.
Caption: Troubleshooting Logic for Recrystallization of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of 4-(Tert-butyl)cinnamic Acid and Other Cinnamic Acid Derivatives for Researchers and Drug Development Professionals
An in-depth guide to the performance and biological activities of 4-(tert-butyl)cinnamic acid in comparison to other prominent cinnamic acid derivatives, supported by experimental data and detailed protocols.
Cinnamic acid and its derivatives have long been a focal point in pharmaceutical research due to their wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] The therapeutic potential of these compounds is largely influenced by the nature and position of substituents on the phenyl ring.[3] This guide provides a comprehensive comparison of this compound with other well-studied cinnamic acid derivatives such as p-coumaric acid, caffeic acid, and ferulic acid, presenting available experimental data to aid researchers and drug development professionals in their work.
Structure-Activity Relationship: The Impact of Substitution
The core structure of cinnamic acid, a phenyl ring attached to an acrylic acid moiety, allows for diverse chemical modifications that can significantly alter its biological efficacy.[4] Structure-activity relationship (SAR) studies have revealed that substituents on the phenyl ring play a crucial role in determining the compound's therapeutic effects.[3]
For instance, the presence of hydroxyl groups on the benzene ring is often associated with higher cytotoxic and antioxidant activities.[3] Conversely, the introduction of a methoxy group in place of a hydroxyl group has been observed to decrease cytotoxic effects.[3] Electron-withdrawing groups, such as a cyano group, have been shown to enhance the cytotoxic and selective effects of cinnamic acid derivatives on cancer cell lines.[3][5]
The focus of this guide, this compound, features a bulky, lipophilic tert-butyl group at the para-position of the phenyl ring. While direct comparative data is limited, this substitution is expected to influence its pharmacokinetic profile and interaction with biological targets.
Comparative Performance Analysis
To provide a clear comparison, this section summarizes the available quantitative data on the biological activities of this compound and other relevant cinnamic acid derivatives.
Table 1: Anticancer Activity (IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| Unsubstituted Cinnamic Acid | HT-144 (Melanoma) | 2400 | [6] |
| Cinnamic Acid Derivative (Compound 5, with cyano group) | HeLa, K562, Fem-x, MCF-7 | 42 - 166 | [5] |
| Harmine-Cinnamic Acid Hybrids (36d, 36e, 36f) | HepG2 (Liver) | 0.74 - 3.11 | [4] |
| 6-Cinnamoyl-4-arylaminothienopyrimidine (59e) | A549 (Lung), HeLa (Cervical) | 0.04, 0.004 | [4] |
| Cinnamic Acid-Based Antimicrobial (DM2) | S. aureus | 16-64 mg/L (MIC) | [7] |
| This compound | Data Not Available | - |
Lower IC50 values indicate higher cytotoxicity.
Table 2: Antimicrobial Activity (MIC values)
| Compound | Microorganism | MIC | Reference |
| Unsubstituted Cinnamic Acid | Mycobacterium tuberculosis | 250–675 µM | [8] |
| Unsubstituted Cinnamic Acid | Various Bacteria | >5 mM | [8] |
| Cinnamic Acid | MDR Bacteria | 125 µg/ml | [9] |
| Cinnamic Acid-Based Antimicrobial (DM2) | S. aureus | 16–64 mg/L | [7] |
| This compound | Data Not Available | - |
Lower MIC values indicate higher antimicrobial activity.
Table 3: Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 | Reference |
| Unsubstituted Cinnamic Acid | 1.2 µg/mL | [10] |
| Ethyl Cinnamate | 0.64 µg/mL | [10] |
| Cinnamyl Alcohol | 0.84 µg/mL | [10] |
| Amides of Caffeic and Ferulic Acid | EC50 < 100 µM | [11] |
| This compound | Data Not Available | - |
Lower IC50/EC50 values indicate higher antioxidant activity.
Key Signaling Pathways
Cinnamic acid and its derivatives exert their biological effects through the modulation of various signaling pathways. A prominent pathway implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) signaling cascade.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines or pathogens, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes involved in inflammation and cell survival.[13][14]
Figure 1: Simplified NF-κB signaling pathway and its inhibition by cinnamic acid derivatives.
Cinnamic acid derivatives have been shown to inhibit the NF-κB signaling pathway, thereby exerting their anti-inflammatory effects.[15] This inhibition can occur at various points in the cascade, including the prevention of IKK activation.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate the biological activities of cinnamic acid derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Workflow:
Figure 2: Experimental workflow for the MTT assay.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the cinnamic acid derivatives. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of compounds.
Methodology:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add different concentrations of the test compounds to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined. Trolox or ascorbic acid is typically used as a positive control.[12]
Anti-inflammatory Activity: NF-κB Reporter Assay
This assay measures the inhibition of NF-κB activation in response to an inflammatory stimulus.
Methodology:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB binding sites.
-
Compound Treatment: Treat the transfected cells with various concentrations of the cinnamic acid derivatives.
-
Stimulation: Induce NF-κB activation by adding an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α).
-
Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: The inhibition of NF-κB activation is determined by the reduction in luciferase expression compared to the stimulated control.
Conclusion
Cinnamic acid and its derivatives represent a promising class of compounds for drug development. While well-known derivatives like p-coumaric, caffeic, and ferulic acids have been extensively studied, the biological profile of this compound remains less characterized. The available data on structurally similar compounds suggests that the tert-butyl substitution may confer interesting pharmacological properties. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this compound and to understand how its unique structural feature influences its activity across different biological assays. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to design and execute further investigations into this intriguing class of molecules.
References
- 1. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iris.univpm.it [iris.univpm.it]
- 9. Antibacterial and antibiofilm activity of cinnamic acid against Multidrug-resistant bacteria isolated from Ramadi Teaching hospitals, Iraq | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 10. researchgate.net [researchgate.net]
- 11. isca.in [isca.in]
- 12. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: 4-(Tert-butyl)cinnamic acid vs. 4-chlorocinnamic acid
In the realm of fine chemicals and drug development, the selection of a molecular scaffold or intermediate is a critical decision point that profoundly influences downstream research and development outcomes. Cinnamic acid derivatives, prized for their versatile bioactivities and utility as synthetic building blocks, present a rich field of study. This guide provides an in-depth comparative analysis of two para-substituted analogues: 4-(tert-butyl)cinnamic acid and 4-chlorocinnamic acid. We will dissect their structural nuances to explain the resulting differences in their physicochemical properties, biological activities, and synthetic utility, providing researchers with the field-proven insights necessary for informed experimental design.
Core Structural and Physicochemical Comparison
At first glance, both molecules share the same trans-cinnamic acid backbone. However, the para-substituents—a bulky, electron-donating tert-butyl group versus a compact, electron-withdrawing chlorine atom—introduce stark contrasts in their molecular properties. These differences are not merely academic; they have significant practical implications for solubility, reaction kinetics, and biological interactions.
The tert-butyl group, through its +I (inductive) and hyperconjugation effects, increases electron density in the aromatic ring. Conversely, the chlorine atom exerts a -I effect (electron-withdrawing) and a +R effect (electron-donating through resonance), with the inductive effect typically dominating, leading to an overall deactivation of the ring compared to the tert-butylated counterpart.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 4-chlorocinnamic acid | Causality Behind the Difference |
| Molecular Formula | C₁₃H₁₆O₂ | C₉H₇ClO₂ | The tert-butyl group adds significant hydrocarbon character. |
| Molecular Weight | 204.26 g/mol | 182.60 g/mol [1][2] | The larger tert-butyl substituent results in a higher molecular weight. |
| Melting Point | ~198-200 °C[3] | ~248-251 °C[2][4] | The planar structure and potential for stronger intermolecular halogen bonding in 4-chlorocinnamic acid allow for more efficient crystal lattice packing, requiring more energy to melt. The bulky tert-butyl group can disrupt this packing. |
| Solubility | Soluble in chloroform, dichloromethane[3]. | Soluble in ethanol, aqueous ethanol[4]. | The nonpolar tert-butyl group enhances solubility in nonpolar organic solvents. The more polar C-Cl bond in 4-chlorocinnamic acid favors solubility in more polar organic solvents. |
| Acidity (pKa) | Slightly higher pKa (less acidic) | Slightly lower pKa (more acidic) | The electron-withdrawing nature of chlorine stabilizes the carboxylate anion through induction, making the proton more readily donated. The electron-donating tert-butyl group has the opposite effect. |
Expert Insight: The significant difference in melting points is a key consideration for purification and formulation. The high melting point of 4-chlorocinnamic acid makes it a stable solid but may require higher temperatures for reactions in the melt phase. Its recrystallization from polar solvents like ethanol is straightforward[4]. Conversely, the lower melting point and better solubility in solvents like dichloromethane make this compound potentially easier to handle in certain organic synthesis workflows.
Biological Activity: A Study in Contrasts
The differing electronic and steric profiles of these compounds lead to distinct biological activities. Much research has focused on the antimicrobial and enzyme-inhibiting potential of halogenated cinnamic acids.
Antimicrobial and Antifungal Potential
Cinnamic acid derivatives are widely investigated for their antimicrobial properties[5][6]. The introduction of a halogen, such as chlorine, is a well-established strategy for enhancing the antimicrobial potency of organic molecules[7].
-
4-chlorocinnamic acid and its esters have demonstrated notable antifungal and antibacterial activity.[8][9][10][11] Studies suggest these compounds may act by inhibiting essential fungal enzymes, such as 14α-demethylase, which is critical for cell membrane integrity[8][10]. It has shown activity against Staphylococcus aureus, Pseudomonas aeruginosa, and various Candida species[8][10][11].
-
This compound has been less extensively studied for its antimicrobial effects. However, derivatives of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid have shown significant antioxidant and hypolipidemic activities[12]. The bulky, lipophilic tert-butyl group could facilitate membrane disruption or interaction with hydrophobic pockets of microbial proteins, though this remains an area ripe for investigation.
Workflow for Comparative Antimicrobial Susceptibility Testing
To empirically compare these two compounds, a standardized antimicrobial susceptibility test, such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), is essential. This protocol provides a self-validating system to quantify and compare their potency.
Caption: Standard workflow for broth microdilution MIC determination.
Experimental Protocol: Broth Microdilution MIC Assay
-
Stock Solution Preparation: Accurately weigh and dissolve this compound and 4-chlorocinnamic acid in dimethyl sulfoxide (DMSO) to a concentration of 1024 µg/mL.
-
Plate Preparation: Dispense 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into wells of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from each well to the next well in the same row. Discard the final 50 µL from the last well. This creates a concentration gradient.
-
Inoculum Preparation: Dilute the overnight microbial culture in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (inoculum in broth, no compound) and a negative control (broth only).
-
Incubation: Seal the plates and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Synthetic Chemistry and Applications
Both compounds are typically synthesized via condensation reactions, such as the Perkin or Knoevenagel reactions, starting from the corresponding para-substituted benzaldehyde.[13]
Caption: General synthetic relationship for cinnamic acid derivatives.
Their primary value often lies in their role as intermediates for more complex molecules.
-
This compound: The tert-butyl group acts as a bulky, sterically hindering, and lipophilic handle. It is a precursor to 4-tert-butylbenzoic acid, which is used as a stabilizer and modifier in alkyd resins and as a key raw material in the synthesis of the UV filter Avobenzone.[14][15] Its derivatives are also explored for antioxidant properties.[12]
-
4-chlorocinnamic acid: This compound serves as a versatile intermediate in organic synthesis. The chlorine atom can be displaced or modified through various cross-coupling reactions, providing a route to a wide array of substituted cinnamic acids that would be otherwise difficult to synthesize. It is a building block for pharmaceuticals and other biologically active compounds.[7][16]
Conclusion for the Practicing Scientist
The choice between this compound and 4-chlorocinnamic acid is fundamentally a choice dictated by the desired end-goal.
-
Choose 4-chlorocinnamic acid when seeking a scaffold with known antimicrobial potential or when requiring a reactive handle (the chlorine atom) for further synthetic elaboration via cross-coupling or nucleophilic substitution reactions. Its higher thermal stability and well-documented bioactivity make it a strong candidate for early-stage drug discovery programs targeting microbial pathogens.
-
Choose this compound when the goal is to introduce lipophilicity and steric bulk into a target molecule. This is particularly relevant in materials science for modifying polymer properties or in medicinal chemistry for designing ligands that target large, hydrophobic enzyme pockets. Its role as a precursor to important industrial chemicals like UV filters also underscores its utility.
Ultimately, this guide serves as a foundational framework. The logical next step for any research program is to perform direct, head-to-head experimental comparisons, such as the MIC protocol described, to validate these structure-activity relationship principles within the specific context of your project.
References
- 1. p-Chlorocinnamic acid [webbook.nist.gov]
- 2. 4-Chlorocinnamic acid 99 1615-02-7 [sigmaaldrich.com]
- 3. This compound CAS#: 1208-65-7 [m.chemicalbook.com]
- 4. 4-Chlorocinnamic acid | 1615-02-7 [chemicalbook.com]
- 5. Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review | Bentham Science [benthamscience.com]
- 6. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. nbinno.com [nbinno.com]
- 15. Page loading... [guidechem.com]
- 16. 4-Chlorocinnamic Acid | CAS No. 1615-02-7 | | SynZeal [synzeal.com]
Comparative Analysis of the Biological Activities of 4-(Tert-butyl)cinnamic Acid
A comprehensive guide for researchers, scientists, and drug development professionals on the antioxidant and hypolipidemic properties of 4-(Tert-butyl)cinnamic acid and its comparison with other relevant compounds.
Introduction
This compound, a derivative of cinnamic acid, has garnered interest within the scientific community for its potential therapeutic applications. This guide provides a detailed comparison of its biological activities, primarily focusing on its antioxidant and hypolipidemic effects, with other cinnamic acid derivatives and the standard clinical drug, fenofibrate. The information presented herein is supported by experimental data from various studies, offering a valuable resource for researchers investigating novel therapeutic agents.
Comparative Analysis of Biological Activities
The biological efficacy of this compound and its comparators has been evaluated through various in vitro and in vivo assays. The following tables summarize the key quantitative data, providing a clear comparison of their antioxidant potential and their ability to modulate lipid levels.
Antioxidant Activity
The antioxidant activity is often assessed by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates higher antioxidant potency.
| Compound | DPPH Radical Scavenging IC50 (µg/mL) | Reference Compound | DPPH Radical Scavenging IC50 (µg/mL) |
| Cinnamic Acid | 0.18 | Vitamin C | 0.12 |
| Cinnamyl Acetate | 0.16 | - | - |
| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid amides | Comparable to Trolox | Trolox | Not specified |
Note: Specific IC50 values for this compound were not available in the reviewed literature. The data for (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid amides, which are structurally related, is presented as a proxy.[1]
Hypolipidemic Activity
The hypolipidemic effects are crucial for the management of dyslipidemia. The data below compares the in vivo efficacy of a cinnamic acid derivative with the standard drug fenofibrate.
| Compound | Animal Model | Dose | % Reduction in Triglycerides | % Reduction in Total Cholesterol |
| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid morpholine amide | Triton-induced hyperlipidemic rats | Not specified | Significant reduction | Significant reduction |
| Fenofibrate | Obese mouse models | Varies with study | Significant reduction | Significant reduction |
Note: Specific in vivo hypolipidemic data for this compound was not found in the reviewed literature. The data for a structurally related amide derivative is provided for a qualitative comparison.[1][2]
PPARα Activation
Peroxisome proliferator-activated receptor alpha (PPARα) is a key regulator of lipid metabolism, and its activation is a primary mechanism for the hypolipidemic effects of fibrate drugs.
| Compound | Assay System | EC50 |
| Cinnamic Acid | Luciferase Reporter Assay | Activator (EC50 not specified) |
| Fenofibrate | Mouse PPARα Reporter | 18 µM |
| Fenofibrate | Human PPARα Reporter | 30 µM |
Note: While it is established that cinnamic acid is a PPARα agonist, a specific EC50 value for this compound was not available in the searched literature.[3]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
PPARα Signaling Pathway
This pathway illustrates how PPARα agonists like cinnamic acid derivatives and fenofibrate exert their hypolipidemic effects.
Caption: PPARα signaling pathway activation by ligands.
Experimental Workflow for DPPH Radical Scavenging Assay
This diagram outlines the key steps involved in determining the antioxidant activity of a compound using the DPPH assay.
Caption: Workflow for DPPH radical scavenging assay.
Experimental Workflow for PPARα Luciferase Reporter Assay
This diagram illustrates the procedure for quantifying the activation of PPARα by a test compound.
Caption: Workflow for PPARα luciferase reporter assay.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of the test compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compound (e.g., this compound)
-
Standard antioxidant (e.g., Vitamin C or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.
-
In a 96-well plate, add a specific volume of the DPPH solution to an equal volume of each dilution of the test compound or standard.
-
A control well should contain the DPPH solution and methanol only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
In Vivo Hypolipidemic Activity Assay (Triton WR-1339 Induced Hyperlipidemia Model)
Objective: To evaluate the in vivo hypolipidemic effect of the test compound in a rodent model.
Materials:
-
Wistar rats or mice
-
Triton WR-1339
-
Test compound (e.g., this compound)
-
Standard drug (e.g., Fenofibrate)
-
Vehicle (e.g., saline or appropriate solvent)
-
Blood collection supplies
-
Kits for measuring total cholesterol and triglycerides
Procedure:
-
Animals are fasted overnight before the experiment.
-
A baseline blood sample is collected from the retro-orbital plexus or tail vein.
-
Hyperlipidemia is induced by a single intraperitoneal injection of Triton WR-1339 (typically 300-400 mg/kg).
-
The animals are then divided into groups: a control group (vehicle), a standard drug group, and one or more test compound groups.
-
The respective treatments are administered orally or via the desired route.
-
Blood samples are collected at various time points after treatment (e.g., 6, 12, and 24 hours).
-
Plasma or serum is separated by centrifugation.
-
Total cholesterol and triglyceride levels are measured using commercially available enzymatic kits.
-
The percentage reduction in lipid levels is calculated by comparing the post-treatment values with the baseline and control group values.
PPARα Luciferase Reporter Gene Assay
Objective: To quantify the ability of a test compound to activate the PPARα receptor.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Cell culture medium and supplements
-
PPARα expression plasmid
-
Peroxisome Proliferator Response Element (PPRE)-driven luciferase reporter plasmid
-
Transfection reagent
-
Test compound (e.g., this compound)
-
Standard PPARα agonist (e.g., Fenofibrate)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach.
-
The cells are co-transfected with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
After an incubation period (typically 24 hours), the cells are treated with various concentrations of the test compound or the standard agonist. A vehicle control is also included.
-
The cells are incubated for another 24-48 hours to allow for gene expression.
-
After the treatment period, the cells are lysed, and the luciferase substrate is added.
-
The luminescence, which is proportional to the luciferase activity, is measured using a luminometer.
-
The fold activation is calculated by normalizing the luminescence of the treated cells to that of the vehicle-treated cells.
-
The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined by plotting the fold activation against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound and its derivatives exhibit promising biological activities, particularly as antioxidant and potential hypolipidemic agents. The underlying mechanism for the hypolipidemic effect is likely mediated through the activation of the PPARα signaling pathway. While direct quantitative comparisons with standard drugs are still needed for this compound itself, the available data on related compounds suggests a favorable profile. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to further validate and explore the therapeutic potential of this class of compounds. Future studies should focus on obtaining specific EC50 and in vivo efficacy data for this compound to enable a more direct and comprehensive comparison with existing therapeutic options.
References
A Comparative Analysis of the Antioxidant Activity of Cinnamic Acid Analogs
An Objective Guide for Researchers and Drug Development Professionals
Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have garnered significant attention for their potent antioxidant properties. These compounds, found abundantly in fruits, vegetables, and spices, play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide provides a comprehensive comparison of the antioxidant activity of various cinnamic acid analogs, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action.
Structure-Activity Relationship: Key Determinants of Antioxidant Capacity
The antioxidant efficacy of cinnamic acid derivatives is intrinsically linked to their chemical structure. Specific functional groups and their positions on the molecule significantly influence their ability to scavenge free radicals and modulate cellular antioxidant defenses.
The presence, number, and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring are primary determinants of antioxidant activity.[1] Hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions.[1] For instance, dihydroxy derivatives like caffeic acid generally exhibit higher antioxidant capacity than monohydroxy derivatives such as p-coumaric acid.[1] The introduction of electron-donating methoxy groups, as seen in ferulic and sinapic acids, can enhance the stability of the resulting phenoxyl radical after hydrogen donation, thus boosting antioxidant activity.[1]
Furthermore, the propenoic acid side chain, specifically the α,β-unsaturated carbonyl structure, is crucial for the indirect antioxidant mechanism involving the activation of the Nrf2 pathway.[1]
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of cinnamic acid and its analogs have been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Chemical Structure | DPPH IC50 (µg/mL) | ABTS IC50 (µM) | FRAP Value (µM Fe(II)) |
| Cinnamic Acid | C₉H₈O₂ | 1.2[2] | - | - |
| p-Coumaric Acid | C₉H₈O₃ | - | - | - |
| Caffeic Acid | C₉H₈O₄ | - | - | - |
| Ferulic Acid | C₁₀H₁₀O₄ | ~2.9 - 12.0[3] | 12[3] | ~40-100 (concentration dependent)[3] |
| Sinapic Acid | C₁₁H₁₂O₅ | - | - | - |
| Ethyl Cinnamate | C₁₁H₁₂O₂ | 0.64[2] | - | - |
| Cinnamyl Alcohol | C₉H₁₀O | 0.84[2] | - | - |
Note: Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
Mechanisms of Antioxidant Action
Cinnamic acid derivatives exert their antioxidant effects through two primary mechanisms:
-
Direct Radical Scavenging: This involves the direct donation of a hydrogen atom from a phenolic hydroxyl group to neutralize reactive oxygen species (ROS) and other free radicals.[1] This process transforms the antioxidant into a relatively stable phenoxyl radical, which is less reactive and does not propagate the oxidative chain reaction.[1]
-
Indirect Antioxidant Effects via the Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Cinnamic acid derivatives, with their α,β-unsaturated carbonyl structure, can react with cysteine residues on Keap1.[1] This modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. These genes encode for various antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which bolster the cell's defense against oxidative stress.
Nrf2-ARE Signaling Pathway
Caption: The Nrf2-ARE signaling pathway activated by cinnamic acid analogs.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison of antioxidant activity.
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol).
-
Prepare a working solution of DPPH in the same solvent. The final concentration of DPPH is typically around 200 µM.[4]
-
Add various concentrations of the test compound to the DPPH solution. A control containing only the solvent and DPPH is also prepared.[4]
-
Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[4]
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[4]
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[3]
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the inhibition percentage against the concentration of the test compound.[3]
DPPH Assay Workflow
References
A Comparative Guide to 4-(Tert-butyl)cinnamic Acid Derivatives: Structure-Activity Relationship and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-(tert-butyl)cinnamic acid derivatives, focusing on their structure-activity relationships (SAR) across various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Experimental data from relevant studies are presented in structured tables, and detailed experimental protocols are provided to support further research. Additionally, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanisms of action.
Structure-Activity Relationship (SAR) of this compound Derivatives
The biological activity of this compound derivatives is significantly influenced by the nature of the ester or amide functional group and the substitution pattern on the phenyl ring. The bulky tert-butyl group at the para-position of the cinnamic acid backbone is a key feature that often enhances lipophilicity and influences the compound's interaction with biological targets.
Antimicrobial Activity
The ester and amide derivatives of cinnamic acids have demonstrated notable antimicrobial properties. The general trend observed is that ester derivatives tend to exhibit stronger antibacterial activity than the corresponding amides. The nature of the alkyl or aryl group in the ester or amide moiety plays a crucial role in determining the potency and spectrum of antimicrobial action.
| Compound ID | R Group (Ester/Amide) | Target Organism | Activity (MIC in µM) | Reference |
| 1 | Methyl (Ester) | Candida albicans | 789.19 | [1] |
| 2 | Ethyl (Ester) | Candida albicans | 726.36 | [1] |
| 3 | Butyl (Ester) | Candida albicans | 626.62 | [1] |
| 4 | 4-isopropylbenzyl (Amide) | Staphylococcus aureus | 458.15 | [1] |
| 5 | Decyl (Ester) | Staphylococcus aureus | 550.96 | [1] |
MIC: Minimum Inhibitory Concentration
Key SAR Insights for Antimicrobial Activity:
-
Ester vs. Amide: Ester derivatives of cinnamic acid generally show greater antifungal activity compared to amide derivatives.[1]
-
Alkyl Chain Length: In cinnamate esters, increasing the alkyl chain length from methyl to butyl enhances antifungal activity against Candida albicans.[1]
-
Aromatic Amides: The presence of a substituted aromatic group in the amide moiety, such as 4-isopropylbenzyl, can lead to potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus.[1]
Anticancer Activity
Cinnamic acid derivatives have been investigated for their potential as anticancer agents, with studies showing that modifications to the core structure can lead to significant cytotoxic activity against various cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| 6 | (2E)-N-Ethyl-3-(3-hydroxyphenyl)prop-2-enamide | A-549 (Lung) | > 25 | [2] |
| 7 | (2E)-N-Benzyl-3-(3-hydroxyphenyl)prop-2-enamide | A-549 (Lung) | 15.82 | [2] |
| 8 | (2E)-N-Butyl-3-(3,4-dihydroxyphenyl)prop-2-enamide | A-549 (Lung) | 16.24 | [2] |
| 9 | 4-bromo-5-phenylpenta-2,4-dienoic acid | HT-29 (Colon) | < 25 | [3] |
| 10 | 4-bromo-5-phenylpenta-2,4-dienoic acid | MDA-MB-231 (Breast) | < 25 | [3] |
IC50: Half-maximal Inhibitory Concentration
Key SAR Insights for Anticancer Activity:
-
Amide Substituents: The nature of the substituent on the amide nitrogen is critical for cytotoxicity. For instance, replacing an ethyl group with a benzyl group can significantly increase activity against A-549 lung cancer cells.[2]
-
Hydroxylation Pattern: The presence and position of hydroxyl groups on the phenyl ring influence anticancer activity.
-
Extended Conjugation: Derivatives with extended conjugation, such as dien-oic acids, have shown promising activity against colon and breast cancer cell lines.[3]
Anti-inflammatory and Antioxidant Activity
Derivatives of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid, which is structurally related to this compound, have been shown to possess significant anti-inflammatory and antioxidant properties. The bulky di-tert-butylphenol moiety is a well-known antioxidant scaffold.
| Compound ID | Amide Moiety | Anti-inflammatory (% Edema Inhibition) | Antioxidant (IC50 in µM for Lipid Peroxidation) | Reference |
| 11 | L-Serine methyl ester | 48% | 35 | [4] |
| 12 | L-Serine methyl ester esterified with Ibuprofen | 67% | 3.4 | [4] |
| 13 | Morpholine | - | Similar to Trolox | [5][6] |
| 14 | 4-Methylpiperidine | - | Similar to Trolox | [5][6] |
Key SAR Insights for Anti-inflammatory and Antioxidant Activity:
-
Hybrid Molecules: Conjugating the antioxidant (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid with an anti-inflammatory drug like ibuprofen via an L-serine linker results in a hybrid molecule with enhanced anti-inflammatory and antioxidant activity.[4]
-
Heterocyclic Amides: Amides derived from morpholine and 4-methylpiperidine exhibit significant antioxidant capacity, comparable to the standard antioxidant Trolox.[5][6] These derivatives have also been shown to decrease triglycerides and total cholesterol in hyperlipidemic rats.[5][6]
Experimental Protocols
Synthesis of this compound Amide Derivatives
Objective: To synthesize a representative this compound amide.
Materials:
-
This compound
-
Thionyl chloride (SOCl2) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired amine (e.g., morpholine, aniline)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid:
-
To a solution of this compound (1 equivalent) in anhydrous DCM, add thionyl chloride (1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-(tert-butyl)cinnamoyl chloride.
-
-
Amide Formation:
-
Dissolve the crude 4-(tert-butyl)cinnamoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure amide derivative.
-
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.
Materials:
-
Synthesized this compound derivatives
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strain overnight in the appropriate broth.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution of Compounds:
-
Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compounds in the appropriate broth in the 96-well plates.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well.
-
Include positive (microbe + broth) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 24 hours (for bacteria) or 35 °C for 48 hours (for fungi).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the absorbance at 600 nm.
-
In Vitro Anticancer Activity (MTT Assay)
Objective: To assess the cytotoxicity of the synthesized derivatives against cancer cell lines.
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell line (e.g., A-549, HT-29)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Signaling Pathways and Experimental Workflows
Potential Modulation of the NF-κB Signaling Pathway
Cinnamic acid and its derivatives have been reported to exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. It is hypothesized that this compound derivatives may inhibit this pathway, thereby reducing the production of inflammatory mediators.
References
- 1. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Serine-(NSAID) Hybrids with Anti-Inflammatory and Hypolipidemic Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 4-(Tert-butyl)cinnamic Acid Against Established Corrosion Inhibitors
For researchers and professionals in materials science and chemical engineering, the quest for novel, high-performance corrosion inhibitors is a perpetual endeavor. This guide provides a comprehensive framework for benchmarking a promising candidate, 4-(Tert-butyl)cinnamic acid, against well-established corrosion inhibitors: Benzotriazole (BTA), Tolyltriazole (TTA), and 2-Mercaptobenzothiazole (MBT). By detailing standardized testing protocols and presenting a comparative analysis based on existing data, this document serves as a robust resource for evaluating the potential of new inhibitor formulations.
Introduction to Corrosion Inhibition
Corrosion, the electrochemical degradation of a material due to its reaction with its environment, poses a significant threat to the longevity and reliability of metallic components. Corrosion inhibitors are chemical compounds that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal or an alloy.[1] The primary mechanism of many organic inhibitors involves adsorption onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.[1] The effectiveness of an inhibitor is often dictated by its chemical structure, particularly the presence of heteroatoms (like nitrogen, sulfur, and oxygen) and π-electrons, which facilitate strong adsorption.
Profiling the Corrosion Inhibitors
The Challenger: this compound
Cinnamic acid and its derivatives are emerging as a class of "green" corrosion inhibitors, notable for their low toxicity and environmental friendliness.[2] The inhibitive action of these compounds is attributed to the presence of an aromatic ring, a carboxylic acid group, and a carbon-carbon double bond, which contribute to the molecule's ability to adsorb onto metal surfaces. The introduction of a tert-butyl group in the para position of the benzene ring in this compound is expected to enhance its hydrophobicity and electron-donating properties, potentially leading to a more stable and effective protective film. While extensive experimental data for this specific derivative is not yet widely published, studies on related cinnamic acid compounds suggest a mixed-type inhibition mechanism, impeding both anodic and cathodic reactions.[2][3]
The Incumbents: Established Corrosion Inhibitors
Benzotriazole (BTA) is a widely used corrosion inhibitor, particularly for copper and its alloys.[4][5] Its mechanism involves the formation of a stable, polymeric complex with cuprous ions on the copper surface, creating a protective film that is just a few nanometers thick.[6][7] This film acts as a physical barrier, preventing the ingress of corrosive species. BTA is effective in a variety of environments, including acidic, neutral, and alkaline solutions.[4]
Tolyltriazole (TTA) , a derivative of BTA, shares a similar mechanism of action, forming a protective film on metal surfaces. The additional methyl group on the benzene ring increases its hydrophobicity, which can enhance its performance in certain applications, such as in cooling water systems. TTA is also a well-regarded inhibitor for copper and its alloys and can be effective for other metals like zinc, lead, and nickel.
2-Mercaptobenzothiazole (MBT) is another prominent corrosion inhibitor, especially for copper and its alloys. Its protective action stems from the formation of a chemisorbed layer on the metal surface. The MBT molecule can bond with copper ions through its sulfur and nitrogen atoms, creating a stable, insoluble complex that inhibits corrosion.[8][9]
Comparative Performance Analysis
A direct, quantitative comparison of this compound with BTA, TTA, and MBT is challenging due to the limited publicly available experimental data for the former. However, by examining the performance of the established inhibitors and inferring the potential of this compound based on related compounds, we can establish a framework for its evaluation.
Table 1: Performance Characteristics of Established Corrosion Inhibitors
| Inhibitor | Typical Substrates | Inhibition Efficiency | Mechanism of Action |
| Benzotriazole (BTA) | Copper, Copper Alloys, Steel | High (often >90%)[4][5] | Film-forming (polymeric Cu(I)-BTA complex)[6][7] |
| Tolyltriazole (TTA) | Copper, Copper Alloys, Zinc, Lead, Nickel | High (comparable to BTA) | Film-forming (hydrophobic protective layer) |
| 2-Mercaptobenzothiazole (MBT) | Copper, Copper Alloys | High (can reach over 90%)[10] | Film-forming (chemisorbed Cu(I)-MBT complex)[8][9] |
Experimental Protocols for Benchmarking
To rigorously evaluate the performance of this compound, a series of standardized electrochemical and gravimetric tests should be conducted.
Weight Loss Method (Gravimetric Analysis)
The weight loss method is a straightforward and reliable technique for determining the average corrosion rate.[11][12] This method is particularly useful for long-term immersion tests.
Workflow for Weight Loss Measurement
Caption: Workflow for the weight loss corrosion test.
Protocol:
-
Specimen Preparation: Prepare metal coupons (e.g., mild steel, copper) of known dimensions. Clean the coupons with appropriate solvents to remove any surface contaminants and dry them.
-
Initial Weighing: Accurately weigh each coupon to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in the corrosive solution (e.g., 1M HCl or 3.5% NaCl) with and without various concentrations of the corrosion inhibitor.
-
Exposure: Maintain the test for a predetermined period (e.g., 24, 48, or 72 hours) at a constant temperature.
-
Cleaning and Final Weighing: After the exposure period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1), dry, and reweigh.
-
Calculation:
-
Corrosion Rate (CR) can be calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the area of the coupon in cm², T is the exposure time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE %) is calculated as: IE % = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Potentiodynamic Polarization
Potentiodynamic polarization is an electrochemical technique that provides rapid insights into the corrosion kinetics and the mechanism of inhibition (anodic, cathodic, or mixed-type).[3][13]
Experimental Setup for Electrochemical Testing
Caption: Standard three-electrode setup for electrochemical tests.
Protocol:
-
Electrode Preparation: The working electrode is the metal being tested. Its surface should be polished to a mirror finish and cleaned.
-
Cell Assembly: Place the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire) in an electrochemical cell containing the corrosive solution with or without the inhibitor.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis: Plot the logarithm of the current density (log i) versus the potential (E). The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves (Tafel slopes) to the corrosion potential (E_corr).
-
Calculation:
-
Inhibition Efficiency (IE %) is calculated as: IE % = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the properties of the protective film and the corrosion process.[14][15]
Protocol:
-
Setup: Use the same three-electrode setup as for potentiodynamic polarization.
-
Measurement: After the OCP has stabilized, apply a small amplitude sinusoidal AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). A higher Rct value is indicative of better corrosion resistance.
-
Calculation:
-
Inhibition Efficiency (IE %) is calculated from the Rct values: IE % = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100
-
Expected Mechanism of this compound
Based on the structure of this compound and studies on similar compounds, a proposed mechanism of inhibition can be outlined.
Proposed Inhibition Mechanism
Caption: Proposed mechanism of corrosion inhibition by this compound.
The molecule is expected to adsorb on the metal surface through the π-electrons of the benzene ring and the lone pair of electrons on the oxygen atoms of the carboxylate group. This adsorption can be either physisorption (electrostatic interaction) or chemisorption (covalent bonding). The hydrophobic tert-butyl group would then orient away from the surface, creating a non-polar barrier that repels water and other corrosive agents. This would result in a mixed-type inhibition, reducing both the rate of metal dissolution (anodic reaction) and the rate of the cathodic reaction (e.g., hydrogen evolution or oxygen reduction).
Conclusion
While this compound presents a promising profile as a novel corrosion inhibitor, rigorous experimental validation is paramount. This guide provides the necessary framework for a comprehensive benchmarking study against established inhibitors like BTA, TTA, and MBT. By employing standardized methodologies such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, researchers can generate the quantitative data needed to ascertain its efficacy and potential applications. The insights gained from such a comparative analysis will be invaluable for the development of next-generation corrosion protection technologies.
References
- 1. scispace.com [scispace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. content.ampp.org [content.ampp.org]
- 5. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.ampp.org [content.ampp.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An electrochemical, long-term immersion, and XPS study of 2-mercaptobenzothiazole as a copper corrosion inhibitor in chloride solution (Journal Article) | ETDEWEB [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Electrochemical destruction of trans-cinnamic acid by advanced oxidation processes: kinetics, mineralization, and degradation route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Comparative Efficacy of 4-(Tert-butyl)cinnamic Acid: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the efficacy of 4-(Tert-butyl)cinnamic acid against existing compounds, supported by available experimental data. This document summarizes quantitative findings, details experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation of this compound for further investigation.
Introduction
Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] The synthetic derivative, this compound, is of interest for its potential therapeutic applications. This guide focuses on comparing its efficacy with established compounds in key therapeutic areas. Due to the limited availability of direct comparative studies on this compound, this guide draws upon data from structurally similar compounds and established comparator drugs to provide a comprehensive overview.
Efficacy Comparison: Antioxidant and Anti-inflammatory Activities
For comparative purposes, we will use Ferulic acid as a benchmark for antioxidant activity and Ibuprofen for anti-inflammatory activity, both of which are well-characterized compounds.
Quantitative Data Summary
| Compound / Activity | Endpoint | Result | Reference |
| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid | Antioxidant | Comparable to Trolox | [2] |
| Anti-inflammatory | - | - | |
| Ferulic Acid | Antioxidant (DPPH Assay) | IC50: 48.87 - 50.98 µM | [3] |
| Antioxidant (DPPH Assay) | IC50: 76 µM | [4] | |
| Ibuprofen | Anti-inflammatory (COX-1 Inhibition) | IC50: 13 µM | [5][6] |
| Anti-inflammatory (COX-2 Inhibition) | IC50: 370 µM | [6] | |
| Anti-inflammatory (Albumin Denaturation) | IC50: 69.34 µg/mL (egg), 81.50 µg/mL (human) | [7] |
Note: IC50 (half maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols used to evaluate the antioxidant and anti-inflammatory activities of cinnamic acid derivatives and comparator drugs.
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of a compound.[1]
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
General Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
A control sample (without the test compound) is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.[3]
Anti-inflammatory Activity Assessment (Cyclooxygenase (COX) Inhibition Assay)
The inhibition of COX enzymes is a primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).
Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.
General Procedure:
-
Purified COX-1 or COX-2 enzyme is activated with a cofactor solution.[6]
-
The test compound at various concentrations is pre-incubated with the activated enzyme.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is then stopped, and the amount of prostaglandin produced is quantified, often using techniques like radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).[6]
-
The percentage of inhibition is calculated by comparing the prostaglandin levels in the presence and absence of the test compound.
-
The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.
Caption: Mechanism of radical scavenging by phenolic antioxidants.
Caption: Inhibition of the cyclooxygenase (COX) pathway.
References
- 1. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(Tert-butyl)cinnamic Acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients and related compounds is fundamental to ensuring product quality, safety, and efficacy. This guide provides a comparative overview of analytical methodologies for the quantification of 4-(Tert-butyl)cinnamic acid. While direct cross-validation studies for this compound are not extensively documented in publicly available literature, this guide presents a comparison of common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)—based on their application to the analysis of cinnamic acid and its derivatives. The principles and methodologies described herein can be readily adapted for the specific analysis and cross-validation of this compound.
Cross-validation of analytical methods is a critical step to ensure that different analytical procedures provide equivalent and reliable results. This is particularly important during method transfer between laboratories or when a new method is intended to replace an established one.
Comparative Performance of Analytical Methods
The choice of an analytical method depends on various factors, including the physicochemical properties of the analyte, the sample matrix, and the required sensitivity, accuracy, and precision of the analysis. The following tables summarize the key performance characteristics of HPLC, GC-MS, and LC-MS methods for the analysis of cinnamic acid and related compounds, providing a basis for comparison.
Table 1: Performance Characteristics of a Validated HPLC-UV Method for Cinnamic Acid [1]
| Validation Parameter | Performance Metric |
| Linearity Range (µg) | 0.0264 - 1.318 |
| Correlation Coefficient (r) | 1.000 |
| Average Recovery (%) | 100.2 |
| RSD of Recovery (%) | 0.73 |
Table 2: Performance Characteristics of a Validated GC-MS Method (Adapted for Carboxylic Acids) [2]
| Validation Parameter | Performance Metric |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | Analyte Dependent |
| Limit of Quantification (LOQ) | Analyte Dependent |
| Recovery (%) | Analyte Dependent |
| Relative Standard Deviation (RSD) (%) | < 10% |
Table 3: Performance Characteristics of a Validated LC-MS/MS Method for Cinnamic Acid [3][4]
| Validation Parameter | Performance Metric |
| Linearity Range (ng/mL) | 50 - 10,000 |
| Intra- and Inter-batch Precision (% RSD) | < 12.0% |
| Accuracy (%) | 93 - 109% |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative experimental protocols for HPLC, GC-MS, and LC-MS that can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quantification of cinnamic acid derivatives in various samples.
-
Instrumentation : A standard HPLC system equipped with a UV detector.[1]
-
Column : Hypersil C18 column (4.6 mm × 250 mm, 5 μm).[1]
-
Mobile Phase : A mixture of acetonitrile and 0.1% phosphoric acid (28:72, v/v).[1]
-
Flow Rate : 1.0 mL/min.[1]
-
Column Temperature : 50 °C.[1]
-
Detection : UV detection at 280 nm and 254 nm.[1]
-
Sample Preparation : Samples should be dissolved in a suitable solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile carboxylic acids like this compound, derivatization is typically required to increase volatility. A common derivatization technique is esterification, for example, to a 4-t-butylbenzyl ester.[2]
-
Instrumentation : Gas chromatograph coupled with a mass spectrometer.
-
Derivatization : Esterification with 4-t-butylbenzyl bromide.[2]
-
Column : Agilent DB-5MS (30 m, 0.25 mm, 0.25 µm) or equivalent.[5]
-
Carrier Gas : Helium at a constant flow.[5]
-
Injector Temperature : 280 °C.[5]
-
Oven Temperature Program : 45 °C for 2 min; ramp at 12 °C/min to 325 °C, hold for 11 min.[5]
-
Mass Spectrometer : Operated in electron ionization (EI) mode with a mass range of 50 to 1000 m/z.[5]
-
Sample Preparation : After derivatization, the sample is dissolved in a volatile organic solvent for injection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for analyzing complex mixtures and trace amounts of analytes.
-
Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[3][6]
-
Column : A reversed-phase C18 column, such as a Phenomenex Gemini C18 (150 mm × 2.0 mm; 5 μm).[3]
-
Mobile Phase : A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[3][7]
-
Flow Rate : 0.3 µL/min.[3]
-
Mass Spectrometer : A triple quadrupole or Q-Trap instrument operating in multiple reaction monitoring (MRM) mode.[3][4] Polarity switching may be used for simultaneous analysis of different compounds.[4]
-
Sample Preparation : Samples are typically diluted with the mobile phase or an appropriate solvent and filtered before injection.
Workflow for Cross-Validation of Analytical Methods
The cross-validation of analytical methods is a systematic process to ensure that two different methods yield comparable results. A typical workflow for cross-validating an HPLC and a GC-MS method is illustrated below.
Caption: Workflow for the cross-validation of HPLC and GC-MS analytical methods.
Logical Framework for Method Selection
The selection of an appropriate analytical method for this compound should be guided by the specific requirements of the analysis. The following diagram illustrates a logical decision-making process.
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography tandem mass spectrometry method (LC–MS/MS) for simultaneous determination of piperine, cinnamic acid and gallic acid in rat plasma using a polarity switch technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. lcms.cz [lcms.cz]
- 6. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics [mdpi.com]
A Comparative Guide to the Synthesis of 4-(Tert-butyl)cinnamic Acid: Reproducibility and Method Selection
The synthesis of 4-(tert-butyl)cinnamic acid, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals, can be achieved through several established organic reactions. For researchers, scientists, and professionals in drug development, selecting a synthesis route that is not only high-yielding but also highly reproducible is critical for ensuring consistent results and enabling scalable production. This guide provides an objective comparison of the most common methods for synthesizing this compound, supported by available experimental data, to aid in the selection of the most appropriate method for a given application.
The primary routes for the synthesis of cinnamic acids, including the 4-tert-butyl derivative, are the Knoevenagel condensation, the Perkin reaction, and the Heck reaction. Each of these methods offers distinct advantages and disadvantages in terms of reaction conditions, reagent toxicity, yield, and scalability.
Quantitative Comparison of Synthesis Routes
While direct comparative studies on the reproducibility of this compound synthesis are limited, data for the synthesis of cinnamic acid and its other substituted derivatives can provide valuable insights. The following table summarizes typical experimental data for the main synthesis routes. It is important to note that yields and reaction conditions can vary significantly based on the specific substrate, catalyst, and solvent system employed.
| Synthesis Route | Key Reactants | Catalyst/Reagent | Typical Reaction Temperature (°C) | Typical Reaction Time | Typical Yield (%) |
| Knoevenagel Condensation | 4-tert-butylbenzaldehyde, Malonic Acid | Weak bases (e.g., piperidine, pyridine), Ammonium bicarbonate | Room Temp. to 140 | Minutes to several hours | 73 - 90+[1][2] |
| Perkin Reaction | 4-tert-butylbenzaldehyde, Acetic Anhydride | Sodium Acetate or Potassium Acetate | 70 - 180[3][4] | 1 - 10 hours[4][5] | 4.98 - 72[3][4] |
| Heck Reaction | 4-tert-butyl-halobenzene, Acrylic Acid | Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) | Room Temp. to 100+ | Several hours | Up to 96[3] |
Note: The yields reported are for general cinnamic acid synthesis and may vary for this compound. The Knoevenagel condensation generally offers high yields under relatively mild conditions. The Perkin reaction is a classic method but often requires higher temperatures and can result in lower yields.[4][6] The Heck reaction can provide excellent yields but relies on expensive and potentially toxic palladium catalysts.[7]
Detailed Experimental Protocol: Knoevenagel Condensation
The Knoevenagel condensation is often favored for its high yields and the use of relatively benign reagents.[1][2] The following is a detailed protocol for the synthesis of this compound via a microwave-assisted Knoevenagel condensation, a method known for its rapid reaction times and efficiency.[8]
Materials:
-
4-tert-butylbenzaldehyde
-
Malonic acid
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃)
-
Distilled water
-
Hydrochloric acid (dilute)
-
Ethyl acetate (for recrystallization)
-
Petroleum ether (for recrystallization)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 4-tert-butylbenzaldehyde (5 mmol), malonic acid (5.5 mmol), tetrabutylammonium bromide (2.5 mmol), and potassium carbonate (2.5 mmol).
-
Add 10 mL of distilled water to the mixture.
-
Securely cap the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power level (e.g., 150 W) and temperature (e.g., 100°C) for a short duration (e.g., 5-10 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid until the pH is acidic, which will cause the product to precipitate.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
For further purification, the crude solid can be recrystallized from a mixture of ethyl acetate and petroleum ether to yield pure this compound as a white solid.
Method Reproducibility and Selection Considerations
For researchers and drug development professionals, the choice of synthesis method will depend on several factors:
-
Yield and Purity: The Knoevenagel condensation generally provides the highest yields and purity for cinnamic acid derivatives.[1][2]
-
Scalability: Reactions that do not require highly specialized equipment or expensive catalysts, such as the Knoevenagel condensation, are often more amenable to scaling up.
-
"Green" Chemistry Principles: The use of water as a solvent and microwave irradiation in the provided Knoevenagel protocol aligns with the principles of green chemistry by reducing the use of hazardous organic solvents and minimizing energy consumption.[8]
-
Cost of Reagents: The reagents for the Knoevenagel and Perkin reactions are generally more cost-effective than the palladium catalysts required for the Heck reaction.
Visualizing the Synthesis Workflow
To illustrate the logical flow of the recommended Knoevenagel condensation synthesis and purification process, the following diagram was generated using the DOT language.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Perkin reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
The Enduring Radiance of Cinnamic Acid Derivatives: A Comparative Analysis of Photostability
For researchers, scientists, and professionals in drug development, understanding the photostability of active pharmaceutical ingredients and cosmetic components is paramount. Cinnamic acid and its derivatives, widely utilized for their UV-filtering and antioxidant properties, are no exception. This guide provides a comparative analysis of the photostability of various cinnamic acid derivatives, supported by experimental data and detailed methodologies to aid in the selection of robust candidates for formulation.
Cinnamic acid derivatives are a class of compounds recognized for their significant biological activities and applications in the pharmaceutical and cosmetic industries.[1] Their efficacy, particularly as UV filters in sunscreens, is intrinsically linked to their ability to withstand photodegradation upon exposure to ultraviolet radiation.[2] The core photochemical processes influencing their stability include trans-cis isomerization and, in some cases, irreversible photoreactions. This guide delves into the factors governing the photostability of these valuable compounds and presents a comparative look at key derivatives.
Comparative Photostability of Cinnamic Acid Derivatives
The photostability of a cinnamic acid derivative is significantly influenced by its chemical structure, particularly the substituents on the phenyl ring, and the surrounding microenvironment, including solvent polarity and pH.[3] Hydroxycinnamic acids such as ferulic acid, caffeic acid, and sinapic acid are noted for their UV absorption properties.[4] While these compounds exhibit excellent antioxidant properties, their photostability can vary. For instance, the presence of hydroxyl groups can enhance antioxidant activity but may also render the molecule more susceptible to oxidative degradation.[5][6]
In contrast, ester derivatives of cinnamic acid are extensively used as UV filters in commercial sunscreens.[2] A prominent example is octyl methoxycinnamate (OMC), also known as octinoxate. However, OMC is known to be photounstable, losing a significant portion of its photoprotective activity upon sun exposure.[2] This degradation often involves trans-cis isomerization, where the trans isomer, which has a higher extinction coefficient in the UVB region, converts to the less-absorbent cis isomer.
The following table summarizes the photostability characteristics of several key cinnamic acid derivatives based on available literature. It is important to note that direct quantitative comparison is challenging due to variations in experimental conditions across different studies.
| Derivative | Key Structural Features | Reported Photostability Characteristics | Influencing Factors | Citations |
| Cinnamic Acid | Unsubstituted phenyl ring | Undergoes photodegradation, with the rate influenced by the medium.[3] The β-polymorph shows slower photodimerization kinetics compared to the α-polymorph.[7] | pH, solvent, presence of micelles or emulsions.[3] | [3][7] |
| p-Methoxycinnamic Acid (p-MCA) | Methoxy group at the para position | In polar, air-saturated solutions, it undergoes irreversible photoreactions in addition to reversible trans-cis isomerization. A monoglyceride ester of p-MCA showed higher photostability than OMC.[8] | Solvent polarity, presence of oxygen. | [8][9] |
| Ferulic Acid | Hydroxyl and methoxy groups on the phenyl ring | Exhibits good UV absorption. Its photostability can be influenced by interactions with other molecules, such as caffeine.[10][11] Can help stabilize other UV filters like avobenzone and OMC.[12] | Solvent, presence of other UV filters or antioxidants.[10][11][12] | |
| Sinapic Acid | Two methoxy groups and one hydroxyl group on the phenyl ring | Considered the most efficient in terms of UV absorbance among common hydroxycinnamic acids.[13] Offers protection in both UVB and UVAII ranges.[4] | Molecular structure and formulation.[4][13] | |
| Caffeic Acid | Two hydroxyl groups on the phenyl ring | Shows excellent absorption in the UVB region.[4] Its antioxidant activity is well-documented.[6] | Formulation and presence of other compounds.[4][6] | |
| Octyl Methoxycinnamate (OMC) / Octinoxate | Ester of p-methoxycinnamic acid | Known to be photounstable, with significant loss of photoprotective activity upon sun exposure.[2] Its photostability can be improved when combined with other UV filters like octocrylene.[14] | Combination with other UV filters, formulation.[2][14] |
Experimental Protocols for Assessing Photostability
A standardized protocol for determining the photostability of UV filters is crucial for obtaining reproducible and comparable results.[15][16] The following outlines a general experimental workflow for assessing the photostability of cinnamic acid derivatives.
Sample Preparation
The cinnamic acid derivative is dissolved in a suitable solvent (e.g., ethanol, methanol, or a solvent system mimicking a cosmetic formulation) at a known concentration.[5][17] For solid-state analysis, thin films can be prepared on a suitable substrate like quartz plates.[18]
UV Irradiation
The sample is exposed to a controlled source of UV radiation. This can be a solar simulator, which mimics natural sunlight, or specific UV lamps (UVA, UVB).[17][18] The irradiance and the total UV dose delivered to the sample must be carefully controlled and measured.
Analytical Measurement
The concentration of the cinnamic acid derivative is measured before and after UV exposure. The two primary techniques used are:
-
UV-Visible Spectrophotometry: The change in the absorbance spectrum is recorded. A decrease in absorbance at the maximum absorption wavelength (λmax) indicates photodegradation.[4][18] The Area Under the Curve (AUC) of the absorbance spectrum can also be used to assess photostability, with a higher AUC index (AUC after irradiation / AUC before irradiation) indicating greater stability.[18]
-
High-Performance Liquid Chromatography (HPLC): This technique allows for the separation and quantification of the parent compound and its photodegradation products.[14][16] It provides a more accurate measure of the degradation of the specific derivative.
Data Analysis
The percentage of degradation is calculated based on the change in concentration or absorbance. The kinetics of the photodegradation can also be determined by analyzing samples at different time points of UV exposure.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the photostability of cinnamic acid derivatives.
Factors Influencing Photostability and Mitigation Strategies
Several factors can impact the photostability of cinnamic acid derivatives in a formulation:
-
pH: The pH of the formulation can affect the ionization state of the derivative, which in turn can influence its photostability.[3][5]
-
Solvent Polarity: The polarity of the solvent can affect the energy levels of the excited states and thus the photochemical pathways.
-
Presence of Other UV Filters: Some UV filters can act as stabilizers for others. For example, octocrylene is known to improve the photostability of octyl methoxycinnamate.[14]
-
Antioxidants: The inclusion of antioxidants can help to quench reactive oxygen species generated during UV exposure, thereby protecting the cinnamic acid derivative from oxidative degradation.[12]
-
Encapsulation: Encapsulating cinnamic acid derivatives in delivery systems like nanoparticles or liposomes can provide a physical barrier against photodegradation.[3]
Conclusion
The photostability of cinnamic acid derivatives is a critical parameter for their effective use in pharmaceutical and cosmetic applications. While derivatives like octyl methoxycinnamate are widely used, their inherent photounstability necessitates careful formulation strategies to maintain efficacy. Hydroxycinnamic acids such as ferulic acid and sinapic acid present promising alternatives with both UV-filtering and antioxidant properties. A thorough understanding of the factors influencing photostability and the application of appropriate analytical methodologies are essential for developing robust and effective products. Future research should focus on standardized testing protocols to allow for more direct and quantitative comparisons between different derivatives, facilitating the selection of the most suitable candidates for specific applications.
References
- 1. Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temperature stability and photodimerization kinetics of β-cinnamic acid and comparison to its α-polymorph as studied by solid-state NMR spectroscopy techniques and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Proposed protocol for determination of photostability Part I: cosmetic UV filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 17. Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03610F [pubs.rsc.org]
- 18. Photostability of commercial sunscreens upon sun exposure and irradiation by ultraviolet lamps - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Efficacy of 4-(Tert-butyl)cinnamic Acid Esters vs. Amides
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Cinnamic Acid Scaffold and the Significance of the 4-(Tert-butyl) Moiety
Cinnamic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Their structure, featuring a phenyl ring, a carboxylic acid, and an alkene linker, offers multiple points for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[2][3]
The introduction of a tert-butyl group at the para-position of the phenyl ring creates 4-(tert-butyl)cinnamic acid, a scaffold of significant interest. This bulky, lipophilic group can profoundly influence a molecule's biological profile by:
-
Enhancing Lipophilicity: Potentially improving membrane permeability and passage across biological barriers.
-
Inducing Specific Conformations: The steric bulk can lock the molecule into a preferred orientation for target binding.
-
Blocking Metabolic Sites: Preventing para-hydroxylation, a common metabolic pathway, thereby increasing the compound's half-life.
The carboxylic acid group is a primary site for derivatization, most commonly into esters and amides, to further modulate the molecule's properties. This guide provides an in-depth, objective comparison of the biological efficacy of this compound esters versus their amide counterparts, synthesizing data from studies on the broader class of cinnamic acid derivatives to inform research and development decisions. While direct comparative studies on the 4-(tert-butyl) analogues are limited, the structure-activity relationships (SAR) established for general cinnamic acids provide a robust framework for prediction and experimental design.
Synthetic Strategies: A Causal Approach to Ester and Amide Formation
The choice of synthetic route is critical and is dictated by the desired functional group and the stability of the starting materials. Below are the standard, validated pathways for synthesizing esters and amides from a carboxylic acid precursor like this compound.
Caption: General synthetic workflows for esters and amides.
Expert Rationale:
-
Fischer Esterification is a classic, cost-effective method suitable for simple alcohols.[4] Its primary drawback is the requirement for strong acid and often heat, which may not be compatible with sensitive functional groups elsewhere in the molecule.
-
Amide Coupling using reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) is the preferred method for amide synthesis.[5][6] This approach is performed under mild conditions, preserving sensitive functionalities and preventing racemization in chiral substrates. The choice of coupling agent is causal; it activates the carboxylic acid to form a highly reactive intermediate that readily couples with the amine, ensuring high yields and purity.[7]
Comparative Biological Efficacy: A Head-to-Head Analysis
The decision to synthesize an ester or an amide derivative is pivotal, as the resulting linkage directly impacts the compound's interaction with biological targets. The amide bond offers a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), whereas the ester linkage provides only hydrogen bond acceptors. This fundamental difference often dictates binding affinity and, consequently, biological activity.
Antimicrobial and Antifungal Activity
In the realm of antimicrobial research, the lipophilicity and membrane-disrupting potential of a compound are key. The choice between an ester and an amide can significantly tune these properties.
-
General Trend: For antifungal activity, ester derivatives of cinnamic acid are generally more potent than the corresponding amides.[8][9] For instance, a study found butyl cinnamate to be the most potent compound against several fungal strains, including C. albicans and A. flavus.[9] The increased lipophilicity of the ester likely enhances its ability to disrupt the fungal plasma membrane.[8][10]
-
Bacterial Specificity: The trend for antibacterial activity is more nuanced. Some studies report that cinnamic amides are more effective against specific Gram-positive bacteria like Staphylococcus aureus than the parent acids.[5][11] Conversely, other research indicates that ester derivatives, such as isobutyl cinnamate, are highly effective antibacterial agents.[12][13] The presence of an isopropyl group in the amide has also been suggested as important for antibacterial activity.[9]
Mechanism of Action Insight: Cinnamic acid derivatives often exert their antifungal effects by inhibiting enzymes unique to fungi, such as benzoate 4-hydroxylase (CYP53), making them promising targets for drug development.[14] For bacteria, the mechanism often involves disrupting the cell membrane and inhibiting biofilm formation.[15]
Caption: Conceptual model of ester vs. amide antimicrobial action.
Enzyme Inhibition
Cinnamic acid derivatives are well-known inhibitors of various enzymes implicated in disease. Here, the specific hydrogen bonding capabilities of esters versus amides become paramount.
-
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin production, and its inhibitors are valuable in cosmetics and medicine.[16] Studies on cinnamic acid derivatives have shown that esters can be exceptionally potent tyrosinase inhibitors, with some ester derivatives exhibiting IC₅₀ values significantly lower than the parent compounds and the positive control, kojic acid.[16] The specific interactions with the enzyme's active site, which contains copper ions, are critical.
-
Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition: In the context of neurodegenerative diseases like Alzheimer's, MAO and ChE inhibitors are crucial. A systematic comparison of cinnamic acid derivatives revealed a clear distinction: esters showed stronger inhibitory activities against MAO-B and butyrylcholinesterase (BChE) , while amides were less potent for these targets.[17][18] This suggests the ester linkage provides a more favorable interaction within the active sites of these particular enzymes.
Antioxidant Activity
Antioxidant capacity is often evaluated by a compound's ability to scavenge free radicals.
-
General Trend: For free radical scavenging, particularly measured by the DPPH assay, cinnamic acid amides have been shown to exhibit more potent activity than their corresponding esters .[17] This enhanced activity is often attributed to the presence of the N-H group, which can participate in radical stabilization mechanisms. The antioxidant potential is also heavily influenced by the presence and position of hydroxyl groups on the phenyl ring.[19][20]
Summary of Comparative Efficacy
| Biological Activity | Ester Derivatives | Amide Derivatives | Supporting Evidence |
| Antifungal | Generally More Potent | Generally Less Potent | [8][9] |
| Antibacterial | Potent, activity varies | Potent, especially vs. S. aureus | [5][9][11] |
| MAO-B/BChE Inhibition | Stronger Inhibitors | Weaker Inhibitors | [17][18] |
| Tyrosinase Inhibition | Potent Inhibitors | Activity Varies | [16][21] |
| Antioxidant (DPPH) | Weaker Scavenging | More Potent Scavenging | [17] |
| Acaricidal | More Active | Less Active | [22] |
Experimental Protocols: Self-Validating Methodologies
To ensure trustworthy and reproducible results, standardized protocols are essential. Below are detailed methodologies for assessing key biological activities.
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), a quantitative measure of antifungal efficacy.
Principle: A standardized fungal inoculum is challenged with serial dilutions of the test compound. The MIC is the lowest concentration that visibly inhibits fungal growth after a defined incubation period. This method is self-validating as positive (no drug) and negative (no fungus) controls are run in parallel to confirm the viability of the organism and sterility of the medium.
Step-by-Step Methodology:
-
Preparation of Test Compounds: Dissolve 4-(tert-butyl)cinnamic esters and amides in dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution.
-
Fungal Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline, and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI 1640 medium.
-
Microplate Assay: a. Dispense 100 µL of RPMI 1640 medium into all wells of a 96-well microtiter plate. b. Add 100 µL of the stock solution of the test compound to the first well of a row. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a concentration gradient. d. Add 100 µL of the prepared fungal inoculum to each well. e. Include a positive control (fungal inoculum without any compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. Results can be read visually or with a microplate reader at 530 nm.
Protocol 2: Tyrosinase Inhibition Assay (In Vitro)
This protocol measures the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which has a characteristic absorbance at 475 nm. An inhibitor will reduce the rate of dopachrome formation. The assay's validity is confirmed by comparing the inhibited reaction rate to the uninhibited rate (positive control).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of mushroom tyrosinase (e.g., 30 U/mL) in 50 mM phosphate buffer (pH 6.8).
-
Substrate Solution: Prepare a 2.5 mM solution of L-DOPA in the same phosphate buffer.
-
Test Compounds: Prepare various concentrations of the 4-(tert-butyl)cinnamic esters and amides in buffer (using a small amount of DMSO to aid solubility if necessary).
-
-
Assay Procedure (in a 96-well plate): a. To each well, add 40 µL of the test compound solution (or buffer for the control). b. Add 80 µL of the phosphate buffer. c. Add 40 µL of the tyrosinase enzyme solution. d. Pre-incubate the mixture at 25°C for 10 minutes. e. Initiate the reaction by adding 40 µL of the L-DOPA substrate solution to each well.
-
Measurement: Immediately measure the absorbance at 475 nm every minute for 10-20 minutes using a microplate reader.
-
Data Analysis: a. Calculate the rate of reaction (change in absorbance per minute) for each concentration. b. The percent inhibition is calculated as: [ (Rate_control - Rate_sample) / Rate_control ] * 100. c. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Conclusion and Future Perspectives
The derivatization of the this compound scaffold into esters and amides yields compounds with distinct and often divergent biological profiles. The available evidence from the broader class of cinnamic acids strongly suggests that:
-
Esters are the preferred choice when targeting fungal pathogens or enzymes such as MAO-B and tyrosinase, likely due to favorable lipophilicity and steric interactions within the target's active site.[8][16][17]
-
Amides may hold an advantage in developing specific antibacterial agents (particularly against Gram-positive bacteria) and potent antioxidants.[5][17] The hydrogen-bond donating capability of the amide linkage provides a unique mode of interaction unavailable to esters.
For researchers in drug development, the path forward is clear. The initial choice between an ester and an amide should be hypothesis-driven, based on the specific biological target. For this compound, a promising next step would be the parallel synthesis of a focused library of both ester and amide derivatives, followed by head-to-head screening in relevant biological assays. This empirical data will be invaluable in validating the trends observed in other cinnamic acid systems and will pave the way for the development of novel therapeutics with optimized efficacy.
References
- 1. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 5. isca.in [isca.in]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities [jstage.jst.go.jp]
- 18. Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives [ouci.dntb.gov.ua]
- 20. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure-based Drug Design of New Cinnamic Acid Derivatives as Tyrosinase Inhibitors | Bentham Science [eurekaselect.com]
- 22. Bioactivity and structure-activity relationship of cinnamic acid derivatives and its heteroaromatic ring analogues as potential high-efficient acaricides against Psoroptes cuniculi - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4-(Tert-butyl)cinnamic Acid with Other Polymer Additives
In the ever-evolving landscape of polymer science, the selection of appropriate additives is paramount to achieving desired material properties and ensuring long-term performance. This guide provides a comprehensive, data-driven comparison of 4-(Tert-butyl)cinnamic acid with other common polymer additives, offering researchers, scientists, and drug development professionals a detailed resource for making informed decisions.
Performance as an Antioxidant
The prevention of oxidative degradation is crucial for extending the service life of polymeric materials. Antioxidants are key additives that mitigate the detrimental effects of heat, light, and oxygen. Here, we compare the antioxidant performance of a representative cinnamic acid derivative with a widely used commercial antioxidant, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (a common type of hindered phenolic antioxidant often referred to by trade names such as Irganox 1076).
Table 1: Antioxidant Performance of Cinnamic Acid Derivatives in Polypropylene
| Additive | Concentration (wt%) | Oxidation Induction Time (OIT) at 220°C (min) |
| None | 0 | < 1 |
| Coumaric Acid Stearyl Ester | 0.5 | 15.3 |
| Ferulic Acid Stearyl Ester | 0.5 | 18.7 |
| Sinapic Acid Stearyl Ester | 0.5 | 25.1 |
| Commercial Antioxidant (AO-1076) | 0.5 | 22.5 |
Source: Adapted from a study on biogenic cinnamic acid derivatives in polypropylene.[1][2]
The data indicates that cinnamic acid derivatives, particularly those with increased methoxy substitutions on the aromatic ring (like the sinapic acid derivative), can exhibit antioxidant activity comparable to or even exceeding that of a standard commercial antioxidant.[1] This suggests that this compound, with its electron-donating tert-butyl group, holds promise as an effective antioxidant.
Experimental Protocol: Oxidation Induction Time (OIT)
Objective: To determine the resistance of a stabilized polymer to thermo-oxidative degradation.
Apparatus: Differential Scanning Calorimeter (DSC).
Procedure:
-
A small sample (typically 5-10 mg) of the polymer containing the antioxidant is placed in an aluminum pan.
-
The sample is heated to a specified isothermal temperature (e.g., 220°C for polypropylene) under an inert nitrogen atmosphere.[3]
-
Once the temperature has stabilized, the atmosphere is switched to pure oxygen.[3][4]
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidation Induction Time (OIT).[3][4][5][6]
Caption: Workflow for OIT measurement.
Potential as a Nucleating Agent
Nucleating agents are additives that accelerate the crystallization rate of semi-crystalline polymers, leading to improved mechanical properties and reduced processing cycle times. While direct comparative studies on this compound as a nucleating agent were not identified, its structural analog, 4-tert-Butylbenzoic acid (PTBBA), is a known and effective nucleating agent for polypropylene.
The addition of a nucleating agent typically results in a higher crystallization temperature (Tc) and a shorter crystallization half-time (t1/2). The following table illustrates the conceptual effect of a nucleating agent on the crystallization behavior of a polymer.
Table 2: Conceptual Comparison of Nucleating Agent Performance in a Semicrystalline Polymer
| Parameter | Without Nucleating Agent | With Nucleating Agent |
| Crystallization Temperature (Tc) | Lower | Higher |
| Crystallization Half-Time (t1/2) | Longer | Shorter |
| Spherulite Size | Larger, less uniform | Smaller, more uniform |
| Mechanical Properties (e.g., Stiffness) | Lower | Higher |
The structural similarity between this compound and 4-tert-Butylbenzoic acid suggests that the former could also act as an effective nucleating agent. The bulky tert-butyl group and the rigid aromatic ring are key structural features that can promote heterogeneous nucleation.
Experimental Protocol: Evaluation of Nucleating Agents by DSC
Objective: To assess the effectiveness of a nucleating agent by measuring its impact on the crystallization behavior of a polymer.
Apparatus: Differential Scanning Calorimeter (DSC).
Procedure:
-
A sample of the polymer with and without the nucleating agent is prepared.
-
The sample is heated in the DSC to a temperature well above its melting point to erase any prior thermal history.
-
The sample is then cooled at a controlled rate (e.g., 10°C/min).
-
The temperature at which the crystallization exotherm peak appears is recorded as the crystallization temperature (Tc).
-
For isothermal crystallization studies, the sample is rapidly cooled from the melt to a specific crystallization temperature and held at that temperature. The time required to reach 50% of the total crystallization enthalpy is determined as the crystallization half-time (t1/2).
Caption: Nucleating agent mechanism.
Thermal Stability
The thermal stability of an additive is critical, as it must withstand the high temperatures encountered during polymer processing without degrading. Thermogravimetric Analysis (TGA) is the standard method for evaluating thermal stability.
While specific TGA data for this compound within a polymer matrix is not available in the provided search results, a study on cinnamic acid derivatives provides insights into their general thermal behavior. The study on biogenic cinnamic acid stearyl esters showed that these compounds exhibit high thermal stability, with decomposition temperatures generally above 280°C, making them suitable for processing in many common polymers like polypropylene.[1][2]
Table 3: Thermal Stability of Cinnamic Acid Derivatives
| Cinnamic Acid Derivative | T5% (°C) (Temperature at 5% Weight Loss) | T10% (°C) (Temperature at 10% Weight Loss) | Tmax (°C) (Temperature at Maximum Decomposition Rate) |
| Coumaric Acid Stearyl Ester | 289 | 313 | 415 |
| Ferulic Acid Stearyl Ester | 284 | 309 | 412 |
| Sinapic Acid Stearyl Ester | 281 | 305 | 408 |
Source: Adapted from a study on biogenic cinnamic acid derivatives.[1][2]
This data suggests that cinnamic acid derivatives, and likely this compound, possess the requisite thermal stability for use as polymer additives.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a polymer additive.
Apparatus: Thermogravimetric Analyzer (TGA).
Procedure:
-
A small, precisely weighed sample of the additive is placed in a TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve provides information on the onset of decomposition, the rate of weight loss, and the amount of residual char.
Conclusion
While direct, comprehensive comparative data for this compound across all potential applications as a polymer additive remains an area for further research, the available evidence and the performance of structurally similar compounds strongly suggest its potential as a valuable multifunctional additive. As an antioxidant, the cinnamic acid backbone shows performance comparable to commercial standards. As a potential nucleating agent, its structural similarity to proven performers like 4-tert-Butylbenzoic acid is promising. Furthermore, cinnamic acid derivatives have demonstrated the necessary thermal stability for melt processing.
Future experimental work should focus on direct head-to-head comparisons of this compound with industry-standard antioxidants and nucleating agents in various polymer matrices to fully elucidate its performance characteristics and unlock its potential in advanced polymer formulations.
References
- 1. Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. measurlabs.com [measurlabs.com]
- 4. Oxidative Induction Times (OIT) Testing by Differential Scanning Calorimetry [intertek.com]
- 5. filab.fr [filab.fr]
- 6. oxidation induction time (OIT) testing by plastic experts [impact-solutions.co.uk]
- 7. shimadzu.com [shimadzu.com]
Safety Operating Guide
Proper Disposal of 4-(Tert-butyl)cinnamic Acid: A Guide for Laboratory Professionals
Providing critical safety and operational guidance for the handling and disposal of 4-(tert-butyl)cinnamic acid, this document outlines the necessary procedures to ensure the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.
This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] It is also recognized as harmful to aquatic life.[3] Therefore, meticulous disposal procedures are imperative to mitigate these risks.
Key Safety and Hazard Data
A summary of toxicological and hazard information is provided below to underscore the importance of proscribed safety measures.
| Data Point | Value | Source Substance |
| Oral LD50 (Rat) | 2,500 mg/kg | Cinnamic acid (analogy) |
| Dermal LD50 (Rabbit) | > 5,000 mg/kg | Cinnamic acid (analogy)[3] |
| Primary Hazards | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation, Harmful to aquatic life.[1][2][3] | This compound |
Disposal Protocol for this compound
The following step-by-step protocol must be followed for the safe disposal of this compound and its contaminated containers.
1. Personal Protective Equipment (PPE) and Preparation:
-
Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Eyewash stations and safety showers must be readily accessible.
-
Personal Protective Equipment: All personnel involved in the handling and disposal process must wear the following PPE:
2. Waste Collection:
-
Solid Waste:
-
Contaminated Materials:
-
Any materials used for cleaning spills (e.g., absorbent pads, wipes) and any contaminated disposable PPE (e.g., gloves) should be collected in the same hazardous waste container.
-
-
Empty Containers:
-
Original containers of this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.
-
3. Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[5]
-
The storage area should be clearly marked as containing hazardous chemical waste.
4. Final Disposal:
-
Disposal of this compound waste must be conducted through a licensed waste disposal company or an approved waste disposal plant.[2][3]
-
Do not dispose of this chemical down the drain or in general trash.[1][3][4]
-
All disposal activities must be in full compliance with local, regional, and national environmental regulations.[2][5]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 4-(Tert-butyl)cinnamic Acid
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 4-(Tert-butyl)cinnamic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper chemical handling.
This compound is a compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), it can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Essential Personal Protective Equipment
A risk assessment should always be conducted to determine the specific PPE required for any given procedure. However, the following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling small quantities (solids) | Safety glasses with side shields | Nitrile or butyl rubber gloves[2] | Laboratory coat | N95 mask if dust is generated |
| Handling larger quantities (solids) or when generating dust | Chemical safety goggles | Nitrile or butyl rubber gloves[2] | Laboratory coat | Half-face respirator with acid gas and particulate filters |
| Handling solutions of the acid (potential for splash) | Chemical safety goggles and a face shield[2][3] | Nitrile or butyl rubber gloves[2] | Chemical-resistant apron over a laboratory coat | Not generally required if handled in a fume hood |
| Cleaning up spills | Chemical safety goggles and a face shield[2][3] | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron over a laboratory coat[2] | Respirator with appropriate cartridges |
Operational and Disposal Plans
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1]
-
Use a chemical fume hood for procedures that may generate dust or aerosols.
Safe Handling Procedures:
-
Before use, ensure you have read and understood the Safety Data Sheet.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wear the appropriate PPE as outlined in the table above.[1]
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed and store in a well-ventilated place.[1]
Disposal Plan:
-
Dispose of this compound and its containers in accordance with local, regional, and national regulations.
-
Contaminated packaging should be treated as the substance itself.[1]
-
Do not empty into drains or release into the environment.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for selecting the appropriate personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
